N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11-9-14(18)5-8-16(11)22-10-17(21)19-15-6-3-13(4-7-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNXRYYPIWPBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352169 | |
| Record name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282104-93-2 | |
| Record name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-ACETYLPHENYL)-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Executive Summary
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of the novel chemical entity, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. This compound incorporates two key pharmacophores: the phenoxyacetic acid moiety, renowned for its herbicidal properties, and the N-acetylphenyl amine structure, a common scaffold in medicinal chemistry. By elucidating a robust synthetic pathway and a multi-faceted analytical characterization strategy, this document serves as a vital resource for researchers in agrochemical development, medicinal chemistry, and materials science. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction and Scientific Rationale
The field of synthetic chemistry continuously seeks to create novel molecules with tailored functionalities. The target compound, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, is a rationally designed molecule that merges the structural features of (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 4-aminoacetophenone. MCPA is a widely used systemic phenoxy herbicide that functions as a synthetic auxin, selectively targeting broadleaf weeds[1][2]. The 4-aminoacetophenone moiety provides a versatile chemical handle and is a precursor in various pharmaceutical syntheses[3][4][5].
The creation of an amide linkage between these two precursors generates a molecule with potential for new biological activities. The amide bond introduces structural rigidity and specific hydrogen bonding capabilities, which can significantly influence its interaction with biological targets. This guide provides the foundational chemistry to enable further investigation into the potential applications of this compound.
Retrosynthetic Analysis and Strategy
A retrosynthetic approach to N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide identifies the primary amide bond as the key disconnection point. This logic simplifies the synthesis into a convergent, two-component strategy.
Sources
- 1. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Introduction
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a novel small molecule with potential applications in drug discovery and development.[1][2] Its chemical structure, combining an acetanilide moiety with a phenoxyacetic acid derivative, suggests a diverse range of chemical and biological activities worthy of investigation. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route, and detailed experimental protocols for its characterization. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to further explore the therapeutic potential of this compound.
The strategic design of this molecule, which is not found in nature, is a testament to the meticulous process of inventing small molecule drugs to ensure precise performance and minimize side effects.[3] The journey of a small molecule from discovery to a potential therapeutic involves rigorous preclinical development to establish a foundation for clinical trials.[4] This process includes a thorough characterization of its physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[5]
Molecular Structure and Properties
The fundamental characteristics of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide are summarized below.
| Identifier | Value |
| IUPAC Name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
| Molecular Formula | C₁₇H₁₆ClNO₃ |
| Molecular Weight | 317.77 g/mol |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Note: The molecular weight and formula are calculated based on the chemical structure.
Proposed Synthesis
The synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide can be achieved through a nucleophilic substitution reaction between N-(4-acetylphenyl)-2-chloroacetamide and 4-chloro-2-methylphenol. This method is a common and effective way to form ether linkages.[6]
Synthetic Workflow
Caption: Proposed synthetic route for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Detailed Experimental Protocol
-
Preparation of N-(4-acetylphenyl)-2-chloroacetamide: To a stirred solution of 4-aminoacetophenone in a suitable solvent such as dichloromethane, add chloroacetyl chloride dropwise at 0°C.[7] The reaction is then stirred at room temperature. The resulting solid can be purified by recrystallization.
-
Synthesis of the final product: In a round-bottom flask, combine N-(4-acetylphenyl)-2-chloroacetamide, 4-chloro-2-methylphenol, and potassium carbonate in acetone. The mixture is heated to reflux and stirred for several hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Physicochemical Characterization
A thorough understanding of the physicochemical properties is paramount in the early stages of drug development.[5]
Melting Point
The melting point is a crucial indicator of purity.
-
Experimental Protocol: The melting point can be determined using a standard melting point apparatus. A small amount of the purified compound is packed into a capillary tube and heated slowly. The temperature range over which the compound melts is recorded. For similar compounds, melting points have been observed in the range of 114-118 °C.[8]
Solubility
Solubility is a key factor influencing a drug's absorption and bioavailability.
-
Experimental Protocol: The solubility can be determined in various solvents, including water, buffers at different pH values, and organic solvents. A known amount of the compound is added to a specific volume of the solvent and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured using techniques like HPLC. The parent compound, 4-chloro-2-methylphenoxyacetic acid, is noted to be insoluble in water.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.
-
Experimental Protocol: The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is determined by UV-Vis spectroscopy or HPLC. The LogP is calculated as the logarithm of the ratio of the concentrations in the octanol and water phases.
Spectroscopic Analysis
Spectroscopic techniques are essential for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include aromatic protons, a singlet for the acetyl group's methyl protons, a singlet for the methylene protons, and a singlet for the methyl group on the phenoxy ring.
-
¹³C NMR: Shows the different types of carbon atoms in the molecule.
-
Protocol: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.[6]
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. Key expected peaks would include C=O stretching for the acetyl and amide groups, N-H stretching for the amide, and C-O stretching for the ether linkage.
-
Protocol: The IR spectrum can be recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.[6]
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which helps in structural confirmation.
-
Protocol: The mass spectrum can be obtained using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]
-
Potential Applications and Future Directions
The structural motifs within N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide suggest several potential avenues for research. The acetamide linkage is a common feature in many biologically active compounds.[10][11][12] The 4-chloro-2-methylphenoxyacetic acid (MCPA) moiety is a well-known herbicide, indicating potential interactions with biological systems.[13][14] Further studies could explore its potential as an anti-inflammatory, antioxidant, or antimicrobial agent. The process of taking such a small molecule from the lab to the market is a long and complex one, involving extensive preclinical and clinical trials.[5]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. By outlining a plausible synthetic route and detailed protocols for characterization, this document serves as a valuable resource for researchers dedicated to the discovery and development of novel small molecule therapeutics. The systematic evaluation of its properties will be instrumental in unlocking its full therapeutic potential.
References
-
Deepak Kumar, Garima Khare, Beena, Saqib Kidwai, Anil K. Tyagi, Ramandeep Singh, Diwan S. Rawat. Novel isoniazid-amidoether derivatives: Synthesis, characterization and their antimycobacterial activity evaluation. RSC Advances, 2014. [Link]
-
PubChem. N-(4-acetylphenyl)-2-chloroacetamide. [Link]
-
Wikipedia. MCPA. [Link]
- MCPA.pdf.
-
PubChem. (4-chloro-2-Methylphenoxy)acetic acid. [Link]
-
PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]
-
US EPA. Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-. [Link]
-
Frontiers. Introduction to small molecule drug discovery and preclinical development. [Link]
- Google Patents.
-
ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... [Link]
-
NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
-
PubMed Central. Paving the way for small-molecule drug discovery. [Link]
-
ACS Publications. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. [Link]
-
NIH. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
-
Neuland Labs. Small Molecule Drug Development: Process, Strengths, and CDMO Role. [Link]
-
ResearchGate. Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. [Link]
-
Patheon pharma services. What are Small Molecule Drugs?. [Link]
-
ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]
-
ResearchGate. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
-
RSC Publishing. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]
-
ResearchGate. Synthesis of N‐(4‐acetylphenyl)acetamide 61.. [Link]
-
Chromatography Online. Drug Development Process: Nonclinical Development of Small-Molecule Drugs. [Link]
-
NIST WebBook. Acetamide, N-methyl-N-(4-methylphenyl)-. [Link]
-
ResearchGate. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
Sources
- 1. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Small Molecule Drugs? - Patheon pharma services [patheon.com]
- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. deq.mt.gov [deq.mt.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 11. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MCPA - Wikipedia [en.wikipedia.org]
- 14. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Mechanism of Action of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
In the landscape of chemical biology and drug discovery, countless molecules exist with predicted but unverified biological activities. N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is one such compound. While direct experimental evidence detailing its mechanism of action remains to be published, its chemical architecture offers compelling clues to its potential biological functions. This guide is structured not as a review of established facts, but as a prospective analysis—a roadmap for investigation. We will dissect the molecule into its constituent pharmacophores, hypothesize its mechanism of action based on the known activities of analogous structures, and propose a rigorous experimental framework to validate these hypotheses. Our approach is grounded in the principles of structure-activity relationships and is designed to empower researchers to pioneer the study of this intriguing molecule.
I. Molecular Deconstruction and Hypothesis Formulation
The structure of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide presents two primary moieties of interest: the (4-chloro-2-methylphenoxy)acetyl group and the N-(4-acetylphenyl) group. The ether linkage and the amide bond that connect these fragments are also key determinants of the molecule's overall conformation and properties.
-
The (4-chloro-2-methylphenoxy)acetyl Moiety: This component is structurally analogous to the well-characterized phenoxy herbicide, 4-chloro-2-methylphenoxyacetic acid (MCPA)[1][2]. MCPA functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA)[1][2]. This leads to uncontrolled growth and ultimately death in susceptible broadleaf plants[2]. The core hypothesis, therefore, is that our target molecule may exhibit herbicidal or plant growth-regulating properties by interfering with auxin signaling pathways.
-
The N-(4-acetylphenyl)acetamide Moiety: Acetamide derivatives are a versatile class of compounds with a broad spectrum of reported biological activities. These include anti-inflammatory, antioxidant, antibacterial, and antifungal properties[3][4][5]. Furthermore, aryl acetamide structures have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key mediators of inflammation[6]. The N-(4-acetylphenyl)-2-chloroacetamide precursor has also been studied as a potential tyrosinase inhibitor[7]. This suggests a second, independent hypothesis: the molecule may possess pharmacological activities in mammalian systems, potentially as an anti-inflammatory or enzyme-inhibiting agent.
Based on this deconstruction, we can formulate two primary hypotheses regarding the mechanism of action of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide:
Hypothesis 1: The molecule acts as a pro-herbicide, which upon hydrolysis, releases a compound that mimics synthetic auxins, disrupting plant growth.
Hypothesis 2: The intact molecule possesses bioactivity in mammalian cells, potentially through the inhibition of inflammatory pathways or other enzymatic targets.
The following sections will detail the experimental workflows required to systematically investigate these hypotheses.
II. Experimental Validation of the Pro-Herbicide Hypothesis (Hypothesis 1)
The central premise of this hypothesis is the cleavage of the amide bond to release a bioactive metabolite analogous to MCPA. The experimental workflow must therefore address both the metabolic conversion and the resulting biological effect in plants.
Workflow for Investigating Pro-Herbicide Activity
Caption: Experimental workflow to test the pro-herbicide hypothesis.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay
-
Preparation of Plant Microsomes: Homogenize young Arabidopsis thaliana seedlings in an extraction buffer and perform differential centrifugation to isolate the microsomal fraction.
-
Incubation: Incubate N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (at a final concentration of 1-10 µM) with the microsomal preparation in the presence of NADPH.
-
Sample Analysis: At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction with acetonitrile. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.
-
Data Interpretation: Monitor the disappearance of the parent compound and the appearance of the predicted metabolite, 4-chloro-2-methylphenoxyacetic acid. The rate of disappearance will determine the metabolic stability.
Protocol 2: Auxin-Inducible Reporter Gene Assay
-
Cell Culture: Use a stable Arabidopsis thaliana cell line or protoplasts expressing a synthetic auxin-responsive promoter fused to a reporter gene (e.g., DR5::GUS or DR5::LUC).
-
Treatment: Treat the cells with a dose-response range of the parent compound, the suspected hydrolyzed metabolite, and MCPA as a positive control.
-
Reporter Assay: After an appropriate incubation period (e.g., 24 hours), perform a GUS histochemical assay or measure luciferase activity.
-
Causality Assessment: A significant induction of the reporter gene by the parent compound and its metabolite would strongly support an auxin-like mechanism.
III. Experimental Validation of Pharmacological Activity (Hypothesis 2)
This hypothesis focuses on the potential for the intact molecule to exert a biological effect in mammalian systems, likely through anti-inflammatory or enzyme-inhibiting mechanisms.
Workflow for Investigating Pharmacological Activity
Caption: Experimental workflow to test the pharmacological activity hypothesis.
Detailed Experimental Protocols
Protocol 3: Anti-inflammatory Screening in Macrophages
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophages and pre-treat with various concentrations of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of nitric oxide production.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using commercial ELISA kits.
-
Self-Validation: A dose-dependent reduction in nitric oxide and cytokine levels in non-cytotoxic concentrations of the compound would indicate anti-inflammatory activity.
Protocol 4: In Vitro Enzyme Inhibition Assays
-
COX and LOX Inhibition: Utilize commercially available colorimetric or fluorometric assay kits to assess the inhibitory activity of the compound against purified ovine COX-1 and COX-2, and soybean 5-LOX.
-
IC50 Determination: Perform the assays with a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Causality Assessment: Potent inhibition of these enzymes would provide a direct molecular mechanism for any observed anti-inflammatory effects.
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Seed J774.A1 macrophages or another suitable cell line in a 96-well plate[5].
-
Probe Loading: Load the cells with 2',7'-dichlorofluorescein-diacetate (H2DCF-DA), a probe that fluoresces upon oxidation by ROS[5].
-
Treatment and Oxidative Stress Induction: Pre-treat the cells with the test compound, followed by the addition of an ROS inducer like tert-butyl hydroperoxide (tBOH)[5].
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. A reduction in fluorescence in compound-treated cells compared to the control indicates ROS scavenging or suppression of ROS production.
IV. Quantitative Data Summary and Future Directions
As this is a prospective guide, no quantitative data exists for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. However, upon completion of the proposed experiments, the data should be summarized as follows:
Table 1: Summary of Pro-Herbicide Activity
| Assay | Parameter | Value |
|---|---|---|
| Metabolic Stability | Half-life (t½) in plant microsomes | TBD |
| Auxin Reporter Assay | EC50 (Parent Compound) | TBD |
| Auxin Reporter Assay | EC50 (Metabolite) | TBD |
| Whole Plant Assay | Root Growth IC50 | TBD |
Table 2: Summary of Pharmacological Activity
| Assay | Parameter | Value |
|---|---|---|
| Cytotoxicity (RAW 264.7) | CC50 | TBD |
| Nitric Oxide Inhibition | IC50 | TBD |
| TNF-α Inhibition | IC50 | TBD |
| COX-1 Inhibition | IC50 | TBD |
| COX-2 Inhibition | IC50 | TBD |
| 5-LOX Inhibition | IC50 | TBD |
| ROS Scavenging | IC50 | TBD |
Future Directions: The results from these initial investigations will pave the way for more advanced studies. If the pro-herbicide hypothesis is confirmed, further research could focus on its selectivity for different plant species and its environmental fate. If pharmacological activity is observed, subsequent studies could involve in vivo models of inflammation or pain, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.
V. Conclusion
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide stands at the intersection of agrochemical and medicinal chemistry. Its structural features suggest a dual potential as both a pro-herbicide and a pharmacologically active agent. The experimental workflows detailed in this guide provide a comprehensive and logically structured approach to elucidating its true mechanism of action. By systematically testing these hypotheses, the scientific community can move this molecule from the realm of speculation to the forefront of chemical biology, potentially unlocking a new tool for agriculture or a novel therapeutic lead.
References
-
Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor - PMC. (2024). National Center for Biotechnology Information. [Link]
-
(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). PubChem. [Link]
-
N-(4-Chloro-phen-yl)-2-(hydroxy-imino)acetamide - PubMed. (2011). National Center for Biotechnology Information. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2022). ResearchGate. [Link]
- Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents. (2011).
-
N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed. (2015). National Center for Biotechnology Information. [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2013). National Center for Biotechnology Information. [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]
-
(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... - ResearchGate. (2021). ResearchGate. [Link]
-
2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123 - PubChem. (n.d.). PubChem. [Link]
- A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents. (1993).
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. (2023). National Center for Biotechnology Information. [Link]
-
N-(4-acetylphenyl)-2-chloroacetamide | C10H10ClNO2 | CID 735939 - PubChem. (n.d.). PubChem. [Link]
-
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide - MDPI. (2023). MDPI. [Link]
-
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide - PubChemLite. (n.d.). PubChemLite. [Link]
- Acetamide derivatives as glucokinase activators, their process and medicinal applications - Google Patents. (2009).
-
Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed. (2009). National Center for Biotechnology Information. [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]
Sources
- 1. Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-(4-acetylphenyl)-2-chloroacetamide | C10H10ClNO2 | CID 735939 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activity Screening of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
This guide provides a detailed framework for the comprehensive biological activity screening of the novel compound, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. Developed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to elucidating the therapeutic potential of this phenoxyacetamide derivative. Drawing upon established methodologies and the known pharmacological profiles of related compounds, this guide offers a scientifically rigorous pathway for investigation.
Introduction: The Therapeutic Potential of Phenoxyacetamide Derivatives
Phenoxyacetamide derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] Extensive research has demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The core structure, characterized by a phenoxy group linked to an acetamide moiety, provides a scaffold that can be readily modified to optimize pharmacological properties. The subject of this guide, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, incorporates key structural features, including a halogenated phenoxy ring and an acetylphenyl group, which suggest a high potential for diverse biological activities. This guide will detail the foundational screening assays to explore these potential therapeutic applications.
Section 1: Anticancer Activity Screening
The potential of phenoxyacetamide derivatives to inhibit cancer cell growth is a primary area of investigation.[3][5] A robust initial screening for anticancer activity can be achieved through in vitro cytotoxicity assays. The MTT assay is a widely accepted, reliable, and efficient colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7]
In Vitro Cytotoxicity Evaluation: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[6] A reduction in formazan production is indicative of decreased cell viability.
-
Cell Culture:
-
Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer).
-
Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and determine cell viability using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microtiter plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in culture medium to achieve a range of final concentrations.
-
Replace the culture medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[8]
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.
-
Mechanistic Insights: Potential Anticancer Action
Phenoxyacetamide derivatives may exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[9] The phenoxy moiety can play a crucial role in the compound's interaction with biological targets.[1] Further studies, such as flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), can be employed to elucidate the underlying mechanism of action.
Section 2: Antimicrobial Activity Screening
The structural characteristics of phenoxyacetamide derivatives suggest their potential as antimicrobial agents.[4][10] The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity.[11]
In Vitro Antimicrobial Evaluation: Agar Well Diffusion Method
This method assesses the ability of a compound to inhibit the growth of microorganisms by measuring the diameter of the zone of inhibition around a well containing the test compound.[11]
-
Microorganism Preparation:
-
Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Agar Plate Preparation:
-
Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.
-
Pour the sterile molten agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plates.
-
-
Well Preparation and Compound Application:
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Prepare different concentrations of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in a suitable solvent.
-
Add a fixed volume (e.g., 100 µL) of each concentration of the test compound into the respective wells.
-
Include a negative control (solvent alone) and a positive control (a standard antibiotic, e.g., ciprofloxacin for bacteria, and fluconazole for fungi).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Mechanistic Insights: Potential Antimicrobial Action
The antimicrobial mechanism of phenoxyacetamide derivatives may involve the disruption of microbial cell wall synthesis, alteration of cell membrane permeability, or inhibition of essential enzymes.[12][13] The presence of a chlorine atom on the phenoxy ring can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells.
Section 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a multitude of diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.[14] The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[15][16]
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
This model is based on the principle that the subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema.[15] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Animal Acclimatization and Grouping:
-
Use healthy adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions for at least one week.
-
Divide the animals into groups (n=6 per group): a control group, a positive control group, and at least two test groups receiving different doses of the compound.
-
-
Compound Administration:
-
Administer N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide orally or intraperitoneally to the test groups.
-
Administer the vehicle (e.g., saline with a small amount of Tween 80) to the control group.
-
Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the positive control group.
-
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[15]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Mechanistic Insights: Potential Anti-inflammatory Action
The anti-inflammatory effects of acetamide derivatives may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX), particularly COX-2.[19][20] They may also act by reducing the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[14] Further investigations could involve measuring the levels of these mediators in the inflamed tissue.
Data Presentation and Interpretation
All quantitative data from the screening assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
| Cell Line | IC50 (µM) |
| MCF-7 | Data to be determined |
| A549 | Data to be determined |
| HepG2 | Data to be determined |
| Doxorubicin | Reference value |
Table 2: Antimicrobial Activity of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (Zone of Inhibition in mm)
| Microorganism | Concentration 1 | Concentration 2 | Concentration 3 | Positive Control |
| S. aureus | Data to be determined | Data to be determined | Data to be determined | Reference value |
| E. coli | Data to be determined | Data to be determined | Data to be determined | Reference value |
| C. albicans | Data to be determined | Data to be determined | Data to be determined | Reference value |
Table 3: Anti-inflammatory Activity of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0 | 0 |
| Test Compound | Dose 1 | Data to be determined | Data to be determined |
| Test Compound | Dose 2 | Data to be determined | Data to be determined |
| Positive Control | Ref. Dose | Reference value | Reference value |
Conclusion
This technical guide provides a comprehensive and scientifically grounded approach to the initial biological activity screening of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. By systematically evaluating its anticancer, antimicrobial, and anti-inflammatory potential, researchers can effectively identify and characterize its therapeutic promise. The detailed protocols and rationale provided herein are designed to ensure the generation of reliable and reproducible data, paving the way for further preclinical development.
References
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. (2023). MDPI. Retrieved from [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Lab Vids. Retrieved from [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. (1998). National Center for Biotechnology Information. Retrieved from [Link]
-
Agar well diffusion assay. (2020). YouTube. Retrieved from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR. Retrieved from [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. Retrieved from [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. Retrieved from [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). ResearchGate. Retrieved from [Link]
-
An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023). Galaxy Publication. Retrieved from [Link]
-
New Phenoxyacetic Acid Analogues with Antimicrobial Activity. (2007). ResearchGate. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Retrieved from [Link]
-
Anti-inflammatory activity data of heterocyclic acetamide derivatives... (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides. (2024). Biomedical Research and Therapy. Retrieved from [Link]
-
Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved from [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. Retrieved from [Link]
-
WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). CORE. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. (2019). MDPI. Retrieved from [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2022). ResearchGate. Retrieved from [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1994). University of Cincinnati. Retrieved from [Link]
-
Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2023). MDPI. Retrieved from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2018). MDPI. Retrieved from [Link]
-
Future Antimicrobials: Natural and Functionalized Phenolics. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (2015). The Journal of Phytopharmacology. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hereditybio.in [hereditybio.in]
- 12. mdpi.com [mdpi.com]
- 13. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. phytopharmajournal.com [phytopharmajournal.com]
- 19. archivepp.com [archivepp.com]
- 20. galaxypub.co [galaxypub.co]
The Evolving Landscape of Phenoxyacetamide Scaffolds: A Technical Guide for Therapeutic Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenoxyacetamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive overview of phenoxyacetamide derivatives, with a particular focus on their synthesis, anticonvulsant, and antimicrobial properties. We delve into the nuanced structure-activity relationships that govern their biological effects and explore the underlying mechanisms of action. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols and insights into the design of novel therapeutic agents based on the phenoxyacetamide framework.
Introduction: The Significance of the Phenoxyacetamide Moiety
The phenoxyacetamide structure, characterized by a phenyl ring linked to an acetamide group through an ether bond, is a cornerstone in the development of new therapeutic agents. This deceptively simple chemical framework offers a unique combination of structural rigidity and conformational flexibility, allowing for the precise positioning of functional groups to interact with a variety of biological targets. The ease of synthesis and the ability to readily modify the phenoxy and acetamide moieties have made this scaffold a favorite among medicinal chemists.[1]
Phenoxyacetamide derivatives have been investigated for a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[2] This guide will focus on two of the most prominent and well-studied activities: anticonvulsant and antimicrobial. We will explore the chemical space of phenoxyacetamide derivatives, highlighting key structural features that contribute to their biological profiles and providing the necessary technical details to empower researchers in their quest for novel therapeutics.
Synthetic Strategies for Phenoxyacetamide Derivatives
The synthesis of phenoxyacetamide derivatives is generally straightforward, often involving the reaction of a substituted phenol with a haloacetamide or the coupling of a phenoxyacetic acid with an amine. The choice of synthetic route depends on the desired substitutions on the aromatic ring and the acetamide nitrogen.
General Synthesis of Phenoxyacetic Acids
A common starting point for many phenoxyacetamide derivatives is the corresponding phenoxyacetic acid. This intermediate is typically prepared via the Williamson ether synthesis.
-
Reaction: A substituted phenol is treated with an α-haloacetic acid, most commonly chloroacetic acid, in the presence of a base.
-
Mechanism: The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then displaces the halide from the α-haloacetic acid through an SN2 reaction to form the phenoxyacetic acid.[3]
Experimental Protocol: Synthesis of a Substituted Phenoxyacetic Acid
-
Dissolve the substituted phenol (1.0 eq) in a suitable solvent such as aqueous sodium hydroxide (2.5 eq in water).
-
Add chloroacetic acid (1.1 eq) portion-wise to the solution while stirring.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the phenoxyacetic acid.
-
Filter the precipitate , wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
-
Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Synthesis of Phenoxyacetamides from Phenoxyacetic Acids
Once the phenoxyacetic acid is obtained, it can be readily converted to the corresponding phenoxyacetamide through an amidation reaction.
-
Activation of the Carboxylic Acid: The carboxylic acid is first activated to facilitate amide bond formation. Common activating agents include thionyl chloride (to form an acyl chloride) or coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Amine Coupling: The activated phenoxyacetic acid is then reacted with a primary or secondary amine to yield the desired phenoxyacetamide.
Experimental Protocol: Synthesis of a Phenoxyacetamide Derivative
-
Suspend the substituted phenoxyacetic acid (1.0 eq) in an inert solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent (e.g., EDC, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq) and stir at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) and a base (e.g., triethylamine, 1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography or recrystallization.
-
Confirm the structure of the final phenoxyacetamide derivative by spectroscopic methods.
Biological Activities of Phenoxyacetamide Compounds
Anticonvulsant Activity
A significant body of research has highlighted the potential of phenoxyacetamide derivatives as anticonvulsant agents.[4] These compounds have shown efficacy in various preclinical models of epilepsy, with some derivatives exhibiting potency comparable to or greater than existing antiepileptic drugs.
Table 1: Anticonvulsant Activity of Selected Phenoxyacetamide Derivatives
| Compound ID | Substituents | Animal Model | ED50 (mg/kg) | Reference |
| PCA-1 | 4-Chloro | MES (mice) | 25 | Fictional Data |
| PCA-2 | 2,6-Dimethyl | scPTZ (mice) | 15 | Fictional Data |
| PCA-3 | 4-Trifluoromethyl | 6-Hz (mice) | 10 | Fictional Data |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole
Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[5]
-
Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25 g). House the animals under standard laboratory conditions with free access to food and water.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline, DMSO) and a positive control group (e.g., phenytoin) should be included.
-
Induction of Seizures: At the time of peak effect of the drug (e.g., 30-60 minutes post-administration), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each dose group. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.
Antimicrobial Activity
Phenoxyacetamide derivatives have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Table 2: Antimicrobial Activity of Selected Phenoxyacetamide Derivatives
| Compound ID | Substituents | Microorganism | MIC (µg/mL) | Reference |
| PMA-1 | 4-Nitro | Staphylococcus aureus | 16 | Fictional Data |
| PMA-2 | 2,4-Dichloro | Escherichia coli | 32 | Fictional Data |
| PMA-3 | 3-Bromo | Candida albicans | 8 | Fictional Data |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationships (SAR)
The biological activity of phenoxyacetamide derivatives is highly dependent on the nature and position of substituents on the phenoxy ring and the acetamide moiety.
Anticonvulsant Activity SAR
-
Phenoxy Ring Substituents: Electron-withdrawing groups (e.g., halogens, nitro groups) at the para-position of the phenoxy ring are often associated with enhanced anticonvulsant activity. The presence of small, lipophilic groups at the ortho or meta positions can also be beneficial.
-
Acetamide Moiety: The nature of the substituent on the acetamide nitrogen plays a crucial role. Small, unbranched alkyl groups or cyclic amines can lead to potent compounds. The presence of a hydrogen bond donor on the amide nitrogen is generally considered essential for activity.
Antimicrobial Activity SAR
-
Phenoxy Ring Substituents: Similar to anticonvulsant activity, the presence of electron-withdrawing groups on the phenoxy ring, particularly halogens, tends to increase antimicrobial potency.
-
Acetamide Moiety: The incorporation of heterocyclic rings or long alkyl chains on the acetamide nitrogen can significantly impact the antimicrobial spectrum and potency of the compounds.
Mechanisms of Action
Anticonvulsant Mechanism of Action
The anticonvulsant effects of many phenoxyacetamide derivatives are believed to be mediated through the enhancement of GABAergic neurotransmission.[8][9] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[10] Phenoxyacetamides may act as positive allosteric modulators of the GABAA receptor, binding to a site distinct from the GABA binding site and potentiating the receptor's response to GABA.[11] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.
Caption: Anticonvulsant mechanism of phenoxyacetamides via GABA-A receptor modulation.
Antimicrobial Mechanism of Action
The precise antimicrobial mechanism of phenoxyacetamide derivatives is not as well-defined as their anticonvulsant action and may vary depending on the specific compound and microbial species. However, a plausible mechanism involves the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. For instance, some derivatives may interfere with cell wall synthesis by inhibiting enzymes like transpeptidase, which is crucial for peptidoglycan cross-linking.[12] Others may disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.
Sources
- 1. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 9. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 12. mjm.mcgill.ca [mjm.mcgill.ca]
Introduction: The Versatility of the Acetamide Scaffold in Oncology
An In-Depth Technical Guide to the Discovery and Development of Novel Acetamide Derivatives as Anticancer Agents
The acetamide functional group, characterized by an N-acylethan-1-amine moiety, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticonvulsant, and antimicrobial properties[1][2]. The well-known analgesic and antipyretic agent, paracetamol, is a classic example of a simple yet effective acetamide-based drug[1]. In the realm of oncology, the acetamide scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines[1][3][4][5]. This guide provides a comprehensive overview of the discovery and development of novel acetamide derivatives as promising anticancer therapeutic agents, from rational design and synthesis to preclinical evaluation and future perspectives.
Rational Design and Synthesis of Novel Acetamide Derivatives
The journey of developing a novel anticancer agent begins with the rational design and efficient synthesis of new chemical entities. This process is guided by a deep understanding of the molecular targets and the structure-activity relationships of existing compounds.
Lead Identification and Optimization
The identification of a lead compound is a critical first step. This often involves screening a library of compounds for a desired biological activity. Once a hit is identified, its potency and selectivity are optimized through iterative chemical modifications. Structure-Activity Relationship (SAR) studies are instrumental in this phase, providing insights into how different functional groups on the acetamide scaffold influence its anticancer activity[6][7]. For instance, SAR studies on acetamide-sulfonamide hybrids have shown that the nature of the substituent on the sulfonamide moiety can significantly impact the compound's urease inhibitory activity[6].
In modern drug discovery, in silico methods such as molecular docking are invaluable for predicting the binding affinity and mode of interaction between a designed molecule and its biological target[4][8]. These computational tools allow researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Synthetic Methodologies
The synthesis of acetamide derivatives can be achieved through various established organic chemistry reactions[9][10][11]. A common approach involves the reaction of an amine with an acetylating agent, such as acetic anhydride or acetyl chloride. One-pot, multi-component reactions are particularly attractive for their efficiency and atom economy, allowing for the synthesis of complex molecules in a single step[5].
Following synthesis, the purification and characterization of the novel compounds are paramount. Techniques such as thin-layer chromatography (TLC), column chromatography, and recrystallization are used for purification. The structural integrity of the synthesized molecules is then confirmed using a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)[1][8].
Preclinical Evaluation of Anticancer Activity
Once a series of novel acetamide derivatives has been synthesized and characterized, they undergo rigorous preclinical evaluation to assess their anticancer potential. This involves a combination of in vitro and in vivo studies.
In Vitro Cytotoxicity Screening
The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines. Commonly used cell lines include HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer)[1][5]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the cytotoxic effects of a compound.
Experimental Protocol: MTT Assay for Cell Viability [1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the acetamide derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Elucidation of the Mechanism of Action
Understanding how a compound exerts its anticancer effects is crucial for its further development. Acetamide derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key cellular processes like tubulin polymerization[3][12][13].
One common mechanism of action for anticancer agents is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).
Experimental Protocol: Measurement of Intracellular ROS [9]
-
Cell Seeding and Treatment: Seed J774.A1 macrophage cells (or other suitable cell lines) in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere for 2 hours. Treat the cells with the test compounds for 24 hours[9].
-
Probe Loading: Add 2',7'-dichlorofluorescein-diacetate (H₂DCF-DA) to the growth medium at a final concentration of 5 µM and incubate for 1 hour at 37°C. H₂DCF-DA is a non-fluorescent probe that is oxidized to the highly fluorescent DCF in the presence of ROS[9].
-
Induction of Oxidative Stress: Wash the cells twice with phosphate-buffered saline (PBS), add fresh medium, and treat with a ROS inducer like tert-butyl hydroperoxide (tBOH) for 30 minutes[9].
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 490 nm and an emission wavelength of 520 nm[9].
-
Data Analysis: Express the results as Relative Fluorescence Units (RFU) to quantify the level of intracellular ROS[9].
In Vivo Efficacy
Promising candidates from in vitro studies are then evaluated in animal models to assess their in vivo efficacy and safety. Xenograft models, where human tumors are grown in immunocompromised mice, are commonly used to evaluate the ability of a compound to reduce tumor growth[13]. During these studies, key parameters such as tumor volume and weight, as well as the animal's overall health (including hematological and biochemical profiles), are closely monitored[3].
Case Study: Thiazole-Based Acetamide Derivatives as Tubulin Polymerization Inhibitors
A notable example of a promising class of acetamide derivatives is the thiazole-containing acetamides. Certain novel thiazole-2-acetamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division[12].
Mechanism of Action: Tubulin Polymerization Inhibition
These compounds bind to the colchicine binding site on tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest and ultimately triggers apoptosis, as evidenced by the activation of caspases 3 and 9, and an increase in the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl2[12].
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC50 values) of some of the most potent thiazole-2-acetamide derivatives against various cancer cell lines.
| Compound | Tubulin Polymerization IC50 (µM) |
| 10a | 2.69 |
| 10o | 3.62 |
| 13d | 3.68 |
| Combretastatin A-4 (Reference) | 8.33 |
Data sourced from[12]
Workflow for the Mechanism of Action
Caption: Mechanism of action of thiazole-acetamide derivatives.
Future Perspectives and Conclusion
The discovery and development of novel acetamide derivatives continue to be a vibrant area of cancer research. A significant challenge in oncology is the development of drug resistance[13]. Future research will likely focus on designing acetamide derivatives that can overcome known resistance mechanisms. Furthermore, the exploration of novel molecular targets and the development of more selective and potent compounds remain key objectives.
References
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). Available at: [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors. ACS Omega. Available at: [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed Central. Available at: [Link]
-
acetamide. Organic Syntheses. Available at: [Link]
-
Synthesis of Novel Acetamide Derivatives and Evaluation of Their Antiproliferative Potency against Different Cancer Cell Lines. ResearchGate. Available at: [Link]
-
Synthesis, biological and computational studies of flavonoid acetamide derivatives. ResearchGate. Available at: [Link]
-
New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PubMed Central. Available at: [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]
- Method and assays for quantitation of acetamide in a composition. Google Patents.
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]
-
Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds. ResearchGate. Available at: [Link]
-
What is Acetamide used for?. Patsnap Synapse. Available at: [Link]
-
Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Asian Journal of Research in Chemistry. Available at: [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. Available at: [Link]
-
Advances in reversible covalent kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 12. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide: A Guide to Target Identification and Validation
An In-depth Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a synthetic compound featuring a phenoxyacetamide scaffold, a class of molecules known for a diverse range of biological activities. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs suggest several plausible and compelling therapeutic targets. This guide provides a comprehensive analysis of these potential targets, grounded in the established bioactivities of structurally related compounds. We will delve into the rationale for investigating targets in oncology, inflammation, and neurology, and present detailed, field-proven experimental protocols for their validation. The overarching goal is to equip researchers with a robust framework for exploring the therapeutic utility of this promising compound.
Introduction: Deconstructing N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide for Therapeutic Insights
The therapeutic potential of a novel chemical entity is often inferred from its structural components. N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is comprised of two key moieties: a phenoxyacetamide core and an N-(4-acetylphenyl) group. The phenoxyacetamide scaffold is present in a variety of bioactive molecules, including herbicides that mimic plant auxins and compounds with demonstrated anti-cancer and antioxidant properties.[1][2][3] The N-phenylacetamide structure is also a cornerstone in medicinal chemistry, with derivatives exhibiting anticonvulsant, analgesic, and anticoagulant activities.[4][5][6]
This guide will explore the convergence of these structural precedents to hypothesize and subsequently validate potential therapeutic targets for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Proposed Therapeutic Target Classes
Based on the analysis of the compound's constituent fragments, we propose the investigation of the following target classes:
-
Oncological Targets: Specifically, Poly (ADP-ribose) polymerase-1 (PARP-1) and Tyrosinase.
-
Neurological Targets: Focusing on Voltage-Gated Sodium Channels.
-
Coagulation Cascade Targets: With an emphasis on Factor VIIa.
The following sections will elaborate on the rationale for each proposed target and provide detailed protocols for experimental validation.
Oncological Targets: A Two-Pronged Approach
PARP-1 Inhibition: A Potential Avenue in Cancer Therapy
Rationale: Recent studies have highlighted the role of phenoxyacetamide derivatives as potent inducers of apoptosis in cancer cells through the inhibition of PARP-1.[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In many cancers, other DNA repair pathways (such as homologous recombination) are compromised, making them highly dependent on PARP-1 for survival. Inhibition of PARP-1 in such "BRCA-deficient" tumors leads to the accumulation of DNA damage and synthetic lethality. The phenoxyacetamide core of the target compound makes PARP-1 a highly plausible therapeutic target.
Experimental Validation Workflow:
Caption: Workflow for Validating PARP-1 Inhibition.
Detailed Protocols:
Protocol 3.1.1: PARP-1 Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of the compound on PARP-1 enzymatic activity.
-
Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a suitable substrate.
-
Procedure:
-
Coat a 96-well plate with histone.
-
Add a reaction mixture containing PARP-1, activated DNA, and various concentrations of the test compound.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP.
-
After incubation and washing, add a colorimetric substrate and measure the absorbance.
-
Calculate the IC50 value.
-
Protocol 3.1.2: Cellular Cytotoxicity Assay (MTT)
-
Objective: To assess the effect of the compound on the viability of cancer cell lines (both BRCA-proficient and BRCA-deficient).
-
Materials: Cancer cell lines (e.g., MCF-7, MDA-MB-231), DMEM/RPMI-1640 medium, FBS, MTT solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the IC50 for each cell line.
-
Tyrosinase Inhibition: A Potential Target in Melanoma and Hyperpigmentation
Rationale: A structurally similar compound, N-(4-acetylphenyl)-2-chloroacetamide, has been investigated as a potential tyrosinase inhibitor.[7] Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity is associated with melanoma and hyperpigmentation disorders. The N-(4-acetylphenyl) moiety in our target compound provides a strong rationale for investigating its potential as a tyrosinase inhibitor.
Experimental Validation Workflow:
Caption: Workflow for Validating Tyrosinase Inhibition.
Detailed Protocols:
Protocol 3.2.1: Mushroom Tyrosinase Assay
-
Objective: To evaluate the direct inhibitory effect of the compound on mushroom tyrosinase activity.
-
Materials: Mushroom tyrosinase, L-DOPA, phosphate buffer.
-
Procedure:
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and various concentrations of the test compound.
-
Pre-incubate for 10 minutes.
-
Initiate the reaction by adding L-DOPA.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of inhibition and the IC50 value.
-
Neurological Targets: Voltage-Gated Sodium Channels
Rationale: N-phenylacetamide derivatives have been successfully developed as anticonvulsant drugs.[4] A primary mechanism of action for many anticonvulsants is the modulation of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials. By binding to these channels, anticonvulsants can reduce neuronal hyperexcitability. The presence of the N-phenylacetamide core in our target compound makes voltage-gated sodium channels a compelling area of investigation.
Experimental Validation Workflow:
Caption: Workflow for Validating Factor VIIa Inhibition.
Detailed Protocols:
Protocol 5.1.1: FVIIa Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of FVIIa.
-
Materials: Recombinant human FVIIa, recombinant soluble tissue factor, a chromogenic substrate for FVIIa.
-
Procedure:
-
In a 96-well plate, add buffer, FVIIa, tissue factor, and various concentrations of the test compound.
-
Incubate for a defined period.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time.
-
Calculate the percentage of inhibition and the IC50 value.
-
Summary and Future Directions
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a compound with significant therapeutic potential, predicated on the well-documented biological activities of its structural components. This guide has outlined a systematic and evidence-based approach to identifying and validating its potential therapeutic targets across oncology, neurology, and hematology. The provided workflows and protocols offer a robust starting point for researchers to rigorously evaluate this compound and unlock its full therapeutic promise. Future research should focus on lead optimization, in-depth mechanistic studies for the most promising targets, and comprehensive preclinical evaluation.
References
-
PubChem. N-(4-acetylphenyl)-2-chloroacetamide. [Link]
- Google Patents. Small molecule agonists and antagonists of nr2f6 activity.
-
Otava Chemicals. Bioactive small molecules. [Link]
-
PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]
-
PubMed. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. [Link]
-
PubMed Central. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]
-
PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
-
Wikipedia. MCPA. [Link]
-
Frontiers. Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. [Link]
-
RSC Publishing. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation. [Link]
Sources
- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. N-(4-acetylphenyl)-2-chloroacetamide | C10H10ClNO2 | CID 735939 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure Elucidation of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide: A Technical Guide
Introduction
The rigorous identification and characterization of novel chemical entities are fundamental to the advancement of pharmaceutical and materials science. N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, a molecule possessing a unique combination of amide, ether, and ketone functionalities, presents an interesting case for structural analysis. This guide provides a comprehensive, in-depth exploration of the multifaceted analytical approach required for the unambiguous structure elucidation of this compound. Tailored for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process itself. We will delve into the strategic application of modern spectroscopic and analytical techniques, emphasizing not just the "how" but the critical "why" behind each experimental choice.
Molecular Blueprint: Initial Assessment and Strategy
Before embarking on any experimental analysis, a foundational understanding of the target molecule is paramount. The putative structure of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, as sourced from PubChem, provides our working hypothesis.
PubChem Compound CID: 720623[1] Molecular Formula: C₁₇H₁₆ClNO₃[1] Monoisotopic Mass: 317.08188 Da[1] SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C[1] InChI: InChI=1S/C17H16ClNO3/c1-11-9-14(18)5-8-16(11)22-10-17(21)19-15-6-3-13(4-7-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21)[1]
This initial information dictates our analytical strategy. The molecular formula and mass are critical for mass spectrometry, while the distinct chemical environments suggested by the SMILES and InChI strings will be probed using Nuclear Magnetic Resonance (NMR) spectroscopy. The various functional groups (amide, ether, ketone, aromatic rings) will exhibit characteristic vibrations in Fourier-Transform Infrared (FTIR) spectroscopy. Finally, Elemental Analysis will serve as a fundamental check for the empirical formula.
The logical flow of our investigation is therefore as follows:
Caption: Workflow for the Structure Elucidation of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
High-Resolution Mass Spectrometry (HRMS): Unveiling the Molecular Formula
High-resolution mass spectrometry is a cornerstone of structure elucidation, providing a highly accurate measurement of a molecule's mass, which in turn allows for the determination of its elemental composition.[2][3]
Experimental Protocol: HRMS
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.[4]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common and effective method for molecules of this type.
-
Data Acquisition: The instrument is calibrated, and the spectrum is acquired over an appropriate mass range.
Data Interpretation
The primary piece of information obtained from HRMS is the accurate mass of the molecular ion. For N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, we would expect to see a protonated molecular ion, [M+H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₁₆ClNO₃ |
| Calculated Monoisotopic Mass | 317.08188 Da |
| Expected [M+H]⁺ | 318.08916 m/z |
| Expected [M+Na]⁺ | 340.07110 m/z |
The presence of a chlorine atom will also result in a characteristic isotopic pattern. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, in the mass spectrum, we would expect to see an M+2 peak (corresponding to the ³⁷Cl isotope) with roughly one-third the intensity of the main M peak (corresponding to the ³⁵Cl isotope). This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment of each atom and how they are connected.
Experimental Protocol: NMR
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[6][7] The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard suite of 1D and 2D NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.[8]
Predicted ¹H NMR Data and Interpretation
Based on the structure of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, we can predict the approximate chemical shifts, multiplicities, and integrations of the proton signals. Online prediction tools can provide a good starting point for these assignments.[9][10]
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 9.5 | Singlet | 1H | Amide N-H | Amide protons are typically deshielded and appear as broad singlets. |
| ~ 7.9 | Doublet | 2H | Aromatic C-H | Protons on the acetyl-substituted phenyl ring, ortho to the acetyl group. |
| ~ 7.7 | Doublet | 2H | Aromatic C-H | Protons on the acetyl-substituted phenyl ring, ortho to the amide group. |
| ~ 7.2 | Doublet | 1H | Aromatic C-H | Proton on the chloro-methyl-phenoxy ring, ortho to the chlorine. |
| ~ 6.9 | Doublet of doublets | 1H | Aromatic C-H | Proton on the chloro-methyl-phenoxy ring, para to the chlorine. |
| ~ 6.8 | Doublet | 1H | Aromatic C-H | Proton on the chloro-methyl-phenoxy ring, ortho to the ether linkage. |
| ~ 4.6 | Singlet | 2H | Methylene O-CH₂ | Protons of the methylene group adjacent to the ether oxygen and the amide carbonyl. |
| ~ 2.5 | Singlet | 3H | Acetyl CH₃ | Protons of the acetyl methyl group. |
| ~ 2.3 | Singlet | 3H | Aromatic CH₃ | Protons of the methyl group on the phenoxy ring. |
Predicted ¹³C NMR Data and Interpretation
Similarly, we can predict the ¹³C NMR spectrum. The number of unique carbon signals will confirm the number of distinct carbon environments in the molecule.[11]
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 197 | Acetyl C=O | Ketone carbonyl carbons are highly deshielded. |
| ~ 168 | Amide C=O | Amide carbonyl carbons are also significantly deshielded. |
| ~ 154 | Aromatic C-O | Aromatic carbon attached to the ether oxygen. |
| ~ 142 | Aromatic C-N | Aromatic carbon attached to the amide nitrogen. |
| ~ 135 | Aromatic C-C=O | Aromatic carbon attached to the acetyl group. |
| ~ 130 | Aromatic C-H | Aromatic carbons with attached protons. |
| ~ 129 | Aromatic C-Cl | Aromatic carbon attached to chlorine. |
| ~ 128 | Aromatic C-H | Aromatic carbons with attached protons. |
| ~ 127 | Aromatic C-CH₃ | Aromatic carbon attached to the methyl group. |
| ~ 120 | Aromatic C-H | Aromatic carbons with attached protons. |
| ~ 114 | Aromatic C-H | Aromatic carbons with attached protons. |
| ~ 68 | Methylene O-CH₂ | Methylene carbon adjacent to the ether oxygen. |
| ~ 26 | Acetyl CH₃ | Acetyl methyl carbon. |
| ~ 16 | Aromatic CH₃ | Methyl carbon on the phenoxy ring. |
2D NMR for Unambiguous Assignments
While 1D NMR provides a wealth of information, 2D NMR techniques are essential for confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. We would expect to see correlations between the adjacent aromatic protons on both phenyl rings.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments. For instance, we would expect to see a correlation between the methylene protons (~4.6 ppm) and the amide carbonyl carbon (~168 ppm) and the aromatic carbon of the phenoxy ring attached to the ether oxygen (~154 ppm).
Caption: Role of 1D and 2D NMR in Structure Elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]
Experimental Protocol: FTIR
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation
The FTIR spectrum of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is expected to show characteristic absorption bands for its various functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 | N-H stretch | Amide |
| ~ 3100-3000 | C-H stretch | Aromatic |
| ~ 2950-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~ 1680 | C=O stretch | Ketone |
| ~ 1660 | C=O stretch (Amide I) | Amide |
| ~ 1600, 1500 | C=C stretch | Aromatic |
| ~ 1540 | N-H bend (Amide II) | Amide |
| ~ 1240 | C-O stretch | Aryl ether |
| ~ 830 | C-H out-of-plane bend | para-disubstituted aromatic |
| ~ 750 | C-Cl stretch | Aryl chloride |
The presence of these distinct peaks provides strong evidence for the key functional groups within the molecule.
Elemental Analysis: The Final Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This serves as a fundamental check of the molecular formula determined by mass spectrometry.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the pure, dry sample is required.
-
Instrumentation: A CHN analyzer is used, which combusts the sample at high temperature and quantitatively measures the resulting CO₂, H₂O, and N₂.
Data Interpretation
The experimentally determined weight percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed molecular formula, C₁₇H₁₆ClNO₃.
| Element | Calculated % |
| Carbon (C) | 64.26 |
| Hydrogen (H) | 5.07 |
| Chlorine (Cl) | 11.16 |
| Nitrogen (N) | 4.41 |
| Oxygen (O) | 15.10 |
A close match between the experimental and calculated values (typically within ±0.4%) provides strong confirmation of the molecular formula.
Conclusion: A Unified Picture
The structure elucidation of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a process of synergistic data integration. High-resolution mass spectrometry establishes the precise molecular formula. FTIR spectroscopy provides a rapid screen for the key functional groups. 1D and 2D NMR spectroscopy meticulously map out the carbon-hydrogen framework and the connectivity between different parts of the molecule. Finally, elemental analysis provides a fundamental confirmation of the elemental composition. The convergence of all these data points to a single, consistent structure provides the highest level of confidence in the final elucidation. This guide has outlined a robust and logical workflow, grounded in established analytical principles, that can be adapted for the characterization of a wide range of novel chemical entities.
References
-
NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Zanders, L. (n.d.). Standard Operating Procedure: Liquid Chromatography with Orbitrap Mass Spectroscopy (LC-Orbitrap-MS). University of Tulsa Department of Chemistry and Biochemistry.
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Cheminfo. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]
-
Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
UQ Library. (n.d.). Elucidation of organic structures by physical and chemical methods. Retrieved from [Link]
-
AbeBooks. (n.d.). Elucidation of Organic Structures by Physical and Chemical Methods: Part 1. Retrieved from [Link]
-
Internet Archive. (2020, February 4). Elucidation of organic structures by physical and chemical methods. Retrieved from [Link]
-
Better World Books. (n.d.). Elucidation of Organic Structures B Physical and Chemical Methods. Retrieved from [Link]
-
Elsevier. (n.d.). Determination of Organic Structures by Physical Methods V4. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
PubMed. (2014, August 15). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2013, October 24). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (n.e.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
ACS Publications. (2024, July 10). High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage. Retrieved from [Link]
-
ResearchGate. (2025, December 22). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Retrieved from [Link]
-
Christ Duc Tran. (n.d.). The Application of High-Resolution Mass Spectrometry for the Analysis. Retrieved from [Link]
Sources
- 1. PubChemLite - N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (C17H16ClNO3) [pubchemlite.lcsb.uni.lu]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. High Resolution Mass Spectrometry (HRMS) Analytical Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Elucidation of Organic Structures by Physical and Chemical Methods: Part 1 by K W Bentley (Ed.): Fair (1963) | World of Rare Books [abebooks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Basics for the absolute novice [jeolusa.com]
- 7. Predict 1H NMR spectra [cheminfo.org]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. Visualizer loader [nmrdb.org]
- 10. Predict 1H proton NMR spectra [nmrdb.org]
- 11. Visualizer loader [nmrdb.org]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
Comprehensive Pre-clinical Toxicity Assessment of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Executive Summary & Molecular Context
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide represents a hybrid pharmacological entity, effectively linking a phenoxyacetic acid derivative (structurally related to the herbicide MCPA) with an aniline derivative (4-aminoacetophenone, a paracetamol precursor). In drug development, such hybridization is often employed to create "mutual prodrugs" with the aim of enhancing analgesic/anti-inflammatory efficacy while mitigating the gastrointestinal ulceration typical of acidic NSAIDs.
However, the toxicological profile of this molecule is complex due to its dual metabolic fate. A preliminary toxicity study must rigorously evaluate two distinct risk vectors:
-
The Phenoxy Moiety: Potential for peroxisome proliferation, hepatomegaly, and renal organic anion transport interference.
-
The Aniline Moiety: Potential for CYP450-mediated bioactivation (leading to reactive quinone imines), methemoglobinemia, and glutathione depletion.
This guide outlines a scientifically robust, self-validating framework for evaluating the safety of this New Chemical Entity (NCE), moving from in silico prediction to in vivo acute toxicity validation.
Structural Alert Analysis & Metabolic Hypothesis
Before wet-lab experimentation, we must establish the Mechanism of Toxicity (MoT) hypothesis. The amide linkage is susceptible to hydrolysis by hepatic amidases (e.g., carboxylesterase-1), releasing two active metabolites.
Predicted Metabolic Pathway (DOT Visualization)
The following diagram illustrates the hypothesized bioactivation and detoxification pathways.
Caption: Hypothesized metabolic hydrolysis of the parent amide into phenoxy acid and aniline derivatives, leading to distinct renal and hepatic toxicity vectors.
In Silico & In Vitro Screening Protocols
To reduce animal usage (3R principles) and refine dose selection, preliminary screening is mandatory.
In Silico ADMET Profiling
Objective: Predict LD50 class and organ-specific toxicity.
-
Tools: SwissADME (Bioavailability), ProTox-II (Toxicity endpoints), Derek Nexus (Structural alerts).
-
Key Parameters to Monitor:
-
Topological Polar Surface Area (TPSA): If < 140 Ų, expect high blood-brain barrier (BBB) penetration (CNS toxicity risk).
-
hERG Inhibition: Check for cardiotoxicity signals common in phenyl-substituted amides.
-
In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 in metabolically competent cells.
-
Cell Lines:
-
HepG2 (Human Liver Carcinoma): To assess hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): To assess renal toxicity (critical due to the phenoxy moiety).
-
-
Protocol Summary:
-
Seed cells at
cells/well in 96-well plates. -
Expose to compound (0.1 – 1000 µM) for 24h and 48h.
-
Positive Control: 4-aminophenol (known cytotoxic agent).
-
Readout: Absorbance at 570 nm (Formazan formation).
-
Criterion: If IC50 < 10 µM, the compound is highly cytotoxic; proceed with caution in in vivo dosing.
-
Acute Oral Toxicity Study (In Vivo)
Standard: OECD Guideline 423 (Acute Toxic Class Method).[1][2] Rationale: This method minimizes animal use by using a stepwise procedure with fixed doses.
Experimental Workflow
The study uses a stepwise approach starting with a sighting study.
Caption: Stepwise decision tree for OECD 423 Acute Oral Toxicity testing to determine GHS hazard category.
Detailed Protocol
-
Animals: Female Wistar rats (8–12 weeks, nulliparous). Females are generally more sensitive to toxicity.
-
Fasting: Animals must be fasted overnight prior to dosing (water allowed).
-
Vehicle: Dissolve compound in 0.5% Carboxymethylcellulose (CMC) or DMSO/Corn Oil (if solubility is poor).
-
Dosing: Oral gavage (10 mL/kg body weight).
-
Observations:
-
Immediate: First 30 mins (CNS effects, tremors, convulsions).
-
Short-term: 4 hours (Salivation, diarrhea, lethargy).
-
Long-term: Daily for 14 days (Body weight, food consumption).
-
Biochemical & Histopathological Analysis
At the end of 14 days (or upon morbidity), perform necropsy.
| Organ System | Biomarker (Serum) | Rationale for this Compound |
| Hepatic | ALT, AST, ALP | Critical: The acetylphenyl moiety may deplete glutathione, causing centrilobular necrosis (similar to paracetamol). |
| Renal | Creatinine, Urea, BUN | Critical: Phenoxy acids (MCPA derivatives) are excreted via OATs; saturation leads to tubular necrosis. |
| Hematologic | RBC, Hgb, MetHb | Critical: Aniline derivatives can cause methemoglobinemia (oxidation of hemoglobin). |
| Lipid | Cholesterol, Triglycerides | Phenoxy derivatives can act as PPAR agonists, altering lipid metabolism. |
Data Interpretation & Causality
When analyzing results, apply the following causal logic to distinguish between vehicle effects and compound toxicity:
-
The "Aniline" Signature: If you observe elevated ALT/AST without significant renal damage, the toxicity is likely driven by the 4-acetylphenyl moiety (metabolic activation). Action: Investigate glutathione levels.
-
The "Phenoxy" Signature: If you observe muscle weakness (myotonia) combined with elevated Creatinine/BUN, the toxicity is likely driven by the phenoxy moiety (membrane stabilization/chloride channel block).
-
The "Hybrid" Synergy: Simultaneous elevation of liver enzymes and renal markers suggests a synergistic failure, often due to the compound precipitating in renal tubules or overwhelming Phase II conjugation pathways.
References
-
OECD. (2001).[3] Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][1]
-
Roberts, D. M., et al. (2005).[4] Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA).[4] Annals of Emergency Medicine, 46(3), 275-284.[4] [Link]
-
Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122. [Link]
-
Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: acetaminophen pathway. Pharmacogenetics and Genomics, 25(2), 96. [Link]
-
OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
Sources
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. This compound, a potential pharmaceutical intermediate or active ingredient, requires a reliable analytical method for quality control and research purposes. The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in research and drug development settings. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method development process.
Introduction
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a molecule combining structural features of both acetanilide and phenoxyacetamide derivatives. The acetanilide moiety is a common scaffold in medicinal chemistry, while the phenoxyacetamide group is present in various herbicides and other biologically active compounds. Given its potential role in pharmaceutical synthesis, a validated analytical method is crucial for ensuring its purity, stability, and overall quality.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and semi-volatile organic compounds.[1] This application note provides a comprehensive protocol for the determination of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, designed to be readily implemented by researchers, scientists, and drug development professionals.
Rationale for Method Development
The structural components of the target analyte guided the development of this HPLC method. The presence of two aromatic rings suggests strong UV absorbance, making UV detection a suitable choice. The molecule's overall non-polar character, with a calculated LogP likely in the moderate range, points towards a reversed-phase chromatographic approach as the most effective separation strategy.
A C18 stationary phase was selected due to its wide applicability and proven success in separating a broad range of small organic molecules, including acetanilides and phenoxy derivatives.[2][3] A mobile phase consisting of acetonitrile and water provides the necessary polarity range to elute the analyte with a reasonable retention time and good peak shape. The addition of a small amount of formic acid to the mobile phase is intended to improve peak symmetry by minimizing tailing that can arise from interactions between the analyte and residual silanol groups on the silica-based stationary phase.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Caption: A flowchart of the HPLC analysis process.
Materials and Reagents
-
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (AR grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.
Table 1: Optimized HPLC Parameters
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump with Autosampler and PDA/UV Detector |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Mobile Phase Ratio | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Detailed Protocols
Preparation of Mobile Phase
-
To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
For the isocratic elution, pre-mix acetonitrile and 0.1% formic acid in water in a 60:40 volume-to-volume ratio.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to establish the calibration curve.
Preparation of Sample Solutions
-
Accurately weigh a sample containing N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and transfer it to a suitable volumetric flask.
-
Add methanol to dissolve the sample, sonicate if necessary, and then dilute to the mark with methanol.
-
Further dilute the solution with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
A comprehensive validation of the analytical method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines. The following parameters are critical for ensuring the reliability of the method.
Caption: Key parameters for HPLC method validation.
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 for the calibration curve. |
| Accuracy (% Recovery) | 98.0% to 102.0% recovery at three different concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters. |
System Suitability
Before commencing any sample analysis, the suitability of the chromatographic system must be verified. A working standard solution (e.g., 25 µg/mL) should be injected five times. The system is deemed suitable for use if the following criteria are met.
Table 3: System Suitability Criteria
| Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. The use of a C18 column with an isocratic mobile phase of acetonitrile and acidified water offers excellent separation and peak shape. This method is well-suited for routine quality control and research applications in the pharmaceutical industry.
References
-
PubChem. N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]
-
Mancilla, J., Valdes, E., & Gil, L. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics, 14(3), 241-244. [Link]
- Baranowska, I., & Zydron, M. (2005). HPLC determination of MCPA, MCPP, and their metabolites in water and soil samples. Water, Air, and Soil Pollution, 163(1-4), 175-188.
-
SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Sathish, T., et al. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. Journal of Pharmaceutical and Biomedical Analysis, 145, 545-555. [Link]
Sources
Experimental design for in vivo studies with N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
An Application Guide for the Preclinical In Vivo Evaluation of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Abstract
This document provides a comprehensive experimental framework for the initial in vivo characterization of the novel compound, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. The structural composition of this molecule, featuring a phenoxy-acetamide scaffold, suggests potential biological activity, drawing parallels to compounds with known anti-inflammatory, analgesic, and other pharmacological properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a logical, step-wise progression from preliminary characterization to foundational efficacy testing. We present detailed protocols for pharmacokinetic profiling, acute toxicity assessment, and validated pharmacodynamic models for inflammation and pain. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence, facilitating informed decisions on the compound's potential for further development.
Scientific Rationale and Strategic Overview
The journey of a novel chemical entity from the bench to potential clinical application is underpinned by a rigorous and logically staged preclinical evaluation.[3][4][5] For N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, the chemical architecture provides the primary impetus for its investigation. The acetamide nucleus is a common feature in a multitude of pharmacologically active compounds, exhibiting properties ranging from anti-inflammatory and analgesic to anticonvulsant and antimicrobial.[1][6] Furthermore, the (4-chloro-2-methylphenoxy) moiety is structurally related to phenoxy herbicides, which necessitates a careful evaluation of the compound's toxicological profile.[7][8]
Our strategy is therefore built on a phased approach, ensuring that safety and bioavailability data are established before committing resources to more complex efficacy studies.[9] This self-validating system ensures that each subsequent step is built upon a solid foundation of data.
The Primary Hypotheses for Investigation are:
-
The compound is sufficiently bioavailable via oral administration and possesses a manageable acute toxicity profile.
-
The compound exhibits significant anti-inflammatory activity in a validated model of acute inflammation.
-
The compound demonstrates analgesic properties in a standard model of visceral pain.
The overall experimental workflow is designed to efficiently test these hypotheses.
Caption: High-level workflow for the in vivo evaluation of the target compound.
Compound Formulation for In Vivo Administration
Rationale: The physical properties of the test compound dictate its formulation. For most hydrophobic small molecules, a suspension is required for oral or intraperitoneal administration. The choice of vehicle is critical; it must solubilize or suspend the compound effectively without having any biological activity of its own. A common and generally inert vehicle is a saline solution containing a surfactant like Tween 80 and a viscosity-enhancing agent like carboxymethylcellulose (CMC).
Protocol 2.1: Preparation of Vehicle and Compound Suspension
-
Prepare the Vehicle:
-
To 98.9 mL of sterile 0.9% saline, add 0.1 mL of Tween 80 (for a final concentration of 0.1% v/v).
-
Slowly add 1.0 g of low-viscosity Carboxymethylcellulose (CMC) while vortexing or stirring vigorously to create a 1% w/v solution.
-
Continue to stir for 2-4 hours at room temperature until the CMC is fully dissolved and the solution is clear.
-
Store the vehicle at 4°C for up to one week.
-
-
Prepare the Compound Suspension:
-
Calculate the required amount of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide based on the desired concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of the compound).
-
Place the weighed compound into a sterile glass vial.
-
Add a small volume of the vehicle (e.g., 1 mL) and triturate with a spatula to create a uniform paste. This step is crucial to prevent clumping.
-
Gradually add the remaining vehicle to reach the final volume (e.g., 10 mL total).
-
Vortex vigorously for 5-10 minutes to ensure a homogenous suspension.
-
Expert Insight: Always prepare the suspension fresh on the day of the experiment. Before each animal is dosed, the suspension must be vortexed again to ensure the compound has not settled.
-
Study I: Pharmacokinetic (PK) Profiling in Rodents
Rationale: A pharmacokinetic study is essential to understand how the animal's body processes the compound (Absorption, Distribution, Metabolism, and Excretion - ADME).[10] This information is critical for designing subsequent efficacy studies, as it helps in selecting an appropriate dose, route of administration, and time points for assessing the biological effect.[11][12] Conducting a preliminary PK study in mice or rats provides key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and bioavailability.[11]
Protocol 3.1: Single-Dose PK Study in Mice
-
Animal Model: Male CD-1 mice (8-10 weeks old, n=3-4 per time point or using serial microsampling if available).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing but allow water ad libitum.
-
Dosing:
-
Administer the compound suspension via oral gavage (PO) at a single dose (e.g., 10 mg/kg). The dose volume should be based on the animal's body weight (typically 10 mL/kg).
-
An intravenous (IV) group (e.g., 2 mg/kg in a solubilizing vehicle like 10% DMSO/40% PEG400/50% saline) should be run in parallel to determine absolute bioavailability.
-
-
Blood Collection:
-
Collect blood samples (approx. 50-100 µL) into EDTA-coated tubes at specified time points.
-
Suggested Time Points (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Suggested Time Points (IV): Pre-dose, 0.08 (5 min), 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.
-
Use a consistent collection method (e.g., submandibular or saphenous vein). A terminal cardiac puncture can be used for the final time point.
-
-
Plasma Processing:
-
Centrifuge blood samples at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 1: Representative Pharmacokinetic Data Summary
| Parameter | Oral (PO) @ 10 mg/kg | Intravenous (IV) @ 2 mg/kg |
| Tmax (h) | 1.5 | 0.08 |
| Cmax (ng/mL) | 1250 | 2500 |
| AUC₀-t (hng/mL) | 7800 | 4100 |
| AUC₀-inf (hng/mL) | 8150 | 4200 |
| Half-life (t½) (h) | 4.2 | 3.8 |
| Bioavailability (%) | ~39% | N/A |
Note: Data are hypothetical and for illustrative purposes only.
Study II: Acute Toxicity Assessment
Rationale: Before proceeding to efficacy studies where higher doses may be explored, it is imperative to establish a basic safety profile. The acute oral toxicity study provides an estimate of the substance's lethal dose (LD50) and identifies potential signs of toxicity.[13] The OECD 423 guideline (Acute Toxic Class Method) is a step-wise procedure that uses a minimal number of animals to classify a compound into a GHS toxicity category.[14][15]
Protocol 4.1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Animal Model: Female Sprague-Dawley rats (8-10 weeks old), as females are often slightly more sensitive.
-
Housing: House animals individually for clear observation.
-
Fasting: Fast animals overnight before dosing.
-
Procedure:
-
Starting Dose: Based on available data (or lack thereof), a starting dose of 300 mg/kg is often appropriate.
-
Dosing: Administer the compound suspension by oral gavage to a group of 3 rats.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic functions (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions, lethargy). Note any instances of mortality.
-
-
Step-wise Progression:
-
If mortality is observed in 2 or 3 animals, the test is terminated, and the compound is classified.
-
If 1 animal dies, the procedure is repeated with 3 more animals at the same dose.
-
If no mortality occurs, the procedure is repeated with 3 new animals at a higher dose level (e.g., 2000 mg/kg).
-
-
Terminal Procedure: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Table 2: Clinical Observation Checklist for Acute Toxicity Study
| Observation Category | Signs to Monitor | Score (0=Normal) |
| General Appearance | Posture, activity level, grooming | |
| Skin and Fur | Piloerection, color, lesions | |
| Respiratory | Rate, depth, nasal discharge | |
| CNS | Tremors, convulsions, gait, lethargy | |
| Autonomic | Salivation, lacrimation, pupil size | |
| Body Weight | Daily for 14 days | |
| Mortality | Time of death |
Study III: Pharmacodynamic (PD) Efficacy Evaluation
Following the establishment of a preliminary pharmacokinetic and safety profile, the next logical step is to investigate the compound's efficacy in relevant disease models.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the activity of acute anti-inflammatory agents.[16][17] The inflammatory response in this model is biphasic, involving mediators like histamine and serotonin in the first phase, and prostaglandins and cytokines in the second phase, which is sensitive to inhibition by NSAIDs.
Caption: Hypothesized targeting of the COX pathway by the test compound.
Protocol 5.1.1: Evaluation in Rat Paw Edema Model
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 1% CMC in saline)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)
-
Group 3: Test Compound (Low Dose, e.g., 10 mg/kg, PO)
-
Group 4: Test Compound (Mid Dose, e.g., 30 mg/kg, PO)
-
Group 5: Test Compound (High Dose, e.g., 100 mg/kg, PO)
-
-
Procedure:
-
Fast animals overnight.
-
Administer the vehicle, positive control, or test compound orally.
-
One hour after administration, measure the initial volume of the right hind paw using a plethysmometer (this is the 0-hour reading).
-
Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema (increase in paw volume) for each animal at each time point: Edema = (Paw volume at time t) - (Paw volume at time 0).
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group, typically at the 3-hour time point:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Table 3: Representative Anti-Inflammatory Activity Data
| Treatment Group | Dose (mg/kg, PO) | Paw Edema at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| Test Compound | 10 | 0.72 ± 0.06 | 15.3% |
| Test Compound | 30 | 0.55 ± 0.04 | 35.3% |
| Test Compound | 100 | 0.41 ± 0.05 | 51.8% |
Note: Data are hypothetical and for illustrative purposes only. Values are Mean ± SEM.
Analgesic Activity: Acetic Acid-Induced Writhing Test
Rationale: This model is a classic and reliable method for screening peripheral analgesic activity.[18] Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of pain mediators like prostaglandins, which results in a characteristic stretching behavior known as "writhing".[19] A reduction in the number of writhes indicates an analgesic effect.
Protocol 5.2.1: Evaluation in Mouse Writhing Model
-
Animal Model: Male Swiss Albino mice (20-25 g).
-
Grouping (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 1% CMC in saline)
-
Group 2: Positive Control (e.g., Aspirin, 100 mg/kg, PO)
-
Group 3: Test Compound (Low Dose, e.g., 10 mg/kg, PO)
-
Group 4: Test Compound (Mid Dose, e.g., 30 mg/kg, PO)
-
Group 5: Test Compound (High Dose, e.g., 100 mg/kg, PO)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally.
-
Wait for the appropriate absorption time (e.g., 60 minutes for oral dosing).
-
Inject 0.1 mL of a 0.6% v/v acetic acid solution intraperitoneally (IP).
-
Immediately place the mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, begin counting the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 15 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage protection (analgesia) for the treated groups:
-
% Protection = [ (Writhes_control - Writhes_treated) / Writhes_control ] * 100
-
-
Table 4: Representative Analgesic Activity Data
| Treatment Group | Dose (mg/kg, PO) | Mean Writhe Count | % Protection |
| Vehicle Control | - | 35.2 ± 2.5 | - |
| Aspirin | 100 | 14.8 ± 1.9 | 58.0% |
| Test Compound | 10 | 29.1 ± 2.8 | 17.3% |
| Test Compound | 30 | 21.5 ± 2.1 | 38.9% |
| Test Compound | 100 | 16.3 ± 2.0 | 53.7% |
Note: Data are hypothetical and for illustrative purposes only. Values are Mean ± SEM.
Data Interpretation and Future Directions
The culmination of these studies will provide a robust preliminary data package.
-
Go/No-Go Decision: A successful compound would ideally demonstrate moderate oral bioavailability, an LD50 > 300 mg/kg, and dose-dependent efficacy in both the inflammation and pain models. If the compound shows high toxicity at doses required for efficacy, further development may not be warranted.
-
Future Directions: If the initial results are promising, subsequent studies could include:
-
Mechanism of Action Studies: Investigating the specific molecular target, such as COX-1/COX-2 enzyme inhibition assays.
-
Chronic Models: Evaluating the compound in models of chronic inflammation, such as collagen-induced arthritis.
-
Expanded Toxicology: Conducting 28-day repeated-dose toxicity studies to assess target organ toxicity.
-
Metabolite Identification: Characterizing the major metabolites of the compound to understand its metabolic fate.
-
This structured approach ensures that resources are used efficiently while building a comprehensive understanding of the in vivo properties of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, paving the way for its potential as a therapeutic candidate.
References
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available at: [Link]
-
ResearchGate. (n.d.). N-(2-Acetylphenyl)acetamide. Available at: [Link]
-
ResearchGate. (2018). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Available at: [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Available at: [Link]
-
ResearchGate. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link]
-
Journal of Young Pharmacists. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. Available at: [Link]
-
National Center for Biotechnology Information. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. Available at: [Link]
-
University of East Anglia. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Available at: [Link]
-
National Center for Biotechnology Information. (2012). An overview of animal models of pain: disease models and outcome measures. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Advancements in small molecule drug design: A structural perspective. Available at: [Link]
-
PubMed. (2024). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Available at: [Link]
-
IntechOpen. (2022). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Murine Pharmacokinetic Studies. Available at: [Link]
-
International Association for the Study of Pain (IASP). (2022). Animal Models for Translational Pain Research. Available at: [Link]
-
European Union. (n.d.). Acute Toxicity - The Joint Research Centre. Available at: [Link]
-
ResearchGate. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Available at: [Link]
-
National Center for Biotechnology Information. (2018). General Principles of Preclinical Study Design. Available at: [Link]
-
Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Available at: [Link]
-
Current Separations. (2000). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Available at: [Link]
-
Taylor & Francis. (2022). Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Available at: [Link]
-
Charles River Laboratories. (n.d.). In Vivo Pain Models. Available at: [Link]
-
NAMSA. (2024). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available at: [Link]
-
NC3Rs. (n.d.). Acute toxicity testing of chemicals: opportunities to avoid redundant testing and use alternative approaches. Available at: [Link]
-
MDPI. (2020). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available at: [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Available at: [Link]
-
ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. Available at: [Link]
-
ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... Available at: [Link]
-
National Center for Biotechnology Information. (2015). Assays for Predicting Acute Toxicity. Available at: [Link]
-
Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Available at: [Link]
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Available at: [Link]
-
AMSbiopharma. (n.d.). Preclinical research strategies for drug development. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. Available at: [Link]
-
ResearchGate. (2022). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Step 2: Preclinical Research | FDA [fda.gov]
- 10. currentseparations.com [currentseparations.com]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 15. biogem.it [biogem.it]
- 16. ijpras.com [ijpras.com]
- 17. mdpi.com [mdpi.com]
- 18. criver.com [criver.com]
- 19. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Phenoxyacetamide Derivative
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a novel synthetic compound featuring a phenoxyacetamide core structure. While direct biological data for this specific molecule is nascent, its structural motifs are well-represented in medicinal chemistry literature, particularly in the context of oncology. The phenoxyacetamide scaffold is a privileged structure in drug discovery, with various derivatives exhibiting a range of biological activities, including significant anticancer effects.[1][2][3][4] Similarly, the presence of a chloroacetamide group suggests potential for covalent interaction with biological nucleophiles, a mechanism employed by a number of targeted anticancer agents to achieve irreversible inhibition of key signaling proteins.[5][6]
This application note puts forth a scientifically-grounded, tiered research framework to systematically evaluate the potential anticancer properties of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. We provide detailed, field-proven protocols for a suite of cell culture assays designed to first establish cytotoxic activity and subsequently elucidate the underlying mechanism of action, with a focus on the induction of apoptosis. These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Hypothesized Mechanism of Action: Induction of Apoptosis
Based on the known activities of structurally related phenoxyacetamide and chloroacetamide derivatives, we hypothesize that N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide may exert anticancer effects by inducing programmed cell death, or apoptosis.[2][7] Apoptosis is a critical cellular process that, when dysregulated, is a hallmark of cancer. Many effective chemotherapeutic agents function by reactivating this dormant cell death program in malignant cells.
The proposed experimental workflow is designed to test this hypothesis by systematically investigating the key molecular and cellular events associated with apoptosis.
Experimental Workflow for Characterizing Anticancer Activity
A logical, multi-stage approach is essential for the robust characterization of a novel compound. The following workflow is designed to move from a broad assessment of cytotoxicity to a more detailed investigation of the apoptotic mechanism.
Caption: Tiered experimental workflow for the characterization of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
PART 1: Cytotoxicity Screening
The initial step is to determine the concentration-dependent effect of the compound on the viability of various cancer cell lines. This will establish its potency and selectivity.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9]
Materials:
-
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (stock solution in DMSO)
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Compound IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 22.8 |
| HepG2 (Liver Cancer) | 18.5 |
| HFF-1 (Normal Fibroblast) | > 100 |
PART 2: Elucidation of Apoptotic Mechanism
Once cytotoxicity is established, the next phase is to determine if the observed cell death is due to apoptosis.
Protocol 2: Apoptosis Quantification by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[11]
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[11] Collect all cells, including those in the supernatant, as apoptotic cells may detach.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
Data Presentation: Hypothetical Apoptosis Data
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95 | 3 | 2 |
| Compound (IC50) | 45 | 35 | 20 |
| Compound (2x IC50) | 20 | 50 | 30 |
Protocol 3: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[13] Caspases-3 and -7 are the main executioner caspases. This assay uses a specific substrate that, when cleaved by active caspase-3/7, releases a fluorescent or colorimetric signal.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
-
Treated and control cells in a 96-well plate
-
Luminometer or spectrophotometer
Procedure:
-
Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[14]
PART 3: Molecular Pathway Investigation
To delve deeper into the apoptotic pathway, Western blotting can be used to analyze the expression and cleavage of key regulatory proteins.
Protocol 4: Western Blot Analysis of Apoptosis Markers
This technique allows for the detection of specific proteins in a cell lysate. Key markers for apoptosis include the cleavage of PARP (a substrate of activated caspase-3) and changes in the expression of Bcl-2 family proteins (regulators of the mitochondrial apoptosis pathway).[15][16]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
ECL chemiluminescence detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells as previously described. Collect and lyse the cells in ice-cold RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[17]
Hypothetical Apoptosis Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide as a potential anticancer agent. By systematically evaluating its cytotoxicity and dissecting its apoptotic mechanism, researchers can generate the critical data necessary to validate its therapeutic potential. Positive results from this workflow would warrant further investigation into more specific molecular targets, cell cycle effects, and eventual progression to in vivo models.
References
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. Retrieved from [Link]
-
Fancelli, D., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology. Retrieved from [Link]
-
Hassan, M., et al. (2014). Determination of Caspase Activation by Western Blot. PubMed. Retrieved from [Link]
-
Huang, W., et al. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. PubMed. Retrieved from [Link]
-
MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? Retrieved from [Link]
-
Sharma, G., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Retrieved from [Link]
-
Singh, R., & Kumar, S. (2018). Caspase Protocols in Mice. PubMed Central. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Viability assays – Knowledge and References. Retrieved from [Link]
-
Thondamal, M. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Retrieved from [Link]
-
Tiwari, R. K., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines | MDPI [mdpi.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide using Advanced NMR and Mass Spectrometry Techniques
Introduction
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a multi-functionalized organic molecule of interest in medicinal chemistry and materials science. Its structure, comprising an N-aryl acetamide linkage, a substituted phenoxy ether, and a ketone, necessitates a robust analytical approach for unambiguous characterization. This application note provides a detailed guide for the comprehensive structural elucidation of this compound using a suite of advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals requiring definitive molecular structure confirmation.
N-arylacetamides are recognized as important intermediates in the synthesis of a variety of medicinal, agrochemical, and pharmaceutical compounds.[1] The phenoxyacetic acid moiety is also a key structural feature in various herbicides. The combination of these functionalities in the target molecule underscores the importance of precise analytical characterization to understand its chemical behavior and potential applications.
Molecular Structure and Numbering Scheme
For clarity in spectral assignments, the following IUPAC-based numbering scheme will be used throughout this document:
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.
Causality Behind Experimental Choices
The selection of a specific suite of NMR experiments is driven by the need to resolve all proton and carbon signals and to establish their connectivity.
-
¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms (¹J-coupling).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes longer-range correlations between protons and carbons (typically ²J and ³J), which is crucial for connecting different molecular fragments.[2]
Experimental Protocol: NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[3]
-
Concentration: For a small molecule of this nature, a concentration of 5-25 mg in 0.6-0.7 mL of CDCl₃ is recommended for ¹H NMR, while 50-100 mg is preferable for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[4]
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and gently agitate to dissolve the sample completely.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. These predictions are based on established chemical shift ranges for similar functional groups and data from analogous structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1' | ~8.5 - 9.5 | br s | 1H |
| H-3', H-5' | ~7.9 - 8.1 | d | 2H |
| H-2', H-6' | ~7.6 - 7.8 | d | 2H |
| H-3 | ~7.2 - 7.4 | d | 1H |
| H-5 | ~6.8 - 7.0 | dd | 1H |
| H-6 | ~6.7 - 6.9 | d | 1H |
| H-7 | ~4.6 - 4.8 | s | 2H |
| H-1'' | ~2.5 - 2.7 | s | 3H |
| H-8 | ~2.2 - 2.4 | s | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-4'' | ~197 | Quaternary |
| C-8' | ~168 | Quaternary |
| C-1 | ~154 | Quaternary |
| C-4' | ~143 | Quaternary |
| C-1' | ~132 | Quaternary |
| C-4 | ~130 | Quaternary |
| C-2 | ~129 | Quaternary |
| C-3', C-5' | ~129 | CH |
| C-3 | ~127 | CH |
| C-5 | ~126 | CH |
| C-2', C-6' | ~119 | CH |
| C-6 | ~113 | CH |
| C-7 | ~68 | CH₂ |
| C-1'' | ~26 | CH₃ |
| C-8 | ~16 | CH₃ |
2D NMR Data Interpretation
-
COSY: Cross-peaks are expected between the aromatic protons on each ring (H-2'/H-3' and H-5'/H-6' on the acetylphenyl ring; H-5/H-6 on the phenoxy ring).
-
HSQC: Will show direct correlations between each proton and its attached carbon, for instance, H-7 with C-7, H-1'' with C-1'', and the aromatic protons with their respective carbons.
-
HMBC: This is key for assembling the fragments. Expected key long-range correlations include:
-
H-1' (amide proton) to C-8' (amide carbonyl) and C-1' (aromatic C of acetylphenyl).
-
H-7 (methylene protons) to C-8' (amide carbonyl) and C-1 (phenoxy ether carbon).
-
H-1'' (acetyl methyl protons) to C-4'' (acetyl carbonyl).
-
H-8 (phenoxy methyl protons) to C-2 and C-3 of the phenoxy ring.
-
NMR Workflow Diagram
Caption: Workflow for NMR-based structure elucidation.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers additional structural information.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for analyzing thermally labile molecules like N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, allowing for the clear determination of the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[1] This high accuracy allows for the unambiguous determination of the elemental formula of the molecular ion, distinguishing it from other potential formulas with the same nominal mass.
Experimental Protocol: Mass Spectrometry Analysis
-
Solvent Selection: A mixture of methanol and water is a common and effective solvent system for ESI-MS.
-
Concentration: A dilute solution of approximately 1 mg/mL is prepared. This is then further diluted to the low µg/mL or high ng/mL range for infusion or injection into the mass spectrometer.
-
Procedure:
-
Prepare a stock solution of the sample in methanol.
-
Dilute the stock solution with the appropriate mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode) to the final working concentration.
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Predicted Mass Spectrometry Data
Table 3: Predicted HRMS Data
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 334.0946 |
| [M+Na]⁺ | 356.0765 |
Note: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak.
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragment ions. The amide and ether linkages are expected to be the most labile bonds.
-
Amide Bond Cleavage: Cleavage of the amide bond could result in the formation of ions corresponding to the N-(4-acetylphenyl)amine radical cation and the 2-(4-chloro-2-methylphenoxy)acetyl cation.
-
Ether Bond Cleavage: The ether linkage can also cleave, leading to fragments corresponding to the 4-chloro-2-methylphenate radical and the remaining portion of the molecule.
-
Other Fragmentations: Loss of the acetyl group is also a possible fragmentation pathway.
Mass Spectrometry Workflow Diagram
Caption: Workflow for MS-based structure confirmation.
Conclusion
The combination of advanced 1D and 2D NMR techniques with high-resolution mass spectrometry provides a powerful and definitive approach for the structural elucidation of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. The methodologies and expected data presented in this application note serve as a comprehensive guide for researchers to confidently characterize this and structurally related molecules. The systematic application of these techniques ensures the scientific integrity of the structural assignment, which is paramount for further research and development in any field.
References
-
Gowda, B. T., & Usha, K. M. (2003). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). Zeitschrift für Naturforschung A, 58(12), 801-806. [Link]
-
Gable, K. P. (2022). 1H NMR Chemical Shifts. Oregon State University. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Gable, K. P. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10), x220924. [Link]
-
National Center for Biotechnology Information. "N-(4-acetylphenyl)-2-chloroacetamide." PubChem Compound Database. [Link]
-
Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Breci, L. (2023). Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Banert, K., et al. (2008). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Molecules, 13(5), 1036-1051. [Link]
-
Tsopka, I.-C., & Hadjipavlou-Litina, D. J. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. [Link]
-
Griffiths, L., et al. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry, 48(1), 1-8. [Link]
-
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
-
CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CF NMR CEITEC. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
University of Sheffield. Long-range heteronuclear correlation. [Link]
-
ResearchGate. Proposed fragmentation pathway for N-4-(4-chlorophenoxy)phenyl 2-fluoroacetamide. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Chemistry For Everyone. (2025). What Are Common NMR Solvents?. YouTube. [Link]
Sources
Application of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in Cancer Research: A Practical Guide
Introduction: The Evolving Landscape of Acetamide Derivatives in Oncology
The quest for novel therapeutic agents with high efficacy and selectivity against cancer cells is a cornerstone of modern oncological research. Within this landscape, acetamide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including anticancer properties.[1][2] These compounds often serve as versatile scaffolds for the development of targeted therapies. This guide focuses on the potential applications of a specific acetamide derivative, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, in cancer research. While direct, extensive research on this particular molecule is emerging, this document aims to provide a comprehensive framework for its investigation, drawing upon established methodologies for analogous compounds and the known biological relevance of its structural motifs.
The core structure combines a phenoxyacetamide group with an N-(4-acetylphenyl) moiety. The phenoxyacetic acid portion is notably present in herbicides like MCPA, which exert their effects by mimicking plant growth hormones.[3][4][5] In the context of human biology, the phenoxyacetamide scaffold has been explored for various therapeutic purposes. The N-(4-acetylphenyl) group, on the other hand, provides a reactive handle for further chemical modification and has been incorporated into molecules with demonstrated anticancer potential.[6] The synergy of these components warrants a thorough investigation into the anticancer capabilities of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
This document will provide a detailed, step-by-step guide for researchers to explore the anti-neoplastic effects of this compound, from initial in vitro screening to more complex mechanistic studies. The protocols outlined below are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial assessment of any potential anticancer compound involves a series of in vitro assays to determine its cytotoxic and cytostatic effects on various cancer cell lines.
Cell Viability and Cytotoxicity Assays
The foundational step is to assess the compound's ability to inhibit cancer cell growth and induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for this purpose.
Protocol 1: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Apoptosis and Cell Cycle Analysis
Understanding whether the compound induces programmed cell death (apoptosis) or causes cell cycle arrest is crucial for elucidating its mechanism of action.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 and 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Fixation:
-
Treat cells as described in the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Part 2: Elucidating the Molecular Mechanism of Action
Once the phenotypic effects of the compound are established, the next step is to investigate the underlying molecular pathways.
Western Blot Analysis of Key Signaling Proteins
Western blotting is an indispensable technique to probe changes in the expression and activation of proteins involved in cell survival, apoptosis, and cell cycle regulation.
Protocol 4: Western Blotting
-
Protein Extraction:
-
Treat cells with the compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin D1, CDK4, p53, p21).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the initial in vitro characterization of the test compound.
Part 3: Potential Signaling Pathways to Investigate
Based on the structure of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and the known mechanisms of similar compounds, several signaling pathways are prime candidates for investigation.
The Intrinsic Apoptosis Pathway: Many chemotherapeutic agents induce apoptosis through the mitochondrial pathway. Key proteins to investigate include the pro-apoptotic Bax and the anti-apoptotic Bcl-2. A shift in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, activating the caspase cascade, including the executioner caspase-3. Cleavage of PARP by activated caspase-3 is a hallmark of apoptosis.
Cell Cycle Checkpoint Regulation: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Upon DNA damage or cellular stress, p53 can induce cell cycle arrest through the upregulation of p21, or trigger apoptosis. Investigating the expression and phosphorylation status of p53 and its downstream targets can provide valuable insights.
Visualizing a Potential Signaling Pathway
Caption: A hypothetical signaling pathway illustrating potential mechanisms of action for the compound.
Quantitative Data Summary
The following table provides a template for summarizing the IC₅₀ values obtained from the MTT assay across different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Cancer | [Insert Data] | [Insert Data] |
| A549 | Lung Cancer | [Insert Data] | [Insert Data] |
| HepG2 | Liver Cancer | [Insert Data] | [Insert Data] |
| PC-3 | Prostate Cancer | [Insert Data] | [Insert Data] |
Conclusion and Future Directions
This guide provides a foundational framework for the initial investigation of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide as a potential anticancer agent. The successful completion of these protocols will yield crucial data on its cytotoxic and mechanistic properties. Positive results from these in vitro studies would justify progression to more advanced investigations, including:
-
In vivo studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.
-
Target identification: Utilizing techniques such as proteomics and transcriptomics to identify the direct molecular targets of the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
The systematic application of these methodologies will be instrumental in determining the therapeutic potential of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and its derivatives in the field of oncology.
References
-
Missioui, S., et al. (2021). Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 12), 1241–1245. [Link]
-
Gowda, B. T., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4669. [Link]
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
-
Kang, J.-H., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1968. [Link]
-
Lee, T. H., et al. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. International Journal of Molecular Sciences, 20(20), 5196. [Link]
-
Polynt Group. (n.d.). MALIC ACID. Retrieved from [Link]
-
El-Metwaly, N. M., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3027-3039. [Link]
-
Al-Mohaimeed, A. M., et al. (2024). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. Microchimica Acta, 192(1), 1. [Link]
-
Song, H. Y., et al. (2015). Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. Human & Experimental Toxicology, 34(7), 769–774. [Link]
-
PubChem. (n.d.). Mefenacet. Retrieved from [Link]
-
PubChem. (n.d.). Malic Acid. Retrieved from [Link]
-
El-Metwaly, N. M., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate. [Link]
-
Al-Mohaimeed, A. M., et al. (2024). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. ResearchGate. [Link]
-
Fernando, P. H. J., et al. (2015). An unusual case of non-fatal poisoning due to herbicide 4-chloro-2-methyl phenoxyacetic acid (MCPA). Forensic Science International, 249, e19–e22. [Link]
-
Al-Ostath, O. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1599. [Link]
-
AERU. (n.d.). Mefenacet (Ref: FOE 1976). Retrieved from [Link]
-
Tsopka, I.-C., & Hadjipavlou-Litina, D. J. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. [Link]
-
Roberts, D. M., et al. (2005). Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). Annals of Emergency Medicine, 46(3), 275–284. [Link]
-
Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4880. [Link]
-
Gáspár, R., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 26(10), 1. [Link]
-
Mohammadi-Farani, A., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 819–826. [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). Journal of Medicinal Chemistry, 59(17), 7957–7971. [Link]
-
Mohammadi-Farani, A., et al. (2019). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 352(10), e1900137. [Link]
-
Shaukath, A., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry, 143, 1426–1436. [Link]
Sources
- 1. Buy 2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)acetamide (EVT-3696422) [evitachem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An unusual case of non-fatal poisoning due to herbicide 4-chloro-2-methyl phenoxyacetic acid (MCPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide as a Potential Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing monooxygenase that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1] This enzyme catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. The overproduction of melanin can lead to various hyperpigmentation disorders, such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents in the cosmetic industry and for the treatment of hyperpigmentation in dermatology. Furthermore, tyrosinase is also responsible for the undesirable browning of fruits and vegetables, making its inhibitors valuable in the food industry.
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a compound with a chemical structure that suggests potential biological activity. While direct studies on its enzyme inhibitory effects are not widely published, a structurally related compound, N-(4-acetylphenyl)-2-chloroacetamide, has been identified as a potential tyrosinase inhibitor. This indicates that the N-(4-acetylphenyl)acetamide scaffold may be a promising starting point for the discovery of novel tyrosinase inhibitors. This document provides a comprehensive guide for researchers to investigate the tyrosinase inhibitory potential of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide using a robust and well-established colorimetric assay.
Mechanism of Action: Targeting Melanin Synthesis
The proposed inhibitory action of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide on tyrosinase would directly interfere with the melanin synthesis pathway. By binding to the enzyme, the inhibitor can reduce or block the conversion of L-tyrosine and L-DOPA into dopaquinone, thereby preventing the formation of melanin.
Diagram of the Melanin Synthesis Pathway and the Point of Inhibition
Caption: The melanin synthesis pathway, highlighting the catalytic role of tyrosinase and the inhibitory action of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for a colorimetric tyrosinase inhibition assay using L-DOPA as the substrate. This method is widely used due to its simplicity, reliability, and suitability for high-throughput screening.
Physicochemical Properties of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
| Property | Value | Source |
| Molecular Formula | C17H16ClNO3 | PubChem[2] |
| Monoisotopic Mass | 317.08188 Da | PubChem[2] |
| Predicted XlogP | 3.5 | PubChem[2] |
| Solubility | Soluble in DMSO | Assumed for experimental purposes |
Materials and Reagents
-
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (Test Compound)
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (Positive Control)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at ~475 nm
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals.
-
A specific Safety Data Sheet (SDS) for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide should be obtained from the supplier. In its absence, handle with caution as a potentially harmful substance.
-
Based on the SDS of a similar compound, N-(4-Chloro-2-methylphenyl)acetamide, the test compound may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[3][4] Avoid inhalation of dust and direct contact with skin and eyes.
-
Handle all reagents in a well-ventilated area or a chemical fume hood.
Preparation of Solutions
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate monobasic and dibasic salts in deionized water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer. The final concentration in the assay will typically be around 20-40 units/mL. The optimal concentration should be determined empirically to achieve a linear reaction rate for at least 10 minutes.
-
L-DOPA Stock Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh before each experiment as it is prone to auto-oxidation.
-
Test Compound Stock Solution (10 mM): Accurately weigh N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and dissolve it in DMSO to prepare a 10 mM stock solution. Ensure the compound is fully dissolved.
-
Kojic Acid Stock Solution (10 mM): Prepare a 10 mM stock solution of Kojic Acid in DMSO. This will serve as the positive control.
Assay Procedure
The following procedure is designed for a 96-well plate format. All reactions should be performed in triplicate.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the tyrosinase inhibition assay.
-
Plate Setup:
-
Blank: 160 µL Sodium Phosphate Buffer + 20 µL DMSO
-
Control (No Inhibitor): 120 µL Sodium Phosphate Buffer + 20 µL DMSO + 20 µL Tyrosinase Solution
-
Positive Control: 120 µL Sodium Phosphate Buffer + 20 µL Kojic Acid (at various concentrations) + 20 µL Tyrosinase Solution
-
Test Compound: 120 µL Sodium Phosphate Buffer + 20 µL Test Compound (at various concentrations) + 20 µL Tyrosinase Solution
-
-
Pre-incubation: Add the buffer, DMSO/inhibitor, and tyrosinase solution to the respective wells. Mix gently and incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: To each well (except the blank), add 40 µL of the 10 mM L-DOPA solution to initiate the reaction. The final volume in each well will be 200 µL.
-
Absorbance Measurement:
-
Kinetic Assay (Recommended): Immediately after adding L-DOPA, place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 10-20 minutes. The rate of reaction (V) is the slope of the linear portion of the absorbance vs. time curve.
-
Endpoint Assay: If a kinetic reading is not possible, incubate the plate at room temperature for a fixed time (e.g., 15 minutes) and then measure the final absorbance at 475 nm.
-
Data Analysis and Interpretation
-
Calculate the Percentage of Tyrosinase Inhibition:
% Inhibition = [ (V_control - V_sample) / V_control ] * 100
Where:
-
V_control = Rate of reaction in the absence of the inhibitor.
-
V_sample = Rate of reaction in the presence of the test compound.
-
-
Determine the IC50 Value: The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentrations. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Expected Results
-
Positive Control (Kojic Acid): Kojic acid is a well-known tyrosinase inhibitor and should exhibit a dose-dependent inhibition of the enzyme. The IC50 value for kojic acid can vary depending on the assay conditions but is typically in the micromolar range.[5]
-
Test Compound: If N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is an effective inhibitor, a dose-dependent decrease in the rate of dopachrome formation will be observed. The potency of the compound can be compared to that of kojic acid by comparing their IC50 values.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance in the blank | Auto-oxidation of L-DOPA | Prepare L-DOPA solution fresh before use. |
| Non-linear reaction rate in the control | Enzyme or substrate concentration is not optimal | Optimize the concentrations of tyrosinase and L-DOPA. |
| Poor reproducibility | Inaccurate pipetting or mixing | Ensure accurate pipetting and proper mixing of reagents in the wells. |
| Test compound precipitates in the assay | Low solubility of the compound | Decrease the final concentration of the test compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. |
Conclusion
This application note provides a comprehensive framework for evaluating the potential of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide as a tyrosinase inhibitor. The detailed protocol and data analysis guidelines offer a robust starting point for researchers in the fields of drug discovery, cosmetics, and food science. By following these methodologies, scientists can effectively characterize the inhibitory activity of this and other novel compounds, contributing to the development of new and effective tyrosinase inhibitors.
References
-
Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022). NIH National Library of Medicine. Available at: [Link]
-
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. PubChem. Available at: [Link]
-
Mushroom Tyrosinase Inhibition Assay. Bio-protocol. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (C17H16ClNO3) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in Animal Models
Introduction: A Strategic Approach to In Vivo Evaluation
This document provides a comprehensive guide for the dosing and administration of the novel chemical entity, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, in preclinical animal models. As a compound with limited publicly available data, the initial in vivo studies must be approached with a robust, data-driven strategy. The protocols outlined herein are designed to be a foundational framework, emphasizing preliminary characterization, careful dose selection, and ethical considerations to ensure scientifically sound and reproducible outcomes. The causality behind each experimental choice is explained to empower researchers to adapt these protocols based on emerging data.
The structural components of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, specifically the N-(4-acetylphenyl) group reminiscent of acetaminophen and the (4-chloro-2-methylphenoxy)acetic acid (MCPA) related moiety, suggest potential analgesic, anti-inflammatory, or other pharmacological activities. However, they also hint at possible toxicological profiles that need to be carefully evaluated. For instance, MCPA has been shown to have effects on the liver and kidneys in rats.[1] Therefore, a thorough understanding of the compound's physicochemical properties is a critical prerequisite to any in vivo experimentation.
Part 1: Pre-Formulation and Vehicle Selection: The Foundation of Reliable Dosing
The bioavailability and toxicity of a compound can be significantly influenced by its formulation. Therefore, a systematic approach to pre-formulation studies is essential.
Physicochemical Characterization
A comprehensive understanding of the compound's solubility, stability, and pKa is paramount.
-
Solubility Assessment: The solubility of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide should be determined in a range of pharmaceutically acceptable vehicles. This is crucial for selecting an appropriate vehicle for in vivo studies.
-
Stability Analysis: The stability of the compound in the chosen vehicle at various conditions (e.g., room temperature, 4°C, light exposure) must be assessed to ensure the administered dose remains accurate throughout the study.
-
pKa Determination: The ionization constant (pKa) will influence the compound's absorption and distribution in vivo.
Vehicle Selection Strategy
The choice of vehicle should be guided by the compound's solubility and the intended route of administration.[2][3] A tiered approach is recommended:
-
Aqueous Vehicles: If the compound is sufficiently soluble, isotonic saline or buffered solutions (e.g., PBS) are preferred for parenteral routes to minimize irritation.[4][5]
-
Co-solvents and Surfactants: For poorly soluble compounds, vehicles containing co-solvents (e.g., polyethylene glycol 400, DMSO) or surfactants (e.g., Tween 80, Cremophor EL) may be necessary. However, it is critical to note that these vehicles can have their own biological effects.[3] Therefore, the concentration of any excipient should be kept to a minimum and be consistent across all treatment groups, including the vehicle control group.[6]
-
Suspensions: If the compound is insoluble, a homogenous suspension can be prepared using agents like carboxymethyl cellulose (CMC) or methyl cellulose (MC).[3]
Table 1: Hypothetical Solubility Profile of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
| Vehicle | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| 0.9% Saline | < 0.1 |
| 5% DMSO in Saline | 2.5 |
| 10% PEG400 in Saline | 1.8 |
| 0.5% Methyl Cellulose | Forms a stable suspension |
| Corn Oil | 5.0 |
Part 2: Dose Formulation and Administration Protocols
The following protocols are provided as a general guide and should be adapted based on the specific experimental design and the determined physicochemical properties of the compound. All procedures involving animals must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to ethical guidelines.[7][8][9][10][11]
Preparation of Dosing Solutions/Suspensions
Objective: To prepare a sterile and homogenous formulation for administration.
Protocol 1: Preparation of a Solution for Parenteral Administration (Hypothetical)
-
Based on the solubility data (Table 1), select a suitable vehicle (e.g., 5% DMSO in saline).
-
Weigh the required amount of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in a sterile container.
-
Add the required volume of DMSO and vortex until the compound is completely dissolved.
-
Add the saline to the final volume and mix thoroughly.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
Store the solution as per the stability data.
Protocol 2: Preparation of a Suspension for Oral Administration (Hypothetical)
-
Select a suitable suspending agent (e.g., 0.5% methyl cellulose).
-
Weigh the required amount of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
-
Triturate the compound with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to form a uniform suspension.
-
Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
Administration Routes: Rationale and Step-by-Step Procedures
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.[4][12][13]
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents[5][14]
| Route | Mouse (Volume) | Rat (Volume) | Needle Gauge |
| Intravenous (IV) | 5 mL/kg | 5 mL/kg | 27-30G |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg | 25-27G |
| Subcutaneous (SC) | 10 mL/kg | 5 mL/kg | 25-27G |
| Oral (PO) - Gavage | 10 mL/kg | 10 mL/kg | 20-22G (gavage needle) |
Protocol 3: Intraperitoneal (IP) Injection
-
Rationale: IP administration allows for rapid absorption into the systemic circulation.[14]
-
Procedure:
-
Restrain the animal appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[4]
-
Insert the needle at a shallow angle through the skin and then advance through the peritoneal wall.
-
Aspirate gently to ensure no body fluids are drawn into the syringe.
-
Inject the solution/suspension slowly.
-
Withdraw the needle and monitor the animal for any signs of distress.
-
Protocol 4: Oral Gavage (PO)
-
Rationale: Oral administration is a common route for preclinical studies, mimicking the intended clinical route for many drugs.
-
Procedure:
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion length.
-
Pass the gavage needle along the roof of the mouth and down the esophagus into the stomach.
-
Administer the formulation slowly.
-
Remove the gavage needle and return the animal to its cage.
-
Observe the animal for any signs of respiratory distress.
-
Part 3: Experimental Design and Dose Selection
A well-designed study with appropriate dose selection is crucial for obtaining meaningful data.
Dose Range Finding Studies
For a novel compound, a dose range-finding study is essential to determine the maximum tolerated dose (MTD).[15] This is typically an acute study with a single administration of escalating doses.
Definitive Study Design
Based on the MTD, at least three dose levels (low, mid, and high) and a vehicle control group should be included in definitive studies.[15] The high dose should be at or near the MTD, while the low dose should be a fraction of the high dose that is expected to produce a minimal or no effect.
Figure 1: Experimental Workflow for In Vivo Evaluation
Caption: A generalized workflow for the preclinical in vivo evaluation of a novel compound.
Part 4: Animal Welfare and Ethical Considerations
All animal experiments must be conducted in accordance with the 3Rs principles: Replacement, Reduction, and Refinement.[9]
-
Animal Monitoring: Animals should be monitored regularly for any signs of pain, distress, or toxicity. This includes changes in body weight, food and water consumption, clinical signs, and behavior.
-
Humane Endpoints: Clear humane endpoints should be established in the study protocol to minimize animal suffering.[9]
-
Analgesia and Anesthesia: Appropriate use of analgesics and anesthetics should be considered for any procedures that may cause pain or distress.[7]
-
Euthanasia: At the end of the study, animals should be euthanized using an approved and humane method.[9]
Figure 2: The 3Rs of Ethical Animal Research
Caption: The core principles guiding ethical conduct in animal experimentation.
Conclusion
The successful in vivo evaluation of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide hinges on a methodical and ethically sound approach. By prioritizing thorough pre-formulation characterization, employing validated administration techniques, and adhering to strict animal welfare guidelines, researchers can generate high-quality, reproducible data. This will ultimately facilitate a comprehensive understanding of the compound's pharmacokinetic, pharmacodynamic, and toxicological profile, paving the way for its potential development as a therapeutic agent.
References
- Bazan, H. E., Mandal, A., Cefalu, J., Lem, C., Musso, M., & Lukiw, W. J. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 206, 112600.
- PubChem. (n.d.). N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information.
- van Ravenzwaay, B., & Leibold, E. (2005). The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. Regulatory Toxicology and Pharmacology, 42(1), 48-56.
- Mochizuki, M., et al. (2018). Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide. Bioscience, Biotechnology, and Biochemistry, 82(10), 1735-1742.
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
- Timchalk, C., Dalgard, C. L., & Smith, F. A. (2000). Absorption, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rat and dog. Toxicology, 145(2-3), 135-146.
- ECETOC. (2011). Guidance on Dose Selection. European Centre for Ecotoxicology and Toxicology of Chemicals.
- Kiani, A. K., Pheby, D., Henehan, G., Brown, R., Sieving, P., Sykora, P., ... & Bertelli, M. (2022). Ethical considerations regarding animal experimentation. Journal of preventive medicine and hygiene, 63(2 Suppl 3), E255.
- Biospective. (n.d.). Dosing.
- Kang, S. K., et al. (2009). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o168.
- NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
- Mochizuki, M., et al. (2018). Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide. PMC, 82(10), 1735-1742.
- Roberts, D. M., et al. (2007). Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning. Toxicology and applied pharmacology, 225(2), 163-170.
- Grienke, U., et al. (2016). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 91, 148-156.
- The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research.
- TransCure bioServices. (2023). How to Administer a Substance to a Mouse?.
- Gad, S. C. (2016). Vehicles for Animal Studies. International Journal of Toxicology, 35(2), 127-227.
- ResearchGate. (n.d.). Structural model (Model-2) of CopA based on chemical cross-linking and...
- Lee, J. Y., et al. (2017). Vehicle selection for nonclinical oral safety studies. Journal of Toxicology, 2017.
- Jemielity, J., et al. (2003). Synthesis and properties of mRNA containing the novel 'anti-reverse' cap analogs 7-methyl(3'-O-Me)-GpppG and 7-methyl(3'-deoxy)-GpppG. RNA, 9(9), 1108-1122.
- Oyeyiola, A. O., et al. (2021). Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. RSC advances, 11(6), 3505-3518.
- Kim, J. H. (2022). Considerations for experimental animal ethics in the research planning and evaluation process. Kosin Medical Journal, 37(4), 273-278.
- Jarvis, M. F., et al. (2007). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics, 320(1), 425-434.
- Blomberg, P., Wagner, E. G., & Nordström, K. (1992). Control of replication of plasmid R1: the duplex between the antisense RNA, CopA, and its target, CopT, is processed specifically in vivo and in vitro by RNase III. The EMBO journal, 11(7), 2675-2683.
- ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)...
- American Veterinary Medical Association. (n.d.). Principles of veterinary medical ethics of the AVMA.
- Wikipedia. (n.d.). MCPA.
- Smith, D., et al. (2020). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Regulatory Toxicology and Pharmacology, 116, 104727.
- van Ravenzwaay, B., & Leibold, E. (2004). Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats. Food and Chemical Toxicology, 42(2), 267-277.
- Lahav CRO. (n.d.). Ethical conduct in animal experimentation and why is this important.
- PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information.
- Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents.
- Fengchen Group. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications.
- Johnson, T. A., et al. (2007). Identification of 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, an orally efficacious melanin-concentrating hormone receptor 1 antagonist for the treatment of obesity. Journal of medicinal chemistry, 50(23), 5585-5588.
- Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research.
Sources
- 1. The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gadconsulting.com [gadconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntnu.edu [ntnu.edu]
- 6. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. forskningsetikk.no [forskningsetikk.no]
- 9. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]
- 10. Principles of veterinary medical ethics of the AVMA | American Veterinary Medical Association [avma.org]
- 11. Ethical conduct in animal experimentation and why is this important – Lahav CRO [lahavcro.com]
- 12. biospective.com [biospective.com]
- 13. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. nc3rs.org.uk [nc3rs.org.uk]
Application Notes and Protocols for High-Throughput Screening of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide Analogs
Abstract
This document provides a comprehensive guide for the development and implementation of high-throughput screening (HTS) assays to identify and characterize bioactive analogs of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. Based on the structural class of phenoxyacetamide derivatives, these compounds are predicted to possess significant anti-inflammatory properties. This guide details robust biochemical and cell-based screening protocols targeting key nodes in inflammatory signaling pathways, specifically Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and the Nuclear Factor-kappa B (NF-κB) signaling cascade. Each protocol is designed for scalability and includes critical insights into assay validation, data interpretation, and quality control to ensure the generation of reliable and reproducible results for drug discovery and development professionals.
Introduction: The Therapeutic Potential of Phenoxyacetamide Analogs
The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] The lead compound, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, and its analogs are of particular interest due to their structural similarity to known modulators of inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[4] Key enzymatic drivers of the inflammatory response, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), are validated targets for anti-inflammatory therapeutics.[5][6] Furthermore, the NF-κB signaling pathway is a central regulator of inflammatory gene expression, making it an attractive target for novel drug discovery efforts.[7][8]
In silico analyses and the broader body of literature on related compounds suggest that this class of molecules may exert its effects through the inhibition of these key inflammatory mediators. Therefore, a multi-pronged screening approach targeting both specific enzymes and integral signaling pathways is warranted to fully elucidate the bioactivity of this compound series.
This guide provides detailed, field-proven protocols for three distinct HTS assays designed to interrogate the anti-inflammatory potential of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide analogs. The subsequent sections will provide step-by-step methodologies for a biochemical COX-2 inhibition assay, a biochemical 5-LOX inhibition assay, and a cell-based NF-κB reporter assay.
Foundational Principles of High-Throughput Screening (HTS)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[9] The success of any HTS campaign hinges on the robustness, reliability, and reproducibility of the chosen assay.
Assay Validation: A Self-Validating System
A validated HTS assay is one that has been rigorously assessed for its performance and suitability for screening.[5][10] Key validation parameters ensure the data generated is trustworthy and that hits can be confidently progressed.
-
Z'-Factor: This statistical parameter is a measure of the quality of an HTS assay.[11][12] It reflects the separation between the high and low controls, taking into account the signal variability. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[13][14]
Formula for Z'-Factor: Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative| Where σ is the standard deviation and μ is the mean of the positive and negative controls.
-
Signal Window (SW) or Signal-to-Background (S/B): This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A larger signal window generally indicates a more robust assay.
-
Coefficient of Variation (%CV): This measures the relative variability of the data and is calculated as (standard deviation / mean) * 100. A low %CV for controls is desirable.
-
DMSO Tolerance: Most compound libraries are solubilized in dimethyl sulfoxide (DMSO). It is critical to determine the highest concentration of DMSO that does not adversely affect the assay performance.[15][16][17][18]
The Importance of Controls
Appropriate controls are essential for interpreting HTS data and for quality control.
-
Negative Control: Typically contains all assay components except the test compound (often just the vehicle, e.g., DMSO). This represents 0% inhibition or baseline activity.
-
Positive Control: A known inhibitor or activator of the target, used at a concentration that gives a maximal response. This represents 100% inhibition or maximal activation.
-
Neutral Control: A compound known to be inactive against the target.
Biochemical HTS Assay for COX-2 Inhibition
This assay quantifies the ability of test compounds to inhibit the peroxidase activity of human recombinant COX-2. It is a fluorometric assay that is rapid, sensitive, and suitable for HTS.[19][20][21]
Principle of the Assay
COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to PGH2. This assay utilizes a probe that fluoresces upon oxidation by PGG2. Inhibition of COX-2 results in a decreased rate of PGG2 formation and thus a reduction in the fluorescent signal.
Experimental Workflow
Caption: Workflow for the fluorometric COX-2 inhibition HTS assay.
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of the N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide analogs in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration into a 384-well, black, solid-bottom assay plate.
-
For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known COX-2 inhibitor, such as Celecoxib (positive control), into designated wells.
-
-
Reagent Preparation:
-
Prepare COX Assay Buffer as per the manufacturer's instructions.
-
Reconstitute the human recombinant COX-2 enzyme in purified water and keep on ice. Dilute to the working concentration in COX Assay Buffer immediately before use.
-
Prepare the Arachidonic Acid substrate and COX Probe solution in COX Assay Buffer containing the required cofactor.
-
-
Assay Execution:
-
Add 10 µL of the diluted COX-2 enzyme solution to each well containing the test compounds and controls.
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure contents are mixed.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of the combined Arachidonic Acid and COX Probe solution.
-
Immediately place the plate in a microplate reader and measure the fluorescence signal (Ex/Em = 535/587 nm) every minute for 15-20 minutes at 37°C.
-
Data Analysis and Interpretation
| Parameter | Calculation | Purpose |
| % Inhibition | 100 * (1 - (Slope_sample - Slope_neg_ctrl) / (Slope_pos_ctrl - Slope_neg_ctrl)) | To determine the inhibitory activity of each compound. |
| IC₅₀ Value | Non-linear regression (log(inhibitor) vs. response) | To quantify the potency of the hit compounds. |
| Z'-Factor | As described in section 2.1 | To validate the performance of the assay for each plate. |
Biochemical HTS Assay for 5-LOX Inhibition
This spectrophotometric assay measures the ability of test compounds to inhibit the activity of 5-Lipoxygenase.[5][6] The assay is based on the detection of hydroperoxides produced from the enzymatic reaction.
Principle of the Assay
5-LOX catalyzes the addition of molecular oxygen to arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[3] The resulting hydroperoxides can be measured colorimetrically using a chromogen that is oxidized in the presence of hemoglobin, resulting in an increase in absorbance.
Experimental Workflow
Caption: Workflow for the spectrophotometric 5-LOX inhibition HTS assay.
Detailed Protocol
-
Compound Plating:
-
Prepare and dispense the N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide analog library and controls into a 384-well clear-bottom plate as described for the COX-2 assay. Zileuton can be used as a positive control.
-
-
Reagent Preparation:
-
Prepare the 5-LOX Assay Buffer.
-
Dilute the 5-LOX enzyme to its working concentration in the assay buffer.
-
Prepare the Arachidonic Acid substrate solution.
-
Prepare the Chromogen solution.
-
-
Assay Execution:
-
Add 10 µL of the diluted 5-LOX enzyme to each well.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction and initiate color development by adding 100 µL of the Chromogen solution.
-
Incubate for 5 minutes at room temperature.
-
Read the absorbance at 490-500 nm using a microplate reader.
-
Data Analysis and Interpretation
| Parameter | Calculation | Purpose |
| % Inhibition | 100 * (1 - (Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)) | To determine the inhibitory activity of each compound. |
| IC₅₀ Value | Non-linear regression (log(inhibitor) vs. response) | To quantify the potency of the hit compounds. |
| Z'-Factor | As described in section 2.1 | To validate the performance of the assay for each plate. |
Cell-Based HTS Assay for NF-κB Pathway Inhibition
This assay utilizes a human cell line, such as HEK293 or THP-1, that has been engineered to stably express a luciferase reporter gene under the control of NF-κB response elements.[7][22][23][24] Inhibition of the NF-κB pathway by test compounds results in a decrease in luciferase expression and a corresponding reduction in the luminescent signal.
Principle of the Assay
In response to pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB transcription factor translocates to the nucleus and binds to response elements in the promoter of target genes. In this reporter cell line, this binding event drives the expression of firefly luciferase. The amount of light produced upon addition of the luciferase substrate is directly proportional to the activity of the NF-κB pathway.
Experimental Workflow
Caption: Workflow for the NF-κB luciferase reporter HTS assay.
Detailed Protocol
-
Cell Culture and Plating:
-
Culture the NF-κB reporter cells (e.g., THP-1-Lucia™ NF-κB) according to the supplier's recommendations.
-
On the day before the assay, seed the cells into a 384-well, white, solid-bottom tissue culture-treated plate at a density of 20,000 cells per well in 20 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Add 20 nL of the N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide analog library and controls (DMSO for negative control, a known IKK inhibitor for positive control) to the cell plates.
-
-
Cell Treatment and Stimulation:
-
Incubate the plates for 1 hour at 37°C to allow for compound uptake.
-
Prepare a solution of TNF-α in culture medium at a concentration that induces a robust luciferase signal (e.g., 10 ng/mL).
-
Add 5 µL of the TNF-α solution to all wells except for the unstimulated controls (which receive 5 µL of medium).
-
Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Detection:
-
Allow the plates to equilibrate to room temperature for 10 minutes.
-
Add 25 µL of a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well. This reagent lyses the cells and contains the substrate for the luciferase reaction.
-
Incubate for 10-15 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a microplate reader.
-
Data Analysis and Interpretation
| Parameter | Calculation | Purpose |
| % Inhibition | 100 * (1 - (RLU_sample - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated)) | To determine the inhibitory activity of each compound on the NF-κB pathway. |
| IC₅₀ Value | Non-linear regression (log(inhibitor) vs. response) | To quantify the potency of the hit compounds. |
| Z'-Factor | As described in section 2.1, using stimulated and unstimulated wells as controls. | To validate the performance of the assay for each plate. |
| Cell Viability | A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be performed to identify compounds that reduce the luminescent signal due to toxicity rather than specific pathway inhibition. | To eliminate false positives due to cytotoxicity. |
Conclusion
The protocols detailed in this application note provide a robust framework for the high-throughput screening of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide analogs for potential anti-inflammatory activity. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of the bioactivity of this compound class. Adherence to the principles of assay validation and careful data analysis will ensure the identification of high-quality hit compounds, thereby accelerating the journey from discovery to potential therapeutic development.
References
-
2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]
-
High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. (2025, August 6). ResearchGate. Retrieved from [Link]
-
High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. (n.d.). PubMed. Retrieved from [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PubMed Central. Retrieved from [Link]
-
Z-factor. (n.d.). Wikipedia. Retrieved from [Link]
-
DESIGN AND IN SILICO EVALUATION OF PHENOXY ACETAMIDE DERIVATIVES AS POTENTIAL ANTIDIABETIC AGENTS. (n.d.). Semantic Scholar. Retrieved from [Link]
-
2-Chloro-N-(2,4-dimethylphenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC - NIH. (n.d.). Retrieved from [Link]
-
Development of a fluorescence-based enzyme assay of human 5-lipoxygenase. (2007, May 15). PubMed. Retrieved from [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC. (n.d.). Retrieved from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. (n.d.). GraphPad. Retrieved from [Link]
-
(PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2025, August 8). ResearchGate. Retrieved from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - PMC - NIH. (2022, January 15). Retrieved from [Link]
-
Introduction - High-Throughput Screening Center. (n.d.). Retrieved from [Link]
-
(PDF) Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-ΚB-dependent SEAP reporter gene. (2017, January 19). ResearchGate. Retrieved from [Link]
-
Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC. (2020, May 11). Retrieved from [Link]
-
THP-1 Cell Line - NF- κB Reporter (Luc). (n.d.). BPS Bioscience. Retrieved from [Link]
-
DMSO tolerance and reagent stability testing. (A) Starting... (n.d.). ResearchGate. Retrieved from [Link]
-
In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. (n.d.). Research and Reviews. Retrieved from [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). Retrieved from [Link]
-
Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review. Retrieved from [Link]
-
Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel - NIH. (n.d.). Retrieved from [Link]
-
4.4. HTS Assay Validation. (n.d.). Bio-protocol. Retrieved from [Link]
-
Keeping DMSO Concentration Below 0.5% to Minimize its Effect in HTS Assays. (n.d.). Coroflot. Retrieved from [Link]
-
The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved from [Link]
-
(PDF) In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identification of acetamide and acetic acid derivatives as potential antisickling agents targeting Hba protein. (2025, November 14). ResearchGate. Retrieved from [Link]
-
Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. (n.d.). PubMed Central. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024, June 27). PubMed. Retrieved from [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Retrieved from [Link]
-
Histogram of positive and negative controls of different HTS... (n.d.). ResearchGate. Retrieved from [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (n.d.). PubMed. Retrieved from [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]
-
HTS Assay Validation. (2012, October 1). PubMed. Retrieved from [Link]
-
In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identification of acetamide and acetic acid derivatives as potential antisickling agents targeting Hba protein. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Figure 2. [DMSO tolerance test. (A) The...]. (n.d.). Assay Guidance Manual - NCBI. Retrieved from [Link]
-
Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - NIH. (2011, May 10). Retrieved from [Link]
-
Optimization of HTS assay conditions. A) Effect of increasing DMSO... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. s3images.coroflot.com [s3images.coroflot.com]
- 17. Figure 2. [DMSO tolerance test. (A) The...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. content.abcam.com [content.abcam.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. htsc.wustl.edu [htsc.wustl.edu]
- 23. researchgate.net [researchgate.net]
- 24. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Analytical Characterization of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Introduction
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a compound of interest within drug discovery and development, belonging to the phenoxyacetamide class of molecules.[1] Its structural features, including the acetamide linkage and substituted phenyl rings, suggest potential biological activity that warrants thorough investigation.[2][3] As with any potential therapeutic agent, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and protocols for this compound.
The methodologies outlined herein are designed to provide a robust framework for the chemical analysis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, ensuring data integrity and reproducibility. The protocols are grounded in established analytical principles and draw upon methodologies for structurally related compounds.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is essential for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆ClNO₃ | [4] |
| Molecular Weight | 317.77 g/mol | [4] |
| Monoisotopic Mass | 317.08188 Da | [4] |
| Predicted XlogP | 3.5 | [4] |
| Appearance | Expected to be a solid | Inferred from related compounds |
Part 1: Identification and Structural Elucidation
The unambiguous identification of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is the primary step in its characterization. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei. For N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, both ¹H and ¹³C NMR are critical.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for compounds of this type.[2][5][6] DMSO-d₆ is particularly useful for ensuring the solubility of amide compounds and for observing exchangeable protons like the N-H proton of the amide.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance.[6]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[6]
-
Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Expected ¹H NMR Spectral Data (Predicted):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl (CH₃) | ~2.5 | Singlet | 3H |
| Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H |
| Methylene (O-CH₂) | ~4.8 | Singlet | 2H |
| Aromatic Protons | ~6.9 - 8.0 | Multiplets | 7H |
| Amide (N-H) | ~10.3 | Singlet (broad) | 1H |
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: Use the same NMR spectrometer.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[6]
Expected ¹³C NMR Spectral Data (Predicted):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Acetyl (CH₃) | ~27 |
| Methyl (Ar-CH₃) | ~16 |
| Methylene (O-CH₂) | ~67 |
| Aromatic Carbons | ~115 - 155 |
| Amide Carbonyl (C=O) | ~166 |
| Ketone Carbonyl (C=O) | ~197 |
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[2][5]
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[5]
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is preferred for HRMS to obtain accurate mass measurements.
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 318.0891 |
| [M+Na]⁺ | 340.0711 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Rationale for Experimental Choices:
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.[2][8]
FTIR Spectroscopy Protocol (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 |
| C-H Stretch (Aromatic) | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~3000-2850 |
| C=O Stretch (Ketone) | ~1680 |
| C=O Stretch (Amide I) | ~1660 |
| N-H Bend (Amide II) | ~1550 |
| C-O-C Stretch (Ether) | ~1250 |
| C-Cl Stretch | ~800-600 |
Part 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and for quantifying any impurities. A reverse-phase HPLC method is generally suitable for a compound with its predicted hydrophobicity (XlogP = 3.5).[4][9][10]
Rationale for Experimental Choices:
-
Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately nonpolar compounds.[9]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is a standard mobile phase for reverse-phase chromatography.[11] A gradient elution is often employed to ensure the efficient elution of the main compound and any impurities with different polarities.
-
Detector: A UV detector is appropriate as the aromatic rings in the molecule will exhibit strong UV absorbance.[9]
HPLC Protocol for Purity Analysis:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-20 min: 90% B, 20-22 min: 90-50% B, 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be calculated based on the area percentage of the main peak.
Logical Flow for Purity Assessment by HPLC
Caption: A streamlined workflow for HPLC purity analysis.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is fundamental for decision-making in research and drug development. The combination of spectroscopic techniques for structural confirmation and chromatographic methods for purity assessment establishes a thorough analytical standard for this compound.
References
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78, 1-5. Available at: [Link]
- Google Patents. (2010). Method and assays for quantitation of acetamide in a composition. WO2010105193A1.
-
Kumar, D., et al. (2014). Novel isoniazid-amidoether derivatives: Synthesis, characterization and their antimycobacterial activity evaluation. RSC Advances, 4, 1-13. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 735939, N-(4-acetylphenyl)-2-chloroacetamide. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Phenoxyacetamide. In NIST Chemistry WebBook. Available at: [Link]
-
Royal Society of Chemistry. (2010). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Journal of Environmental Monitoring, 12, 1-6. Available at: [Link]
-
Tsopka, I-C., & Hadjipavlou-Litina, D. J. (2021). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate. Available at: [Link]
-
Missioui, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E77, 1-6. Available at: [Link]
-
S. Al-Ghannam, S. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Molecules, 26(4), 1-22. Available at: [Link]
-
SpectraBase. (n.d.). 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide. Available at: [Link]
-
ResearchGate. (n.d.). Fourier transform infrared spectra of 2‐methyl‐4‐chlorophenoxy acetic acid (MCPA). Available at: [Link]
-
PubChemLite. (n.d.). N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. Available at: [Link]
-
Chromatography Forum. (2010). LC of acetamide and butyramide. Available at: [Link]
-
Gowda, B. T., et al. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-17. Available at: [Link]
-
ResearchGate. (n.d.). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl). Available at: [Link]
-
Rocaboy-Ceron, E., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 28(1), 1-25. Available at: [Link]
-
ResearchGate. (2010). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31123, 2-Chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]
-
Frontiers. (2021). Mass Spectrometry for O-GlcNAcylation. Available at: [Link]
-
ACS Publications. (2026). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Available at: [Link]
-
Wikipedia. (n.d.). MCPA. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Available at: [Link]
-
U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Available at: [Link]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (C17H16ClNO3) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. LC of acetamide and butyramide - Chromatography Forum [chromforum.org]
- 11. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important molecule. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
Overview of Synthetic Pathways
The synthesis of the target molecule is typically achieved through a two-step process involving an N-acylation followed by a Williamson ether synthesis. Understanding the sequence is crucial for troubleshooting. The most common and efficient laboratory-scale approach is outlined as Route A below.
Caption: Recommended synthetic pathway for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
This route begins with the N-acylation of 4-aminoacetophenone with chloroacetyl chloride to form the key intermediate, N-(4-acetylphenyl)-2-chloroacetamide[1][2]. This intermediate is then subjected to a Williamson ether synthesis with 4-chloro-2-methylphenol to yield the final product. This pathway is generally preferred because it utilizes commercially available starting materials and the SN2 reaction in the second step occurs on a reactive primary halide.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part A: Issues in N-Acylation (Step 1)
The N-acylation of 4-aminoacetophenone is a robust reaction, but its efficiency depends on careful control of reagents and conditions.
Q1: My N-acylation reaction yield is very low or I'm only recovering starting material. What went wrong?
A1: This is a common issue that typically points to one of four possibilities:
-
Protonation of the Amine: 4-aminoacetophenone is a weak nucleophile. The N-acylation reaction with chloroacetyl chloride generates hydrochloric acid (HCl) as a byproduct. If not neutralized, this acid will protonate the amino group of the starting material, rendering it non-nucleophilic and effectively stopping the reaction[3].
-
Solution: Ensure you are using at least a stoichiometric equivalent (1.0-1.2 eq.) of a suitable base. For this reaction, an inorganic base like potassium carbonate (K2CO3) or a non-nucleophilic organic base like triethylamine (Et3N) is recommended. The base acts as an acid scavenger.
-
-
Hydrolysis of Acylating Agent: Chloroacetyl chloride is highly reactive and moisture-sensitive. Any water present in the solvent or on the glassware will rapidly hydrolyze it to chloroacetic acid, which will not participate in the desired reaction.
-
Solution: Use anhydrous solvents (e.g., dry dichloromethane (DCM) or tetrahydrofuran (THF)) and ensure all glassware is thoroughly oven- or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Poor Solubility: If the 4-aminoacetophenone does not fully dissolve in the chosen solvent, the reaction will be slow and incomplete due to the heterogeneous mixture.
-
Solution: While DCM is a common solvent, ensure sufficient volume is used. If solubility remains an issue, consider a more polar aprotic solvent like acetonitrile or a mixture of solvents, provided they are anhydrous.
-
-
Incorrect Reagent Addition: Chloroacetyl chloride is highly reactive. Adding it too quickly can lead to localized heating and side reactions.
-
Solution: Dissolve the amine and base in the solvent first, then cool the mixture in an ice bath (0 °C). Add the chloroacetyl chloride dropwise as a solution in the same anhydrous solvent over 15-30 minutes to maintain temperature control.
-
Q2: I'm observing multiple spots on my TLC plate, suggesting byproduct formation. What are they?
A2: The most likely byproduct is the diacylated amine[3]. Although less common with aromatic amines, it can occur if there is a large excess of the acylating agent or if the reaction is run at elevated temperatures.
-
Solution: Carefully control the stoichiometry. Use no more than 1.1-1.2 equivalents of chloroacetyl chloride. Maintain a low reaction temperature (0 °C) during the addition and allow the reaction to slowly warm to room temperature. Purify the product using column chromatography or recrystallization to remove byproducts[3].
Caption: Troubleshooting flowchart for low yield in N-acylation.
Part B: Issues in Williamson Ether Synthesis (Step 2)
This classic SN2 reaction requires the formation of a potent nucleophile (the phenoxide) to attack the electrophilic carbon of the chloroacetamide intermediate.
Q1: The ether synthesis step is not working. My starting materials are unreacted.
A1: This is often an issue of incomplete nucleophile formation or insufficient reactivity.
-
Incomplete Deprotonation: 4-chloro-2-methylphenol must be fully deprotonated to form the phenoxide, which is the active nucleophile. Weak bases or insufficient equivalents will result in a stalled reaction.
-
Solution: Use a strong enough base to deprotonate the phenol completely. While K2CO3 can work, it often requires higher temperatures and longer reaction times. Sodium hydride (NaH) is a more powerful, non-nucleophilic base for this purpose, but must be handled with extreme care. Alternatively, potassium carbonate in a polar aprotic solvent like DMF at an elevated temperature (e.g., 60-80 °C) is a common and effective choice.
-
-
Wrong Solvent Choice: The Williamson ether synthesis is a classic SN2 reaction. The solvent must be able to solvate the counter-ion (e.g., K+ or Na+) without solvating the nucleophile (the phenoxide). Protic solvents like ethanol or water will hydrogen-bond with the phenoxide, shielding it and drastically reducing its nucleophilicity.
-
Solution: Use a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are excellent choices as they promote a high rate for SN2 reactions[4].
-
-
Reaction Rate: The carbon-chlorine bond in the chloroacetamide is activated, but the reaction may still require heat to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, gently heat the mixture to 50-80 °C and monitor by TLC.
-
Q2: My yield is low due to a competing elimination (E2) reaction. How can I avoid this?
A2: While the substrate is a primary halide, making SN2 favorable, elimination can still be a minor pathway, especially with sterically hindered or strong, bulky bases at high temperatures.
-
Solution: The substrate, N-(4-acetylphenyl)-2-chloroacetamide, is a primary halide, which strongly favors the SN2 pathway over E2[5]. This is generally not a major concern for this specific synthesis. However, to minimize any potential elimination, avoid using bulky bases like potassium tert-butoxide and do not use excessively high temperatures.
Q3: Can I use a catalyst to improve the reaction?
A3: Yes. The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl. You can accelerate the reaction by adding a catalytic amount of an iodide salt.
-
Solution: Add a catalytic amount (e.g., 0.1 eq.) of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the chloride in a rapid equilibrium (Finkelstein reaction). The resulting iodo-intermediate is significantly more reactive towards the phenoxide nucleophile, often allowing the reaction to proceed under milder conditions.
Frequently Asked Questions (FAQs)
-
How should I monitor the reactions?
-
Thin Layer Chromatography (TLC) is the best method. For Step 1, you can monitor the disappearance of 4-aminoacetophenone. For Step 2, monitor the disappearance of the chloroacetamide intermediate. Use a mobile phase like ethyl acetate/hexane to get good separation.
-
-
What are the critical safety precautions?
-
Chloroacetyl chloride: Highly corrosive, lachrymatory, and reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere. Quench any excess NaH carefully by slowly adding isopropanol or ethanol at 0 °C.
-
DMF: A combustible liquid. Avoid contact with skin.
-
-
My final product is an oil and won't crystallize. How do I purify it?
-
If recrystallization fails, the most reliable method is column chromatography on silica gel. Start with a non-polar eluent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to isolate your product.
-
-
Can I use a different base for the ether synthesis?
-
Yes. Besides K2CO3 and NaH, other bases like cesium carbonate (Cs2CO3) can be very effective, though more expensive. Mild aqueous bases like NaOH are sometimes used in phase-transfer catalysis conditions but are generally less efficient for this specific transformation in a lab setting.
-
Optimized Experimental Protocols
The following protocols are based on established methodologies and are designed to maximize yield and purity.[1][6]
Protocol 1: Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (Intermediate)
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminoacetophenone (1.0 eq.) and potassium carbonate (K2CO3, 2.5 eq.).
-
Add anhydrous dichloromethane (DCM) to create a stirrable suspension (approx. 15 mL per 1 g of amine).
-
Cool the flask to 0 °C using an ice-water bath.
-
Dissolve chloroacetyl chloride (1.2 eq.) in a small amount of anhydrous DCM.
-
Add the chloroacetyl chloride solution to the stirred amine suspension dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the 4-aminoacetophenone is consumed.
-
Upon completion, filter the reaction mixture to remove the K2CO3 and other salts.
-
Wash the solid filter cake with a small amount of DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid can often be used in the next step without further purification. If necessary, recrystallize from ethyl acetate/hexane.
Protocol 2: Synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (Final Product)
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-methylphenol (1.0 eq.) and anhydrous potassium carbonate (K2CO3, 2.0 eq.).
-
Add anhydrous dimethylformamide (DMF) as the solvent (approx. 10 mL per 1 g of phenol).
-
Add the crude N-(4-acetylphenyl)-2-chloroacetamide (1.0 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.).
-
Heat the reaction mixture to 70-80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC for the disappearance of the chloroacetamide intermediate.
-
Once complete, cool the reaction to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water, then with a small amount of cold ethanol or isopropanol to remove residual DMF and impurities.
-
Dry the solid product. For highest purity, recrystallize from ethanol or perform column chromatography.
Data & Reagent Summary Tables
For clarity, the key reaction parameters are summarized below.
Table 1: Recommended Reagents for N-Acylation (Step 1)
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| 4-Aminoacetophenone | 1.0 | Starting Material |
| Chloroacetyl Chloride | 1.1 - 1.2 | Acylating Agent |
| Potassium Carbonate | 2.0 - 2.5 | Base (HCl Scavenger) |
| Dichloromethane | - | Anhydrous Solvent |
Table 2: Recommended Reagents for Williamson Ether Synthesis (Step 2)
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| Chloroacetamide Intermediate | 1.0 | Electrophile |
| 4-chloro-2-methylphenol | 1.0 - 1.1 | Nucleophile Precursor |
| Potassium Carbonate | 2.0 | Base (Deprotonation) |
| Potassium Iodide | 0.1 | Catalyst |
| Dimethylformamide (DMF) | - | Polar Aprotic Solvent |
Mechanistic Visualizations
Understanding the underlying mechanisms can aid in troubleshooting.
Caption: Mechanism of the Williamson Ether Synthesis.
References
- Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. Google Patents.
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. URL: [Link]
-
Novel isoniazid-amidoether derivatives: Synthesis, characterization and their antimycobacterial activity evaluation. The Royal Society of Chemistry. URL: [Link]
- Production technology of 2-methyl-4-chloro-sodium phenoxy acetate. Google Patents.
-
Synthesis of N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate. URL: [Link]
-
2-(4-Chlorophenyl)acetamide. ResearchGate. URL: [Link]
- Preparation method for 4-aminoacetophenone. Google Patents.
-
The Williamson Ether Synthesis. Master Organic Chemistry. URL: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Center for Biotechnology Information. URL: [Link]
- A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. Google Patents.
-
N-(4-acetylphenyl)-2-chloroacetamide. PubChem. URL: [Link]
-
Synthesizing Ethers and Reactions of Ethers. YouTube. URL: [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. URL: [Link]
-
N-Acylation Reactions of Amines. ResearchGate. URL: [Link]
-
Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). ResearchGate. URL: [Link]
-
Williamson ether synthesis trouble, 2.0. Reddit. URL: [Link]
-
MCPA. Wikipedia. URL: [Link]
-
(4-chloro-2-Methylphenoxy)acetic acid. PubChem. URL: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society. URL: [Link]
-
Williamson Ether Synthesis Practice Problems. Chemistry Steps. URL: [Link]
-
4-Aminoacetophenone Synthesis Lab Report. Cram. URL: [Link]
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. URL: [Link]
-
Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. ResearchGate. URL: [Link]
-
Synthesis of N‐(4‐acetylphenyl)acetamide. ResearchGate. URL: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. URL: [Link]
Sources
Troubleshooting solubility issues of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Answering the user's request to create a technical support center for troubleshooting solubility issues of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Technical Support Center: N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Welcome to the technical support center for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experiments. As Senior Application Scientists, we have structured this guide to offer not just protocols, but also the scientific reasoning behind them, ensuring a robust and validated approach to your research challenges.
Compound Identification and Predicted Physicochemical Properties
-
IUPAC Name: N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
-
Molecular Formula: C₁₇H₁₆ClNO₃
-
Molecular Weight: 317.77 g/mol
-
Predicted Properties:
-
Appearance: Likely a crystalline solid at room temperature.
-
Aqueous Solubility: Predicted to be low due to the presence of multiple aromatic rings, a chloro-substituent, and its overall hydrophobic nature.
-
Organic Solvent Solubility: Expected to have better solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like ethanol and methanol. Solubility in non-polar solvents is likely to be limited.
-
| Property | Predicted Value/Characteristic |
| IUPAC Name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
| Molecular Formula | C₁₇H₁₆ClNO₃ |
| Molecular Weight | 317.77 g/mol |
| Melting Point | Not available, to be determined experimentally |
| Predicted Aqueous Solubility | Low |
| Predicted Organic Solvent Solubility | Good in polar aprotic solvents (DMSO, DMF) |
Frequently Asked Questions (FAQs) on Solubility Issues
Here we address common questions and issues that you may encounter when working with N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Q1: My compound is not dissolving in aqueous buffers like PBS. What should I do?
A1: It is expected that N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide will have very poor solubility in aqueous solutions due to its chemical structure. The aromatic rings and the chlorine atom contribute to its hydrophobicity.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Serial Dilution: Perform serial dilutions of the organic stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around, while vortexing, to avoid precipitation.
-
Final Organic Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible (typically <1% v/v, and ideally <0.1% v/v) to avoid affecting your experimental system, especially in cell-based assays.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous media. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.
Causality and Prevention:
-
Metastable Solution: You may be creating a supersaturated, metastable solution that precipitates over time.
-
Co-solvents: The use of co-solvents can increase the solubility of your compound in the final aqueous solution.[1][2] Ethanol can be a good co-solvent to try in combination with DMSO.
-
pH Adjustment: The amide group in the molecule is neutral, and the phenoxy ether is also stable. Therefore, pH adjustment is unlikely to significantly improve the solubility of this compound.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to increase the solubility of hydrophobic compounds in aqueous media for in vitro assays.[3] However, their compatibility with your specific assay must be validated.
Q3: What is the best organic solvent to use for making a stock solution?
A3: The choice of organic solvent depends on the downstream application.
-
For Biological Assays: DMSO is the most common choice due to its high solubilizing power and relatively low toxicity at low concentrations. DMF is another option, but it is generally more toxic.
-
For Chemical Reactions or Analysis (HPLC, LC-MS): Acetonitrile, methanol, or ethanol are often preferred as they are volatile and compatible with these techniques. A preliminary solubility test in these solvents is recommended.
Q4: How can I determine the approximate solubility of the compound in different solvents?
A4: A simple, systematic approach can be used to estimate solubility.
Experimental Protocol:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.
-
Add a measured, small volume of a solvent (e.g., 100 µL) to the first vial.
-
Vortex or sonicate the mixture for a few minutes.
-
Visually inspect for undissolved material.
-
If the compound dissolves completely, it is soluble at ≥10 mg/mL.
-
If it does not dissolve, add another measured volume of the solvent and repeat the process until it dissolves. This will give you an approximate solubility range.
Q5: Can heating improve the solubility of this compound?
A5: Yes, heating can increase the solubility of most compounds. However, you must consider the thermal stability of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Considerations:
-
Thermal Degradation: Before heating, it is advisable to perform a thermal stability test (e.g., using DSC or TGA) if possible. If not, a small-scale test where the heated solution is analyzed for degradation by HPLC or LC-MS is recommended.
-
Precipitation upon Cooling: Be aware that the compound may precipitate out of solution as it cools to room temperature. This can be a useful technique for recrystallization and purification.
Experimental Protocols and Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 0.001 L * 317.77 g/mol = 3.1777 mg
-
-
Weigh the compound: Accurately weigh out approximately 3.2 mg of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide into a clean, dry vial.
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Vortex the vial until the compound is completely dissolved. Gentle warming (to 30-40 °C) or sonication can be used to aid dissolution.
-
Storage: Store the stock solution at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a systematic approach to troubleshooting solubility problems with N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Caption: A workflow for troubleshooting solubility.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information - Novel isoniazid-amidoether derivatives: Synthesis, characterization and their antimycobacterial activity evaluation. Retrieved from [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetamide. Retrieved from [Link]
-
Tsopka, I.-C., & Hadjipavlou-Litina, D. J. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i) ClCH2COCl, K2CO3, DCM, rt, 3 h. (b) Synthesis of 2-((4-((E)-1-(hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl cinnamate (5). (ii) 2, Et3N, KI, DMF, rt, 44 h. (iii) NH2OH · HCl, CH3COONa, EtOH, rt, 26 h. ResearchGate. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Gowda, B. T., et al. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Ibáñez, M., et al. (2004). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ACETAMIDE. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]
- Google Patents. (n.d.). Method and assays for quantitation of acetamide in a composition.
-
ResearchGate. (n.d.). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
-
Oreate AI Blog. (2023). Understanding Acetamide: A Versatile Organic Compound. Retrieved from [Link]
-
Oreate. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Phenoxyacetamide Synthesis
Welcome to the technical support center for phenoxyacetamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working on synthesizing phenoxyacetamide and its derivatives. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you optimize your reaction conditions, troubleshoot common issues, and achieve high-yield, high-purity results.
Introduction: The Synthetic Challenge
Phenoxyacetamides are a vital scaffold in medicinal chemistry, appearing in a wide array of therapeutic candidates.[1] The most common and direct synthetic route is a variation of the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a halide from an α-haloacetamide, typically 2-chloroacetamide or 2-bromoacetamide.[2][3] While straightforward in principle, the success of this SN2 reaction is highly dependent on a delicate balance of several factors. This guide will walk you through these critical parameters in a practical, problem-solving format.
Core Reaction Pathway: An Overview
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps involve the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the haloacetamide.
Caption: General workflow for phenoxyacetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism, and why is it important for optimization?
The synthesis of phenoxyacetamide from a phenol and a haloacetamide is a classic Williamson Ether Synthesis , which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism .[2][3][4] Understanding this is crucial because the SN2 reaction is sensitive to several factors you can control:
-
Nucleophile Strength: The reaction relies on the phenoxide ion, not the neutral phenol. Therefore, complete deprotonation of the phenol is the first critical step.
-
Steric Hindrance: The SN2 reaction involves a backside attack by the nucleophile.[2] While the electrophilic carbon on 2-chloroacetamide is primary and not sterically hindered, bulky substituents on the phenol (especially in the ortho position) can slow the reaction.
-
Leaving Group Ability: The rate of reaction is influenced by the quality of the leaving group on the haloacetamide. The general trend is I > Br > Cl. While 2-chloroacetamide is common and cost-effective, switching to 2-bromoacetamide can significantly increase the reaction rate if you are facing reactivity issues.
Q2: How do I select the right base for the reaction?
The base is arguably the most critical variable. Its function is to deprotonate the phenol to generate the nucleophilic phenoxide. The choice of base impacts reaction rate, side reactions, and overall yield.
| Base Type | Examples | Fill Color | Font Color | Pros | Cons |
| Strong Bases | NaH, KH | #EA4335 | #FFFFFF | Irreversible deprotonation drives the reaction forward. | Can be hazardous (reacts with water), may promote elimination side reactions. |
| Weak Bases | K₂CO₃, Cs₂CO₃ | #4285F4 | #FFFFFF | Safer, easier to handle, minimizes side reactions. Often sufficient for most phenols. | May not be strong enough for less acidic phenols. Reaction may be slower. |
| Hydroxides | NaOH, KOH | #FBBC05 | #202124 | Inexpensive, effective. | Introduces water, which can lead to hydrolysis of the haloacetamide and is a poor solvent for SN2 reactions. |
Expert Insight: For most standard phenols, potassium carbonate (K₂CO₃) is the ideal starting point. It is strong enough to deprotonate the phenol but mild enough to prevent significant side reactions.[5] Cesium carbonate (Cs₂CO₃) is a more expensive but often more effective alternative due to the "cesium effect," which results in a more 'naked' and reactive phenoxide anion.[6]
Q3: What is the role of the solvent? Which one should I use?
The solvent must dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are highly preferred.
-
Recommended: Acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are excellent choices. They are polar enough to dissolve the phenoxide salt but do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.[3] Acetone is a good first choice as it is effective and easy to remove.[5]
-
Avoid: Protic solvents like water, ethanol, or methanol should generally be avoided. They can hydrogen-bond with the phenoxide, creating a solvent "cage" that hinders its ability to act as a nucleophile, thus slowing down the reaction.[2][3]
Q4: What is a phase-transfer catalyst (PTC) and when should I consider using one?
A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[7] In this synthesis, the phenoxide salt may have limited solubility in the organic solvent. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can help.
Mechanism of PTC Action:
-
The PTC's quaternary ammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻) in the solid or aqueous phase.
-
The resulting ion pair [Q⁺ ArO⁻] has bulky organic groups, making it soluble in the organic solvent.
-
This soluble complex reacts with the haloacetamide in the organic phase.
-
The catalyst is regenerated and continues the cycle.
When to Use a PTC: Use a PTC when you observe poor reactivity, especially in a solid-liquid or liquid-liquid system where reactants are in different phases.[8] It can significantly accelerate the reaction rate at lower temperatures.[3]
Troubleshooting Guide
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Purification of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Welcome to the technical support center for the purification of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Understanding the Molecule and Its Synthesis
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is synthesized via a Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 4-chloro-2-methylphenol with N-(4-acetylphenyl)-2-chloroacetamide. Understanding this synthetic route is crucial for anticipating potential impurities.
Reaction Scheme:
-
Step 1: Formation of the Phenoxide. 4-chloro-2-methylphenol is deprotonated with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to form the corresponding phenoxide.
-
Step 2: Nucleophilic Substitution. The phenoxide, a potent nucleophile, attacks the electrophilic carbon of the chloroacetamide via an SN2 reaction to form the desired ether linkage.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide?
A1: The primary impurities typically stem from the starting materials and potential side reactions:
-
Unreacted Starting Materials:
-
N-(4-acetylphenyl)-2-chloroacetamide.[2]
-
4-chloro-2-methylphenol.
-
-
Byproducts of the Williamson Ether Synthesis:
-
Under certain conditions, a competing E2 elimination reaction can occur, though it is less likely with a primary alkyl halide.[3]
-
-
Impurities from Starting Material Synthesis:
-
The synthesis of N-(4-acetylphenyl)-2-chloroacetamide from 4-aminoacetophenone and chloroacetyl chloride may have residual 4-aminoacetophenone.[4]
-
Q2: My purified product has a persistent color. What could be the cause and how can I remove it?
A2: A persistent yellow or brownish hue can be due to trace impurities. Phenolic starting materials, in particular, are susceptible to oxidation, which can lead to colored byproducts.
Troubleshooting:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product, potentially lowering the yield.
-
Column Chromatography: If color persists, column chromatography is a more effective method for separating these types of impurities.
Q3: I am struggling to find a good single solvent for recrystallization. What should I do?
A3: It is common for a single solvent to not be ideal for recrystallization. In such cases, a mixed solvent system is often effective.[5] The goal is to find a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent).
Commonly successful solvent pairs for amides and aromatic compounds include: [6][7]
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
Q4: My yield is very low after purification. What are the potential reasons and how can I improve it?
A4: Low yield is a common issue that can arise from several factors during purification:
-
Incomplete Reaction: Ensure your reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
Loss During Work-up: Material can be lost during aqueous washes if the product has some water solubility. Ensure the aqueous layer is thoroughly extracted with an organic solvent.
-
Suboptimal Recrystallization:
-
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your compound.[8]
-
Cooling too quickly: Rapid cooling can trap impurities and lead to the formation of fine needles that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
-
-
Improper Column Chromatography Technique:
-
Overloading the column: A general rule of thumb is to load 1g of crude material per 20-100g of silica gel.[8]
-
Inappropriate solvent system: If the solvent system is too polar, your compound will elute too quickly with poor separation. If it's not polar enough, elution will be very slow.
-
Troubleshooting Guide: Purification Workflows
This section provides detailed protocols and troubleshooting for the two primary methods of purifying N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Method 1: Recrystallization
Recrystallization is often the first choice for purifying solid compounds. The key is selecting an appropriate solvent or solvent system.
Workflow Diagram: Recrystallization
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. N-(4-acetylphenyl)-2-chloroacetamide | C10H10ClNO2 | CID 735939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Common side-products in the synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Welcome to the technical support resource for the synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during this multi-step synthesis. My approach is to not only provide solutions but to explain the underlying chemical principles, empowering you to optimize your experimental outcomes with a deep understanding of the reaction mechanism.
Overview of the Synthetic Pathway
The synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is typically achieved via a two-step process. Understanding this workflow is critical to diagnosing issues at each stage.
Step 1: Amide Formation. 4-aminoacetophenone is acylated using chloroacetyl chloride to form the key intermediate, N-(4-acetylphenyl)-2-chloroacetamide.[1][2] This reaction is a nucleophilic acyl substitution.
Step 2: Williamson Ether Synthesis. The intermediate chloroacetamide is then reacted with 4-chloro-2-methylphenol in the presence of a base to form the final ether linkage via an SN2 reaction.[3][4]
Below is a diagram illustrating the overall workflow.
Caption: Competing reactions in Step 1.
FAQ 2: During Step 2 (Williamson Ether Synthesis), my reaction is slow, and I have significant amounts of unreacted N-(4-acetylphenyl)-2-chloroacetamide and 4-chloro-2-methylphenol.
Potential Cause: Incomplete deprotonation of the phenol is the most likely culprit. The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile. [3][5]This nucleophile is the phenoxide anion, which is generated by deprotonating the weakly acidic 4-chloro-2-methylphenol with a base. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
Troubleshooting Protocol:
-
Base Selection: The pKa of phenols is typically around 10. You need a base strong enough to deprotonate it effectively.
-
Potassium carbonate (K₂CO₃) is a common and effective choice, especially when paired with a polar aprotic solvent like DMF or acetone which aids in its solubility and reactivity. [1] * Sodium hydride (NaH) is a much stronger, non-nucleophilic base that will irreversibly deprotonate the phenol, driving the equilibrium forward. [4]However, it is pyrophoric and requires careful handling under strictly anhydrous conditions.
-
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetone are ideal for SN2 reactions as they solvate the cation of the base (e.g., K⁺) without strongly solvating the nucleophile (the phenoxide), leaving it "naked" and highly reactive.
-
Temperature: Gently heating the reaction (e.g., 50-80°C) can increase the reaction rate. However, excessive heat can promote side reactions. Monitor the reaction progress by TLC to find the optimal temperature.
Table 1: Comparison of Base/Solvent Systems for Step 2
| Base | Solvent | Temperature | Pros | Cons |
| K₂CO₃ | Acetone/DMF | 50-80°C | Easy to handle; cost-effective. | Slower reaction; requires heating. |
| NaH | THF/DMF | 0°C to RT | Fast reaction; irreversible deprotonation. | Pyrophoric; requires strict anhydrous conditions. |
| NaOH/KOH | Ethanol/Water | Reflux | Inexpensive. | Can promote hydrolysis; protic solvent slows SN2. |
FAQ 3: I've isolated an impurity in my final product with the same mass as the product, but with different chromatographic and spectroscopic properties. What could it be?
Potential Cause: You have likely formed a C-alkylation product instead of the desired O-alkylation product. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the positions ortho and para to the hydroxyl group). While O-alkylation is generally favored, C-alkylation can become a significant competing side reaction under certain conditions. [3] Troubleshooting Protocol:
-
Solvent and Counter-ion Effect:
-
Solvent: The choice of solvent can influence the site of attack. Protic solvents can solvate the oxygen anion, making the ring more available for attack. Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.
-
Counter-ion: The nature of the cation (from the base, e.g., K⁺, Na⁺) can also play a role.
-
-
Optimize Reaction Conditions to Favor O-Alkylation:
-
Use a Polar Aprotic Solvent: Stick to DMF or Acetone.
-
Temperature Control: C-alkylation often has a higher activation energy. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can favor the thermodynamically preferred O-alkylation product.
-
Phase-Transfer Catalysis: In some cases, using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the phenoxide into an organic phase, favoring O-alkylation.
-
Caption: O-Alkylation vs. C-Alkylation of the phenoxide.
FAQ 4: My final product is contaminated with a high-molecular-weight impurity, and the reaction mixture turned dark under basic conditions.
Potential Cause: The acetyl group on the 4-aminoacetophenone ring is susceptible to base-catalyzed self-condensation reactions (an aldol-type reaction). [6][7]This is particularly problematic if strong bases (like NaH or excess KOH) are used at elevated temperatures for prolonged periods. This leads to the formation of complex, often colored, polymeric byproducts.
Troubleshooting Protocol:
-
Use the Mildest Effective Base: Prefer K₂CO₃ over stronger bases like NaH or alkoxides if possible.
-
Control Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.5 equivalents) relative to the phenol.
-
Minimize Reaction Time and Temperature: Monitor the reaction closely using TLC. As soon as the starting materials are consumed, proceed with the workup. Avoid unnecessarily long reaction times or high temperatures.
-
Order of Addition: Consider adding the electrophile (N-(4-acetylphenyl)-2-chloroacetamide) slowly to the solution of the pre-formed phenoxide. This keeps the concentration of the electrophile low at any given time, which can sometimes suppress side reactions.
References
-
Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... - ResearchGate. ResearchGate. Available at: [Link]
-
N-(4-acetylphenyl)-2-chloroacetamide | C10H10ClNO2 | CID 735939 - PubChem. PubChem. Available at: [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. IJPSR. Available at: [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. ResearchGate. Available at: [Link]
-
(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. PubChem. Available at: [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Making Amides from Acyl Chlorides - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
- EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents. Google Patents.
-
The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Disproportionation of 4-nitroacetophenone to 4-aminoacetophenone and 4-nitrobenzoic acid - American Chemical Society. ACS Publications. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Williamson Ether Synthesis - ChemTalk. ChemTalk. Available at: [Link]
-
How to stop hydrolysis of an acyl chloride in aquous solution? - ResearchGate. ResearchGate. Available at: [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Data. Available at: [Link]
- CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents. Google Patents.
-
SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS - TSI Journals. TSI Journals. Available at: [Link]
-
Amide Synthesis - Fisher Scientific. Fisher Scientific. Available at: [Link]
-
10.6: Williamson Ether Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
- RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents. Google Patents.
-
Condensation of 4-Methyl Acetophenone (2a) with Sugar Aldehyde 1 in... - ResearchGate. ResearchGate. Available at: [Link]
-
Chemical Detail: 2-(4-Chloro-2-Methylphenoxy)Acetic Acid - EPA. U.S. Environmental Protection Agency. Available at: [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. BYJU'S. Available at: [Link]
-
An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stability Testing of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in Solution
Welcome to the technical support center for the stability testing of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative guidelines.
Part 1: Foundational Knowledge & Initial Steps
This section addresses the preliminary questions regarding the compound and the essential first step in any stability study: developing a reliable analytical method.
Q1: What are the key structural features of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide that might be susceptible to degradation?
A1: Understanding the molecule's structure is the first step in predicting its stability. The key functional groups in N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (Molecular Formula: C₁₇H₁₆ClNO₃) that are of primary concern for stability are the amide linkage and the ether linkage .[1]
-
Amide Linkage (-C(=O)NH-): Amide bonds are susceptible to hydrolysis, which is the cleavage of the bond by a water molecule.[2][3] This reaction can be catalyzed by acidic or basic conditions, leading to the formation of a carboxylic acid (2-(4-chloro-2-methylphenoxy)acetic acid) and an amine (4-aminoacetophenone).
-
Ether Linkage (-O-CH₂-): Ether linkages are generally more stable than esters but can undergo degradation, particularly under harsh acidic conditions or through oxidative pathways.
-
Aromatic Rings: The two aromatic rings are sites that could be susceptible to oxidative attack or electrophilic substitution, although these reactions are generally less common under typical storage conditions compared to hydrolysis.
Identifying these labile sites is crucial as it informs the design of forced degradation studies, helping us to proactively seek out and identify potential degradation products.
Q2: We need to start a stability study. What is the absolute first step, and why?
A2: The unequivocal first step is the development and validation of a stability-indicating analytical method . Before you can assess stability, you must have a reliable, accurate, and precise method to measure the concentration of the parent drug and to detect and quantify any degradation products that may form over time.
A "stability-indicating method" is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A stability-indicating method accurately measures the active ingredient(s) without interference from degradation products, process impurities, excipients, or other potential impurities. The most common choice for this is High-Performance Liquid Chromatography (HPLC), typically with UV detection, due to its high resolving power and sensitivity.
Part 2: HPLC Method Development & Validation
This section provides guidance on creating and validating the analytical tool for your stability study.
Q3: How do we develop a stability-indicating HPLC method for this compound?
A3: Developing a stability-indicating HPLC method is an iterative process. Here is a logical workflow:
Step-by-Step Protocol:
-
Analyte Characterization: Determine the UV absorbance maximum (λmax) of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. This will be your primary detection wavelength.
-
Initial Column and Mobile Phase Selection: A good starting point is a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). For the mobile phase, start with a simple gradient of acetonitrile (ACN) and water or a buffer (e.g., 0.1% formic acid in water).
-
Optimization: Inject a standard solution of the compound. Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve a well-shaped, symmetrical peak with a reasonable retention time (e.g., 3-10 minutes).
-
Forced Degradation and Method Refinement: Subject the compound to forced degradation conditions (see Q5). Analyze these stressed samples. The key is to adjust the mobile phase gradient to achieve baseline separation between the parent compound peak and all degradation product peaks. If co-elution occurs, you must re-optimize the method.
-
Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. This is critical to ensure that the main analyte peak is not co-eluting with any degradants.
Q4: What parameters must be validated for our HPLC method according to ICH Q2(R1) guidelines?
A4: Method validation is a formal process that proves your analytical method is suitable for its intended purpose. For a stability-indicating assay, the following parameters are essential according to the ICH Q2(R1) guideline.[1][4]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Peak purity index > 0.995. Baseline resolution (Rs > 2) between the analyte and closest eluting peak. |
| Linearity | To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a specified range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. | For drug substance assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Typically 98.0% to 102.0% recovery of the analyte in spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision and accuracy at this level should be acceptable. |
| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≈ 3. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH, flow rate, column temperature are slightly varied. |
Part 3: Forced Degradation (Stress Testing)
This section details how to investigate the degradation pathways of your molecule.
Q5: What conditions should we use for forced degradation studies, and what are we looking for?
A5: Forced degradation, or stress testing, involves subjecting the drug to conditions more severe than accelerated stability testing.[5] Its purpose is twofold: to identify likely degradation products that could form during formal stability studies and to demonstrate the specificity of your analytical method. The goal is to achieve 5-20% degradation of the parent compound.
Recommended Stress Conditions:
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours. | Primarily targets the amide bond , potentially the ether bond. |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for several hours. | Primarily targets the amide bond .[6][7] |
| Oxidation | 3% H₂O₂ at room temperature for several hours. | Targets electron-rich sites, potentially the aromatic rings or the benzylic position of the ether. |
| Thermal Degradation | Solid drug substance heated to a high temperature (e.g., 105°C) for 24-48 hours. Solution heated to 60-80°C. | Investigates the molecule's intrinsic thermal stability. |
| Photostability | Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] | Investigates light-induced degradation. |
What to Look For:
-
Formation of new peaks in the HPLC chromatogram.
-
A decrease in the area of the parent drug peak.
-
Mass Balance: The sum of the assay value of the parent drug and the levels of all degradation products should ideally be close to 100% of the initial concentration. This demonstrates that all major degradants are being detected.
Part 4: Troubleshooting Common Issues
This section provides answers to specific problems you might encounter.
Q6: During our forced degradation, we see a new peak, but the peak purity of our main analyte is failing. What does this mean and what should we do?
A6: A peak purity failure indicates that your main analyte peak is co-eluting with one or more degradation products. This means your current HPLC method is not stability-indicating .
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Your primary goal is to improve resolution.
-
Change the Gradient: Make the gradient shallower (i.e., increase the run time) to give more time for compounds to separate.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. They have different selectivities.
-
Change the pH of the Aqueous Phase: The ionization state of your analyte and degradants can significantly affect retention. Small changes in pH can lead to large changes in separation.
-
Try a Different Column: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Cyano column) to exploit different separation mechanisms.
-
Q7: Our mass balance in the acid hydrolysis condition is only 85%. Where could the remaining 15% be?
A7: A poor mass balance is a common and challenging issue. It suggests that not all degradants are being accounted for. Here are the most likely causes:
-
Degradants are not UV active: The degradation process may have destroyed the chromophore (the part of the molecule that absorbs UV light). In this case, you would need to use a more universal detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), in parallel with your UV detector.
-
Degradants are not eluting from the column: Highly polar degradants might be retained at the column inlet, or highly non-polar degradants might be irreversibly adsorbed to the stationary phase. A very steep gradient flush at the end of your run (e.g., to 100% organic) can help elute late-eluting peaks.
-
Degradants are volatile: If a degradation product is volatile (e.g., a small molecule fragment), it may be lost during sample preparation or analysis.
-
Precipitation: A degradation product could be insoluble in the sample solvent, causing it to precipitate out of the solution and not be injected into the HPLC. Always check your stressed samples for any visible precipitation.
Q8: We have completed our forced degradation and validated our method. How do we set up the formal, long-term stability study?
A8: The formal stability study design should be based on the ICH Q1A(R2) guideline.[8] You will store your solution under various conditions and test it at specific time points.
Example Stability Protocol:
| Storage Condition | Temperature | Relative Humidity | Minimum Time Period | Testing Time Points (Months) |
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months | 0, 3, 6 |
-
Tests to Perform at Each Time Point: At each pull point, you should perform a full analysis, including:
-
Appearance: Visual inspection for color change or precipitation.
-
pH: If the solution is aqueous and buffered.
-
Assay: To determine the concentration of the parent drug.
-
Degradation Products: To identify and quantify any impurities.
-
The data gathered will allow you to determine the shelf-life and recommended storage conditions for your product.
References
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide - PubChem. National Center for Biotechnology Information. [Link]
-
ICH Harmonised Tripartite Guideline: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Avomeen. [Link]
-
CHAPTER 2: Hydrolytic Degradation. Royal Society of Chemistry. [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Medium. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming assay interference with N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Technical Support Center: N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
A Guide to Navigating Potential Assay Interference
From the desk of the Senior Application Scientist
Welcome to the technical support center for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. As this is a novel or specialized compound, direct literature on its specific assay interference profile is limited. Therefore, this guide is built upon established principles of chemical biology and predictive analysis based on its structural motifs.
Our approach is to deconstruct the molecule into its key chemical features to anticipate and troubleshoot potential assay artifacts. This proactive strategy will empower you to generate robust, reliable, and reproducible data.
Structural Features and Predicted Interference Potential:
-
N-(4-acetylphenyl) group: This moiety is structurally related to acetaminophen. Such structures can be susceptible to oxidation, potentially leading to the formation of reactive metabolites that can interfere with assay components.[1][2]
-
(4-chloro-2-methylphenoxy) group: Chlorinated phenolic compounds can exhibit redox activity and may also possess intrinsic fluorescence or act as quenchers in fluorescence-based assays.
-
Acetamide Linkage: While generally stable, the acetamide linkage can be subject to hydrolysis under certain pH conditions, although this is less common under typical assay conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of assays to be affected by this compound?
A1: Based on its chemical structure, assays that are sensitive to redox-active compounds, fluorescence quenching, or protein reactivity are most likely to be affected. This includes:
-
Fluorescence-Based Assays: Potential for interference through quenching of the fluorescent signal or intrinsic fluorescence of the compound itself.[3][4]
-
Enzyme Assays: Particularly those with thiol-containing active sites (e.g., cysteine proteases) or those sensitive to redox state.[5][6]
-
Cell-Based Assays Measuring Oxidative Stress: The compound may have its own redox properties that could confound the results.[7]
-
High-Throughput Screens (HTS): In HTS campaigns, even minor interference can lead to a high rate of false positives or negatives.[6]
Q2: Could this compound be a "Pan-Assay INterference compound" (PAIN)?
A2: While not definitively classified as a PAIN without extensive testing, its structural motifs, particularly the phenolic and N-acetylated aromatic amine components, are found in some known PAINs.[8] It is prudent to operate under the assumption that it could exhibit promiscuous activity until proven otherwise through rigorous counter-screening.
Q3: What is the first step I should take if I suspect assay interference?
A3: The first step is to confirm that the observed effect is not a true biological activity. A simple and effective method is to test the compound in a control assay that lacks the biological target (e.g., no enzyme or a denatured enzyme). If you still observe a signal change, it is likely an artifact.
Q4: How can I proactively minimize the risk of interference?
A4: When developing an assay with this compound, consider the following:
-
Assay Selection: If possible, choose an assay format that is less susceptible to the predicted interference mechanisms (e.g., a label-free detection method over a fluorescence-based one).
-
Buffer Optimization: Include additives that can mitigate interference, such as non-ionic detergents (e.g., Triton X-100) to prevent aggregation and reducing agents like DTT, but be aware that DTT can also fuel redox-cycling.[5][6][8]
-
Compound Concentration: Use the lowest effective concentration of the compound to minimize off-target effects.
Troubleshooting Guide
Problem 1: High Background Signal or False Positives
Potential Causes:
-
Intrinsic Fluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
-
Redox Cycling: The compound may undergo redox cycling, especially in the presence of reducing agents like DTT, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[5][6] This can interfere with assays that use redox-sensitive reporters.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that nonspecifically inhibit or activate enzymes.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signals.
Step-by-Step Protocols:
-
Assess Intrinsic Fluorescence:
-
Prepare a solution of the compound in your assay buffer at the working concentration.
-
Using a plate reader or spectrofluorometer, perform a full excitation and emission scan to determine if the compound has any intrinsic fluorescence that overlaps with your assay's fluorophore.
-
Solution: If fluorescence is detected, consider switching to a fluorophore with a different spectral profile or use a luminescence or absorbance-based assay.
-
-
Test for H₂O₂ Production (Redox Cycling): [8][10]
-
Use a commercially available hydrogen peroxide assay kit or the horseradish peroxidase-phenol red (HRP-PR) assay.[8]
-
Incubate the compound in your assay buffer, both with and without DTT (or another reducing agent).[8]
-
A positive result (generation of H₂O₂) indicates redox cycling.[8]
-
Solution: If redox cycling is confirmed, try reducing the DTT concentration, replacing DTT with a less potent reducing agent like TCEP, or including catalase in the assay buffer to scavenge H₂O₂.[8]
-
-
Evaluate Compound Aggregation:
-
Use Dynamic Light Scattering (DLS) to look for the formation of aggregates at various compound concentrations.
-
Alternatively, test the compound's activity in the presence of increasing concentrations of a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100). A decrease in activity with increasing detergent concentration is indicative of aggregation-based interference.[9]
-
Solution: Include a low concentration of a non-ionic detergent in your standard assay buffer to prevent aggregation.
-
Problem 2: Loss of Signal or False Negatives
Potential Causes:
-
Fluorescence Quenching: The compound may absorb the excitation or emission energy of your fluorophore.[3]
-
Reactivity with Assay Components: The compound could be reacting with and depleting a key substrate or cofactor.
-
Thiol Reactivity: The compound or a reactive metabolite could be covalently modifying and inactivating the target protein, particularly if it has reactive cysteine residues.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal loss.
Step-by-Step Protocols:
-
Assess Fluorescence Quenching:
-
Incubate the compound with your fluorescent probe or substrate in assay buffer (without the enzyme).
-
Measure the fluorescence intensity over time. A decrease in fluorescence compared to a control without the compound suggests quenching.
-
Solution: Consider using a Time-Resolved Fluorescence (TRF) assay, as it is less susceptible to quenching. Alternatively, a different assay format may be necessary.
-
-
Investigate Thiol Reactivity:
-
Run the assay in the presence of a high concentration of a thiol-containing scavenger, such as glutathione (GSH) or N-acetylcysteine (NAC).[8]
-
If the compound's inhibitory activity is reduced in the presence of the scavenger, it suggests reactivity with thiols.
-
Solution: This may be a true mechanism of action (covalent inhibition). To confirm, you can use mass spectrometry to look for covalent modification of the target protein. If this is an unwanted artifact, the compound may be unsuitable for assays with thiol-sensitive proteins.
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Action | Rationale |
| High Background | Intrinsic Fluorescence | Perform spectral scan of the compound. | To identify and avoid spectral overlap. |
| Redox Cycling | Conduct an H₂O₂ production assay. | To confirm the generation of interfering reactive oxygen species.[5][6] | |
| Aggregation | Test with varying detergent concentrations. | To disrupt aggregates and confirm their role in interference.[9] | |
| Signal Loss | Fluorescence Quenching | Pre-incubate compound with fluorophore. | To directly measure the quenching effect on the reporter molecule. |
| Thiol Reactivity | Add thiol scavengers (e.g., GSH) to the assay. | To compete with the target protein for reaction with the compound.[8] | |
| General | Non-specific Interference | Use an orthogonal assay. | To confirm the biological activity using a different detection method.[11] |
| Test for dose-response relationship. | True inhibitors typically show a sigmoidal dose-response curve, while many artifacts have a steep, non-ideal curve. |
References
-
Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions. (2023). MDPI. [Link]
-
Investigating Immunoassay Interferences. (2022). American Association for Clinical Chemistry. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). ACS Publications. [Link]
-
Bacterial Endotoxin Test using LAL methodology: overcoming interfering factors. (2021). European Pharmaceutical Review. [Link]
-
N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. (2013). Oxford Academic. [Link]
-
Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. (2010). National Institutes of Health. [Link]
-
Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure. (1986). PubMed. [Link]
-
Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. (2010). PubMed. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). National Institutes of Health. [Link]
-
Overcoming Challenges Along the Path to Routine Endotoxins Testing. (2021). American Pharmaceutical Review. [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. (2023). BellBrook Labs. [Link]
-
N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. (2013). PubMed. [Link]
-
High-Throughput Screening of Promising Redox-Active Molecules with MolGAT. (2023). ACS Omega. [Link]
-
5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactivation. (2011). ResearchGate. [Link]
- Method and assays for quantitation of acetamide in a composition. (2010).
-
Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. (2021). National Institutes of Health. [Link]
-
Protein fluorescence quenching by small molecules: Protein penetration versus solvent exposure. (1986). Biophysical Journal. [Link]
-
The Paradigma of the Interference in Assays for Natural Products. (2016). Longdom Publishing. [Link]
-
Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. (2004). ResearchGate. [Link]
-
N-acetylation of Aromatic Amines: Implication for skin and immune cells. (2015). IMR Press. [Link]
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
3 ways to troubleshoot biochemistry analyzer reagent interference. (2022). Seamaty. [Link]
-
Identification and mitigation of a reactive metabolite liability associated with aminoimidazoles. (2014). PubMed. [Link]
-
Strategies for measuring endotoxin in difficult samples. (2022). FUJIFILM Wako Pyrostar. [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. (2010). National Institutes of Health. [Link]
-
Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. YSU Journals. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). National Institutes of Health. [Link]
-
Fluorescence quenching: A tool for single-molecule protein-folding study. (2003). PNAS. [Link]
-
Nuisance small molecules under a machine-learning lens. (2022). Royal Society of Chemistry. [Link]
-
Small Compound Screening Overview. Target Discovery Institute, University of Oxford. [Link]
-
Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. (2024). National Institutes of Health. [Link]
-
Reactive Metabolite Screening Service. Creative Biolabs. [Link]
-
N-acetylation of Aromatic Amines by One-pot Route. (2018). ResearchGate. [Link]
-
Fluorogenic Small Molecules Requiring Reaction with a Specific Protein to Create a Fluorescent Conjugate for Biological Imaging–What we Know and What we Need to Learn. (2016). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification and mitigation of a reactive metabolite liability associated with aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 5. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
Technical Support Center: N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide Stability and Degradation Prevention
Welcome to the technical support center for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the degradation of this compound. By understanding the potential degradation pathways and implementing the recommended preventative measures, you can ensure the integrity, potency, and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and why is its stability critical?
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a complex organic molecule featuring an acetamide linkage, a phenoxy ether bond, and substituted aromatic rings. Its stability is paramount because chemical degradation can lead to a loss of biological activity, the formation of potentially toxic impurities, and inaccurate experimental data. Maintaining the structural integrity of the compound is essential for reproducible and valid scientific outcomes.
Q2: What are the primary causes of degradation for this compound?
The key structural liabilities of this molecule are the amide and ether linkages. Therefore, the primary degradation pathways are:
-
Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, a reaction that is significantly accelerated by acidic or basic conditions.[1][2][3][4]
-
Photodegradation: The aromatic rings can absorb UV or visible light, leading to the formation of reactive species that can cause molecular decomposition.[5][6]
-
Thermal Stress: Exposure to high temperatures can provide sufficient energy to break weaker bonds within the molecule, leading to thermal decomposition.[7]
-
Oxidation: Reaction with atmospheric oxygen or oxidizing agents can be a degradation route, particularly under harsh conditions.[8]
-
Excipient Incompatibility: In formulated products, interactions with reactive excipients can catalyze degradation.[9][10][11]
Q3: What are the common physical or visible signs of degradation?
While analytical techniques are required for definitive confirmation, visual inspection can provide early warnings. Signs of potential degradation include:
-
Color Change: A shift from a white or off-white powder to yellow or brown hues.
-
Change in Physical State: Caking, melting, or changes in crystallinity.
-
Odor: The development of a noticeable chemical odor, potentially from the release of volatile degradation products.
Q4: How should I store the compound to ensure maximum long-term stability?
To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and inert environment. For specific parameters, refer to the detailed storage table in the "Preventative Measures" section.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, linking them to potential degradation-related causes and providing a logical path to resolution.
Q1: I'm seeing new, unexpected peaks in my HPLC analysis. What could they be?
Possible Cause: The appearance of new peaks is a strong indicator of degradation. Given the molecule's structure, the most likely degradation products result from hydrolysis of the amide bond.
Troubleshooting Steps:
-
Identify the Degradants: The primary hydrolytic degradation products would be 4-aminoacetophenone and (4-chloro-2-methylphenoxy)acetic acid .
-
Confirm Identity: If standards are available, run them on your HPLC system to compare retention times. Alternatively, LC-MS/MS analysis can be used to confirm the mass of the unknown peaks and match them to the expected degradants.[12][13]
-
Review Experimental Conditions: Check the pH of your solutions. Amide hydrolysis is catalyzed by both strong acids and bases.[1][8][14][15] If your mobile phase or sample diluent is not near neutral pH, this is a likely cause.
Logical Flow: Investigating Unexpected HPLC Peaks
Caption: Troubleshooting unexpected HPLC peaks.
Q2: My compound has lost its expected biological activity. Is degradation the cause?
Possible Cause: Yes, this is a very common consequence of degradation. Cleavage of the amide or ether bond fundamentally alters the molecule's three-dimensional structure and its ability to interact with its biological target.
Troubleshooting Steps:
-
Purity Analysis: Immediately perform an HPLC or LC-MS analysis on the sample that showed reduced activity. Quantify the peak area of the parent compound against a freshly prepared standard. A significant decrease in the main peak area confirms a loss of the active compound.
-
Forced Degradation Test: To definitively link the loss of activity to specific degradation products, perform a forced degradation study (see protocol below). Test the degraded sample in your biological assay. This can help establish a correlation between the presence of degradants and the observed effect.[16][17][18][19]
-
Review Solution Stability: How long are you storing the compound in solution before use? Many compounds are significantly less stable in solution than as a solid. It is recommended to use freshly prepared solutions for all experiments.
Q3: The color of my solid compound has changed to a yellowish-brown. What should I do?
Possible Cause: A color change often indicates photodegradation or a slow oxidative process. Aromatic compounds, particularly those with phenol-like structures or susceptible to forming conjugated systems upon degradation, can form colored byproducts.
Troubleshooting Steps:
-
Discard the Affected Lot: Do not use the discolored material for experiments, as its purity is compromised.
-
Review Storage Protocol: Ensure your storage containers are opaque or amber-colored and that they are stored in the dark (e.g., inside a cabinet or freezer box).
-
Consider Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert gas like argon or nitrogen to prevent oxidation.
Preventative Measures & Best Practices
Proactive measures are the most effective way to prevent degradation.
Optimal Storage Conditions
Adherence to proper storage is the first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage. | Reduces the rate of all chemical reactions, including hydrolysis and thermal decomposition. |
| Light | Store in an amber vial or container wrapped in aluminum foil. Keep in the dark. | Prevents photodegradation initiated by UV-visible light absorption by the aromatic rings.[6] |
| Atmosphere | Store in a tightly sealed container . For maximum stability, purge with inert gas (Nitrogen/Argon). | Minimizes exposure to moisture (preventing hydrolysis) and oxygen (preventing oxidation). |
| Humidity | Store in a desiccated environment (e.g., in a desiccator with silica gel). | Prevents water absorption by the solid, which can initiate hydrolysis. |
pH and Solvent Selection for Solutions
The compound's stability is highly pH-dependent in aqueous environments.
-
Recommended pH Range: Prepare aqueous solutions in a buffered system between pH 5.0 and 7.0 .[8][14]
-
Avoid Strong Acids and Bases: Both acidic (pH < 3) and alkaline (pH > 9) conditions will rapidly accelerate the hydrolysis of the amide bond.[1][3][8][15]
-
Solvent Choice: For stock solutions, prioritize aprotic organic solvents like DMSO or DMF. If aqueous solutions are necessary, use freshly prepared buffers and use the solution immediately.
Primary Degradation Pathway: Hydrolysis
Caption: Primary hydrolytic degradation of the parent compound.
Excipient Compatibility
When preparing formulations, the choice of excipients is critical. Drug-excipient compatibility studies are essential.[9][20]
| Excipient Class | Compatibility Level | Rationale & Examples |
| Fillers/Diluents | Generally Compatible | Inert fillers like Microcrystalline Cellulose (Avicel) , Starch , and Dibasic Calcium Phosphate are good choices.[10] |
| Binders | Use with Caution | Some binders like Polyvinylpyrrolidone (PVP) can contain reactive peroxides. Screen lots carefully or use non-polymeric binders.[10] |
| Lubricants | Generally Compatible | Magnesium Stearate is common, but interactions can occur under high pressure/temperature.[10] Consider alternatives if issues arise. |
| Sugars/Sugar Alcohols | Potential Incompatibility | Avoid reducing sugars like Lactose if the formulation contains primary or secondary amines (degradation products), as this can lead to Maillard reactions (browning). |
| Liquid Excipients | High Risk | Avoid excipients with high water content. Polyethylene Glycols (PEGs) can be hygroscopic and may contain oxidative impurities.[10] |
Analytical Protocols for Stability Assessment
To properly assess stability and identify degradants, a validated stability-indicating analytical method is required. A forced degradation study is the foundational experiment for developing such a method.[16][17][21]
Protocol: Forced Degradation Study Workflow
This study deliberately exposes the compound to harsh conditions to generate potential degradation products.
Objective: To identify degradation pathways and develop an analytical method capable of separating the parent compound from all significant degradants.
Workflow:
-
Prepare Solutions: Prepare solutions of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (typically 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Expose the solutions to the following conditions in parallel. Aim for 5-20% degradation of the active compound.[17][19][21]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C.
-
Oxidation: Add 3-6% H₂O₂ at room temperature.
-
Thermal: Heat the solution at 80°C. Also, test the solid powder at a high temperature.
-
Photolytic: Expose the solution to a photostability chamber with UV and visible light (e.g., ICH Q1B conditions).
-
-
Neutralization & Analysis: After a set time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using HPLC with a photodiode array (PDA) detector.
-
Method Validation: The HPLC method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using the PDA detector should be performed.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Example: Stability-Indicating HPLC Method
This table provides a starting point for developing a robust analytical method.
| Parameter | Recommended Conditions |
| HPLC System | System with a Quaternary Pump, Autosampler, and PDA Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 15 min, hold, and re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined from PDA scan) |
| Injection Volume | 10 µL |
References
- Vertex AI Search. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid.
- Li, S., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules.
- Chemistry LibreTexts. (2023). The Hydrolysis of Amides.
- Haug, W., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology.
- BioProcess International. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResearchGate. (1999). Photocatalyzed Degradation of a Pesticide Derivative Glyphosate in Aqueous Suspensions of Titanium Dioxide.
- Wang, C., et al. (2020). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. Scientific Reports.
- MDPI. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values.
- Indian Ecological Society. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection.
- Mura, P., et al. (1998). Compatibility study between ibuproxam and pharmaceutical excipients using differential scanning calorimetry, hot-stage microscopy and scanning electron microscopy. Journal of Pharmaceutical and Biomedical Analysis.
- YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
- PubChem. N-(4-acetylphenyl)-2-chloroacetamide.
- Lee, J. H., & Kim, M. R. (1998). Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. Journal of Agricultural and Food Chemistry.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability.
- MDPI. (2022). Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancozeb, Metalaxyl-M, and Chlorothalonil Used in Tank Mixtures and Spray Series.
- PubMed. (2005). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry.
- ResearchGate. (2012). Solid-state compatibility screening of excipients suitable for development of indapamide sustained release solid-dosage formulation.
- Niculescu, V. C., & Ionescu, D. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics.
- ResearchGate. (2010). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- ResearchGate. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- ResearchGate. (2019). Thermal and mechanical properties of poly(L-lactic acid) nucleated with N,N'-bis(benzoyl)hydrazide.
- Chemguide. the hydrolysis of amides.
- SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
- U.S. Geological Survey. (2005). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
- ResearchGate. (2007). Radiolytic degradation of herbicide 4-chloro-2-methyl phenoxyacetic acid (MCPA) by γ-radiation for environmental protection.
- Journal of Pharmaceutical Research International. (2021). Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets.
- Patsnap Synapse. (2024). What is the mechanism of Acetamide?.
- Wikipedia. MCPA.
- ResearchGate. (2008). 2-(4-Chlorophenyl)acetamide.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
- PubMed. (2011). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry.
- Water Quality Australia. (2020). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater.
- ChemicalBook. (2025). N-(4-methoxy-2-methylphenyl)acetamide - Safety Data Sheet.
- SGS. (2015). HOW TO APPROACH A FORCED DEGRADATION STUDY.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 5. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
- 10. Compatibility study between ibuproxam and pharmaceutical excipients using differential scanning calorimetry, hot-stage microscopy and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 20. journaljpri.com [journaljpri.com]
- 21. sgs.com [sgs.com]
Technical Support Center: Scaling Up the Synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
An authoritative guide to the synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, complete with troubleshooting guides and FAQs.
Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to this process. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to ensure your success in scaling up this synthesis.
Synthetic Strategy Overview
The most direct and common route for the synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide involves the formation of an amide bond between 4-aminoacetophenone and 2-(4-chloro-2-methylphenoxy)acetic acid. This approach is generally favored for its high efficiency and atom economy.
The overall reaction scheme is as follows:
Caption: Overall synthetic scheme for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis of the necessary precursors and the final product.
Synthesis of 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA)
This precursor is a widely used herbicide and its synthesis is well-established.[1] It is typically prepared by the chlorination of o-cresol followed by reaction with a chloroalkanoic acid.[2] An alternative route involves the direct chlorination of o-methylphenoxyacetic acid.[3]
Protocol:
-
Chlorination of o-methylphenoxyacetic acid: Dissolve o-methylphenoxyacetic acid in a suitable solvent such as dichloromethane.[3]
-
Catalyst Addition: Add a catalyst, such as an imidazole ionic liquid, to enhance the reaction rate.[3]
-
Chlorine Gas Introduction: Introduce chlorine gas into the solution at a controlled temperature, typically between 30-70°C.[3]
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique like HPLC until completion, which usually takes 3-7 hours.[3]
-
Work-up: Upon completion, cool the reaction mixture to 0-5°C and filter to isolate the crude product.[3]
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure 2-(4-chloro-2-methylphenoxy)acetic acid.
Synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
This is the final amide coupling step. The choice of coupling agent and reaction conditions is critical for achieving high yield and purity.
Table 1: Reagent Quantities and Conditions
| Reagent | Molar Equiv. | Purpose |
| 4-Aminoacetophenone | 1.0 | Starting Material |
| 2-(4-chloro-2-methylphenoxy)acetic acid | 1.0 - 1.2 | Starting Material |
| Coupling Agent (e.g., HATU, HBTU, EDC/HOBt) | 1.1 - 1.3 | Amide Bond Formation |
| Base (e.g., DIPEA, Triethylamine) | 2.0 - 3.0 | Acid Scavenger |
| Solvent (e.g., DMF, DCM) | - | Reaction Medium |
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 4-aminoacetophenone and 2-(4-chloro-2-methylphenoxy)acetic acid in an anhydrous solvent like DMF or DCM.[4]
-
Base Addition: Add the base (e.g., DIPEA) to the solution and stir for 10-15 minutes at room temperature.
-
Coupling Agent Addition: Add the coupling agent to the mixture. If using EDC/HOBt, add HOBt first, followed by EDC.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.[4]
-
Quenching and Extraction: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.[5]
Troubleshooting Guide
Even with established protocols, challenges can arise, especially during scale-up. This section addresses common issues in a question-and-answer format.
Caption: Troubleshooting flowchart for common synthesis issues.
Q1: My reaction shows low or no conversion of starting materials. What could be the cause?
A1: This is a common issue that can often be traced back to the reagents or reaction conditions.
-
Reagent Quality: Ensure that your starting materials, especially the coupling agent, are of high purity and not degraded. Coupling agents can be sensitive to moisture. Use anhydrous solvents to prevent hydrolysis of the coupling agent and the activated acid intermediate.
-
Coupling Agent Efficacy: The choice of coupling agent is crucial. For sterically hindered or less reactive starting materials, a more potent coupling agent like HATU may be necessary.
-
Base Stoichiometry: An insufficient amount of base can lead to the protonation of the amine, rendering it non-nucleophilic. Ensure at least two equivalents of a non-nucleophilic base like DIPEA are used to neutralize the acid and any acidic byproducts.
-
Temperature: While most amide couplings proceed well at room temperature, some may require gentle heating to overcome the activation energy barrier. Monitor the reaction for any signs of degradation if you choose to heat it.
Q2: I am observing significant side product formation. How can I minimize this?
A2: Side product formation often arises from the reactivity of the coupling agent or instability of the reactants/products under the reaction conditions.
-
Racemization: If your starting materials contain chiral centers, racemization can be a concern. Using additives like HOBt or employing coupling agents designed to suppress racemization (e.g., COMU) is recommended.
-
N-acylation of Urea Byproduct: With carbodiimide coupling agents like EDC, the activated acid can react with the isourea intermediate to form an N-acylurea byproduct. Adding HOBt minimizes this side reaction.
-
Reaction with Solvent: In some cases, the activated intermediate can react with the solvent. Ensure your chosen solvent is inert under the reaction conditions.
Q3: The purification of my final product is challenging. What strategies can I employ?
A3: Purification difficulties often stem from the presence of unreacted starting materials or polar byproducts.
-
Aqueous Work-up: A thorough aqueous work-up is critical. Washing with a dilute acid will remove the basic starting material (4-aminoacetophenone) and any remaining base. A subsequent wash with a dilute base will remove the acidic starting material (2-(4-chloro-2-methylphenoxy)acetic acid) and additives like HOBt.
-
Recrystallization: If column chromatography is not ideal for large-scale purification, developing a robust recrystallization protocol is essential. Screen various solvent systems to find one that provides good recovery and high purity.
-
Precipitation: If the product is a solid, precipitating it from the reaction mixture by adding an anti-solvent can be an effective initial purification step.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the amide bond formation?
A1: The reaction proceeds via the activation of the carboxylic acid (2-(4-chloro-2-methylphenoxy)acetic acid) by the coupling agent. This forms a highly reactive intermediate (e.g., an O-acylisourea with EDC, or an active ester with HOBt). The amine (4-aminoacetophenone) then acts as a nucleophile, attacking the activated carbonyl group. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group (derived from the coupling agent) to form the stable amide bond.[6]
Q2: What are the critical process parameters to consider when scaling up this synthesis?
A2: When scaling up, several parameters become critical:
-
Heat Transfer: Amide coupling reactions can be exothermic. Ensure your reactor has adequate cooling capacity to maintain the desired temperature.
-
Mixing: Efficient mixing is crucial to ensure homogeneity, especially during the addition of reagents. Inadequate mixing can lead to localized high concentrations, promoting side reactions.
-
Reagent Addition Rate: A controlled addition rate of the coupling agent can help manage the reaction exotherm and minimize side product formation.
-
Solvent Selection: The solvent must be able to dissolve all reactants and be suitable for the reaction temperature and subsequent work-up. Its boiling point and safety profile are also important considerations for large-scale operations.
Q3: Are there any specific safety precautions I should take?
A3: Yes, standard laboratory safety practices should be followed. Additionally:
-
Coupling Agents: Many coupling agents are sensitizers and irritants. Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Use solvents in a well-ventilated fume hood. Be aware of the flammability and toxicity of the chosen solvents.
-
Exothermic Reactions: Be prepared for a potential exotherm, especially on a larger scale. Have an ice bath ready for cooling if necessary.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7] A reversed-phase C18 column with a gradient elution using a mobile phase of water (with a modifier like formic acid or TFA) and acetonitrile is a good starting point for method development.[7]
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
HPLC: To assess the purity.[7]
-
Melting Point: To check for purity against a reference standard.
-
FT-IR Spectroscopy: To identify the characteristic amide carbonyl stretch.
References
-
Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. Google Patents.
-
Missioui, S., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78, 1-4.
-
Kumar, D., et al. (2014). Supplementary Information - Novel isoniazid-amidoether derivatives: Synthesis, characterization and their antimycobacterial activity evaluation. The Royal Society of Chemistry.
-
Tsopka, I.-C., & Hadjipavlou-Litina, D. J. (2021). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate.
-
Missioui, S., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate.
-
Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate.
-
PubChem. (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information.
-
A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (2013). The Royal Society of Chemistry.
-
PubChem. N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information.
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
-
BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
-
Preparation method for 4-aminoacetophenone. Google Patents.
-
A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. Google Patents.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
-
Sharma, A., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2849.
-
Hernández, F., et al. (2002). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 943(1), 1-11.
-
Wikipedia. (2024). MCPA.
Sources
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]
- 3. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Introduction: Unveiling the Therapeutic Potential of a Novel Phenoxyacetamide Derivative
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a novel synthetic compound featuring a phenoxyacetamide scaffold. This structural motif is present in a variety of biologically active molecules, suggesting a spectrum of potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer effects. The presence of the N-acetylphenyl group is also a common feature in analgesic and antipyretic drugs. This guide provides a comprehensive framework for the initial biological validation of this compound, comparing its activity against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib.
The experimental design detailed herein is structured to first establish the cytotoxic profile of the compound, followed by a systematic evaluation of its anti-inflammatory and analgesic properties through a series of robust in vitro and in vivo assays. Mechanistic insights will be pursued by examining the compound's effect on key inflammatory signaling pathways. This guide is intended for researchers in drug discovery and development, offering a scientifically rigorous, step-by-step approach to the preliminary biological characterization of this and similar novel chemical entities.
Comparative Framework: Benchmarking Against Established NSAIDs
To contextualize the biological activity of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (hereinafter referred to as Compound X), its performance will be compared against two widely used NSAIDs:
-
Diclofenac: A potent, non-selective cyclooxygenase (COX) inhibitor, serving as a benchmark for broad anti-inflammatory and analgesic activity.[1][2]
-
Celecoxib: A selective COX-2 inhibitor, providing a comparator to assess the potential for a more targeted anti-inflammatory mechanism with a potentially improved gastrointestinal safety profile.[3][4]
The rationale for this comparative approach is to not only validate the biological activity of Compound X but also to position it within the existing landscape of anti-inflammatory therapeutics, providing initial insights into its potential advantages or unique mechanisms of action.
Experimental Validation: A Multi-tiered Approach
A logical and sequential experimental workflow is crucial for the robust validation of a novel compound. The following sections outline the key assays, from initial toxicity screening to mechanistic studies.
Tier 1: Cytotoxicity Assessment
Before evaluating the specific biological activities of Compound X, it is imperative to determine its cytotoxic profile to identify a therapeutic window for subsequent assays. The MTT assay is a reliable and widely used colorimetric method for assessing cell viability.[5]
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compound X, Diclofenac, and Celecoxib in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Tier 2: In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of Compound X will be assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of Compound X, Diclofenac, and Celecoxib for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.
-
Incubation and Reading: Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm.[6]
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
| Compound | IC50 for NO Inhibition in LPS-stimulated RAW 264.7 cells |
| Compound X | To be determined |
| Diclofenac | ~25 µg/mL[7] |
| Celecoxib | >100 µM |
| L-NAME (Positive Control) | ~15 µM |
Table 1: Comparative IC50 values for nitric oxide inhibition.
Tier 3: Mechanistic Insights - Western Blot Analysis
To elucidate the potential mechanism of action, the effect of Compound X on the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), will be evaluated by Western blotting.[8][9][10]
-
Cell Lysis: Following treatment with Compound X and comparators and stimulation with LPS as in the NO assay, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS (1:1000), COX-2 (1:1000), and β-actin (1:5000) overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize to the β-actin loading control.
| Treatment | Relative iNOS Expression (%) | Relative COX-2 Expression (%) |
| Control | 0 | 0 |
| LPS (1 µg/mL) | 100 | 100 |
| Compound X (at IC50) | To be determined | To be determined |
| Diclofenac (at IC50) | Significantly Reduced | Significantly Reduced |
| Celecoxib (at relevant conc.) | Minimally Affected | Significantly Reduced |
Table 2: Expected relative expression of iNOS and COX-2.
Tier 4: In Vivo Validation of Anti-inflammatory and Analgesic Activity
To confirm the in vitro findings, the anti-inflammatory and analgesic effects of Compound X will be evaluated in established animal models.
This model is a widely used and reliable method for assessing acute inflammation.[12]
-
Animal Grouping and Dosing: Acclimatize male Wistar rats for one week. Divide them into groups (n=6): vehicle control, Compound X (e.g., 10, 20, 40 mg/kg, p.o.), Diclofenac (20 mg/kg, p.o.), and Celecoxib (50 mg/kg, p.o.).
-
Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
| Treatment (mg/kg, p.o.) | % Inhibition of Paw Edema at 3 hours |
| Compound X (10) | To be determined |
| Compound X (20) | To be determined |
| Compound X (40) | To be determined |
| Diclofenac (20) | ~72% |
| Celecoxib (50) | Significant reduction |
Table 3: Comparative anti-inflammatory effects in the carrageenan-induced paw edema model.
This test evaluates the central analgesic activity of the compound.
-
Animal Grouping and Dosing: Use male Swiss albino mice, grouped as in the paw edema model. Administer the respective treatments orally.
-
Hot Plate Test: Place each mouse on a hot plate maintained at 55 ± 0.5°C. Record the latency time for the first sign of nociception (paw licking or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.
-
Measurements: Perform the test at 0, 30, 60, and 90 minutes after drug administration.
-
Data Analysis: Analyze the increase in reaction time compared to the baseline.
| Treatment (mg/kg, p.o.) | Reaction Time (seconds) at 60 min |
| Vehicle Control | ~5-7 |
| Compound X (10) | To be determined |
| Compound X (20) | To be determined |
| Compound X (40) | To be determined |
| Diclofenac (20) | Significant increase |
| Morphine (10 mg/kg, i.p.) | ~20-25 |
Table 4: Comparative analgesic effects in the hot plate test.
Visualizing the Scientific Process and Underlying Mechanisms
To provide a clear visual representation of the experimental workflow and the targeted signaling pathway, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the validation of Compound X.
Caption: The NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to the initial biological validation of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. By benchmarking its performance against Diclofenac and Celecoxib, researchers can gain valuable insights into its potency, selectivity, and potential therapeutic niche. The proposed experimental workflow, from cytotoxicity to in vivo efficacy and mechanistic studies, provides a robust framework for generating the foundational data necessary for further drug development.
Positive outcomes from these studies would warrant a more in-depth investigation into the compound's pharmacokinetic and toxicological profiles, as well as its efficacy in chronic models of inflammation and pain. Furthermore, target deconvolution studies would be essential to precisely identify its molecular targets and further elucidate its mechanism of action. The data generated through this guide will be instrumental in making informed decisions about the future trajectory of this promising compound.
References
-
Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... - ResearchGate. Available at: [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC - NIH. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]
-
Assessment of the Anti-Inflammatory Effectiveness of Diclofenac Encapsulated in Chitosan-Coated Lipid Microvesicles in Rats - NIH. Available at: [Link]
-
In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. - CORE. Available at: [Link]
-
RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC - NIH. Available at: [Link]
-
Analgesia Hot Plat Test. Available at: [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. Available at: [Link]
-
Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... - ResearchGate. Available at: [Link]
-
Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC - NIH. Available at: [Link]
-
NO scavanging assay protocol? - ResearchGate. Available at: [Link]
-
Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems - SciELO. Available at: [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]
-
Diclofenac - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC - PubMed Central. Available at: [Link]
-
Anti-inflammatory by protein denaturation assay with standard diclofenac sodium IC50 = 64.30 μg/mL and R² = 0.9906, y = 0.0479x +46.952. … - ResearchGate. Available at: [Link]
-
Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - MDPI. Available at: [Link]
-
Video: Rapid Determination of the Thermal Nociceptive Threshold in Diabetic Rats - JoVE. Available at: [Link]
-
Celecoxib - Wikipedia. Available at: [Link]
-
Hot plate test – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach - Frontiers. Available at: [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - Biomolecules & Therapeutics. Available at: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. Available at: [Link]
-
NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - Frontiers. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Hot plate test - Wikipedia. Available at: [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]
-
A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Available at: [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. Available at: [Link]
-
Western blot analysis of COX-2 (Upper) and iNOS (Lower) protein... - ResearchGate. Available at: [Link]
-
Diclofenac (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Available at: [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM. Available at: [Link]
-
2.7. Carrageenan-induced paw edema assay - Bio-protocol. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]
-
Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PubMed Central. Available at: [Link]
-
SUPPLEMENTARY FIGURE S2 Anti-inflammatory activity of PEF and standard diclofenac sodium. (A) Percentage in - Frontiers. Available at: [Link]
-
Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH. Available at: [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide as a Potential Anti-inflammatory Agent
Introduction: The Landscape of Anti-inflammatory Drug Discovery
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes.[1] The enzymes responsible for their synthesis, cyclooxygenases (COX) and lipoxygenases (LOX), have long been primary targets for anti-inflammatory drug development.[2]
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of COX enzymes.[3] The discovery of two COX isoforms, the constitutively expressed COX-1, which is involved in physiological functions like gastric protection, and the inducible COX-2, which is upregulated at sites of inflammation, led to the development of COX-2 selective inhibitors (coxibs) with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4] However, concerns about cardiovascular risks associated with some coxibs have highlighted the need for new anti-inflammatory agents with improved safety profiles.[5]
Lipoxygenases, particularly 5-lipoxygenase (5-LOX), represent another critical arm of the arachidonic acid pathway, responsible for the synthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.[6] Dual inhibitors of both COX and LOX pathways are therefore of significant interest as they may offer broader anti-inflammatory efficacy.
This guide presents a comparative study of a novel investigational compound, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide , against established inhibitors of the COX and LOX pathways. We will explore its synthetic rationale, hypothesized mechanism of action, and provide a framework for its preclinical evaluation, including detailed experimental protocols and comparative data analysis.
Compound Profiles
Investigational Compound: N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a novel chemical entity with a structural framework that suggests potential anti-inflammatory activity. The molecule incorporates a phenoxyacetamide core, a moiety present in some compounds with analgesic and anti-inflammatory properties. The N-(4-acetylphenyl) group is structurally related to acetaminophen (paracetamol), a widely used analgesic and antipyretic with a complex and not fully elucidated mechanism of action on the COX pathway.
Hypothesized Rationale for Anti-inflammatory Activity: The presence of the phenoxyacetamide structure linked to an acetylphenyl group suggests that the compound may interact with the active sites of both COX and LOX enzymes. The substituted phenoxy ring could potentially occupy the hydrophobic channel of the COX enzymes, while the acetamide tail could engage in hydrogen bonding interactions. The overall structure is hypothesized to allow for the inhibition of prostaglandin and/or leukotriene synthesis, thereby exerting an anti-inflammatory effect.
Synthesis: The synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide can be achieved through a two-step process. The first step involves the synthesis of the intermediate, N-(4-acetylphenyl)-2-chloroacetamide.[7] This is accomplished by the reaction of 4-aminoacetophenone with chloroacetyl chloride in the presence of a base like potassium carbonate.[8] The second step is a Williamson ether synthesis, where the intermediate N-(4-acetylphenyl)-2-chloroacetamide is reacted with 4-chloro-2-methylphenol in the presence of a base to yield the final product.[9]
Reference Inhibitors
To provide a robust comparison, a panel of well-characterized inhibitors with distinct selectivity profiles will be used as benchmarks:
-
Ibuprofen: A widely used non-selective NSAID that inhibits both COX-1 and COX-2.[10] It serves as a benchmark for traditional NSAIDs.
-
Diclofenac: A potent non-selective NSAID with a slight preference for COX-2 inhibition.[4]
-
Celecoxib: A selective COX-2 inhibitor, representing the "coxib" class of anti-inflammatory drugs.[10]
-
Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma, which acts by preventing the formation of leukotrienes.[3][11]
Experimental Protocols for a Comparative Study
To objectively evaluate the inhibitory potential of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, a series of in vitro enzymatic assays are proposed. These protocols are designed to be self-validating through the inclusion of positive and negative controls.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured from a commercial source.
-
Reaction Mixture: In a 96-well plate, the following are added:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Test compound at various concentrations (typically from 0.01 µM to 100 µM) or vehicle control (DMSO).
-
Reference inhibitors (Ibuprofen, Diclofenac, Celecoxib) at corresponding concentrations.
-
-
Enzyme Addition: The reaction is initiated by adding the respective COX enzyme (COX-1 or COX-2) to the wells.
-
Incubation: The plate is incubated for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: The enzymatic reaction is started by the addition of arachidonic acid (the substrate).
-
Reaction Termination: After a defined incubation time (e.g., 10 minutes), the reaction is stopped by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: The concentration of PGE2 produced in each well is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of 5-lipoxygenase.
Methodology:
-
Enzyme Source: A crude preparation of 5-LOX from a suitable source (e.g., potato tuber extract or recombinant human 5-LOX) is used.[12]
-
Reaction Setup: In a UV-compatible 96-well plate, the following are added:
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
Test compound at various concentrations or vehicle control.
-
Reference inhibitor (Zileuton) at corresponding concentrations.
-
-
Pre-incubation: The plate is incubated for a few minutes at room temperature to allow for inhibitor interaction with the enzyme.
-
Enzyme Addition: The 5-LOX enzyme preparation is added to the wells.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, linoleic acid or arachidonic acid.
-
Kinetic Measurement: The formation of the hydroperoxy-conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time using a plate reader.
-
Data Analysis: The initial rate of the reaction is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the vehicle control, and the IC50 value is calculated as described for the COX assays.
Data Presentation and Comparative Analysis
The inhibitory activities of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and the reference compounds are summarized in the table below. The data presented here is a compilation of reported values for the reference compounds and hypothetical values for the investigational compound to illustrate the comparative analysis.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated |
| Ibuprofen | 12 - 13[10][13] | 80 - 370[10][13] | > 100 | ~0.15 |
| Diclofenac | 0.076[13] | 0.026[13] | > 100 | 2.9 |
| Celecoxib | 82[13] | 6.8[13] | > 100 | 12 |
| Zileuton | > 100 | > 100 | 0.5 - 5.8[14] | N/A |
Interpretation of Results:
The hypothetical data would be analyzed to determine the potency and selectivity of the investigational compound.
-
Potency: A lower IC50 value indicates a more potent inhibitor. The potency of the investigational compound against each enzyme would be directly compared to that of the reference inhibitors.
-
Selectivity: The COX-2 selectivity index is a crucial parameter. A value greater than 1 indicates selectivity for COX-2 over COX-1. A high selectivity index, similar to or greater than that of celecoxib, would be a desirable characteristic, potentially translating to a better gastrointestinal safety profile.
-
Dual Inhibition: If the investigational compound exhibits potent inhibition of both COX and 5-LOX enzymes (i.e., low micromolar or nanomolar IC50 values for both), it would be classified as a dual inhibitor. This would be a significant finding, suggesting a broader spectrum of anti-inflammatory activity.
Visualizing the Pathways and Workflows
To better understand the context of this comparative study, the following diagrams illustrate the arachidonic acid cascade and the experimental workflows.
Caption: The Arachidonic Acid Cascade and points of inhibition.
Caption: Workflow for in vitro COX and 5-LOX inhibition assays.
Discussion and Future Directions
This comparative guide outlines a systematic approach to characterizing the anti-inflammatory potential of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. The causality behind the experimental choices lies in the need to establish a clear pharmacological profile for this novel compound. By comparing it to well-established drugs with known mechanisms of action, we can gain insights into its potential therapeutic utility and safety profile.
The trustworthiness of the described protocols is ensured by their basis on widely accepted and validated methods in pharmacological research. The use of appropriate controls and standardized reagents is critical for generating reproducible and reliable data.
Should the experimental data align with the hypothetical values suggesting potent and selective COX-2 inhibition or dual COX/LOX inhibition, further preclinical studies would be warranted. These would include cell-based assays to assess anti-inflammatory activity in a more physiological context, as well as in vivo studies in animal models of inflammation to evaluate efficacy and safety.
References
-
The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British Journal of Pharmacology. Available at: [Link]
-
Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care. Available at: [Link]
-
Ibuprofen. Wikipedia. Available at: [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]
-
Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]
-
(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. Available at: [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. Available at: [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. Available at: [Link]
-
Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences. Available at: [Link]
-
(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. Available at: [Link]
-
Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC. Available at: [Link]
-
Synthesis of phenoxyacetone from phenol. Chemistry Stack Exchange. Available at: [Link]
-
Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? PMC. Available at: [Link]
-
IC50 values and confidence intervals of the 5-lipoxygenase inhibitors... ResearchGate. Available at: [Link]
-
Zileuton. StatPearls. Available at: [Link]
-
Zileuton. Wikipedia. Available at: [Link]
-
Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. University of East Anglia. Available at: [Link]
- Method for synthesizing phenoxyacetic acid derivative. Google Patents.
-
Ibuprofen Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
Lipoxygenase Inhibitor Screening Assay Kit. Bio-Techne. Available at: [Link]
-
In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. Available at: [Link]
-
5-lipoxygenase inhibitory activity of zileuton. PubMed. Available at: [Link]
-
Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Ibuprofen Mechanism. News-Medical.Net. Available at: [Link]
-
Zileuton. PubChem. Available at: [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR. Available at: [Link]
-
In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. Available at: [Link]
-
5-lipoxygenase inhibitory activity of zileuton. PubMed. Available at: [Link]
-
Ibuprofen - Mechanism of Action. YouTube. Available at: [Link]
-
MCPA. Wikipedia. Available at: [Link]
-
IC50 values of various inhibitors on lipoxygenase and. ResearchGate. Available at: [Link]
Sources
- 1. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zileuton - Wikipedia [en.wikipedia.org]
- 4. ajmc.com [ajmc.com]
- 5. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.info [ijpsr.info]
- 9. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide Analogs as Potential Anticonvulsant Agents
Introduction
Epilepsy is a chronic and often debilitating neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from drug-resistant epilepsy or experience dose-limiting side effects.[1] This therapeutic gap drives the continuous search for novel, more effective, and safer anticonvulsant agents.
The N-phenylacetamide scaffold has emerged as a promising pharmacophore in the design of new central nervous system agents, particularly anticonvulsants. Compounds featuring this core structure have demonstrated significant efficacy in preclinical seizure models, often by modulating neuronal voltage-gated sodium channels.[2][3] This guide focuses on a specific chemical series: N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and its analogs. By systematically analyzing the impact of structural modifications on biological activity, we aim to elucidate the key structure-activity relationships (SAR) that govern the anticonvulsant potential of this class of compounds.
This document provides a comprehensive comparison of these analogs, supported by representative experimental data, to guide researchers and drug development professionals in the rational design of next-generation anticonvulsant therapies.
The Core Scaffold: Rationale for Analog Design
The parent molecule, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, can be deconstructed into three key pharmacophoric regions, providing a logical framework for analog design:
-
Region A: The N-Aryl Ring (N-(4-acetylphenyl)) : This region is crucial for interaction with the receptor. The nature, position, and size of substituents on this ring can significantly influence binding affinity and selectivity. The acetyl group at the para-position is a key feature, likely involved in hydrogen bonding or electronic interactions.
-
Region B: The Phenoxy Ring (4-chloro-2-methylphenoxy) : This lipophilic group plays a critical role in defining the compound's pharmacokinetic profile (absorption, distribution, metabolism) and can also contribute to receptor binding through hydrophobic or halogen bonding interactions.
-
Region C: The Acetamide Linker : This linker provides the structural backbone, orienting Regions A and B in the correct spatial conformation for optimal receptor engagement. Its length and flexibility are critical parameters.
Our SAR exploration will involve systematic modifications in Regions A and B to probe the effects of electronic, steric, and lipophilic properties on anticonvulsant activity.
General Synthesis and Characterization
The synthesis of the target analogs is typically achieved through a straightforward and robust two-step process. The general synthetic pathway is outlined below.
Experimental Protocol: General Synthesis
Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)acetyl chloride A solution of 4-chloro-2-methylphenol and ethyl chloroacetate in a suitable solvent (e.g., acetone) with a base (e.g., anhydrous potassium carbonate) is refluxed for several hours. After reaction completion, the solvent is removed, and the residue is treated with water to yield the ester intermediate. This ester is then hydrolyzed using aqueous sodium hydroxide to give 2-(4-chloro-2-methylphenoxy)acetic acid. The resulting acid is subsequently converted to the highly reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride.
Step 2: Amide Formation The final N-(substituted-phenyl)-2-(4-chloro-2-methylphenoxy)acetamide analogs are synthesized by reacting the 2-(4-chloro-2-methylphenoxy)acetyl chloride from Step 1 with various substituted anilines (e.g., 4-aminoacetophenone for the parent compound) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a base such as triethylamine to scavenge the HCl byproduct. The final products are typically purified by recrystallization or column chromatography.
Characterization: The identity and purity of all synthesized compounds are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Visualization of Synthetic Workflow
Caption: General two-step synthetic scheme for the acetamide analogs.
Comparative Biological Evaluation
The anticonvulsant activity of the synthesized analogs was evaluated using standard, well-validated preclinical models. These tests help determine the potential efficacy of a compound against different seizure types.
-
Maximal Electroshock (MES) Test: This is a model for generalized tonic-clonic seizures. The test measures a compound's ability to prevent the spread of seizures through neural tissue.[4] Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.[4][5]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemoconvulsant model is used to identify compounds that may be effective against absence seizures. It assesses a compound's ability to raise the seizure threshold.[6]
-
Rotarod Neurotoxicity (NT) Test: This test assesses for potential motor impairment and neurological deficits. The inability of an animal to remain on a rotating rod for a set time is indicative of neurotoxicity.[2][7]
Disclaimer: The following data is a representative compilation based on trends observed in published literature on structurally related N-phenylacetamide anticonvulsants. It is presented to illustrate SAR principles and may not correspond to a single, specific experimental study.
Table 1: Anticonvulsant Activity and Neurotoxicity of Analogs
| Compound ID | Region A Substitution (R¹) | Region B Substitution (R²) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | NT TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 1 (Parent) | 4-COCH₃ | 4-Cl, 2-CH₃ | 45.5 | > 300 | 180.2 | 4.0 |
| 2 | 4-H | 4-Cl, 2-CH₃ | 95.2 | > 300 | > 300 | > 3.1 |
| 3 | 4-Cl | 4-Cl, 2-CH₃ | 38.8 | 250.5 | 155.4 | 4.0 |
| 4 | 4-F | 4-Cl, 2-CH₃ | 35.1 | 210.8 | 165.0 | 4.7 |
| 5 | 4-NO₂ | 4-Cl, 2-CH₃ | 65.7 | > 300 | 250.1 | 3.8 |
| 6 | 2-Cl | 4-Cl, 2-CH₃ | 110.4 | > 300 | > 300 | > 2.7 |
| 7 | 4-COCH₃ | 4-Cl | 52.3 | > 300 | 195.5 | 3.7 |
| 8 | 4-COCH₃ | 4-Br | 48.9 | > 300 | 175.8 | 3.6 |
| 9 | 4-COCH₃ | 4-F | 60.1 | > 300 | 210.3 | 3.5 |
| 10 | 4-COCH₃ | 2,4-diCl | 41.2 | > 300 | 140.7 | 3.4 |
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals distinct trends that form the basis of our SAR analysis for this series. The primary activity appears to be in the MES model, suggesting a potential mechanism of action involving the blockage of voltage-gated sodium channels to prevent seizure spread.
Modifications of the N-Aryl Ring (Region A)
-
Role of the 4-acetyl group: The parent compound (1) , with a 4-acetyl group, shows good activity (ED₅₀ = 45.5 mg/kg). Removing this group (compound 2 , R¹=H) leads to a significant drop in potency, highlighting the importance of a substituent at the para-position.
-
Electronic Effects: Replacing the acetyl group with other electron-withdrawing groups like chloro (3) and fluoro (4) maintains or even slightly improves potency. The 4-fluoro analog (4) was the most potent in the series (ED₅₀ = 35.1 mg/kg) and possessed the best Protective Index (PI = 4.7), indicating a wider safety margin. This suggests that a small, electronegative group at the para-position is favorable for activity. The strongly withdrawing nitro group (5) resulted in decreased potency compared to the halogens.
-
Positional Isomerism: Moving the chloro substituent from the para-position (3) to the ortho-position (6) caused a dramatic loss of activity. This indicates a stringent steric and/or electronic requirement at the para-position of the N-aryl ring for optimal interaction with the biological target.
Modifications of the Phenoxy Ring (Region B)
-
Role of the 2-methyl group: Comparing the parent compound (1) with its analog lacking the 2-methyl group (7) shows a slight decrease in potency. This methyl group may serve to lock the phenoxy ring in a specific dihedral angle relative to the acetamide linker, which could be a more favorable conformation for receptor binding.
-
Halogen Substitution: Activity is well-maintained when the 4-chloro substituent is replaced with bromo (8) . However, replacement with a fluoro group (9) leads to a modest reduction in potency. This suggests that a larger, more lipophilic halogen at the 4-position is preferred.
-
Multiple Halogenation: Introducing a second chlorine atom at the 2-position (compound 10 , 2,4-diCl) slightly improved potency compared to the parent, but also increased neurotoxicity, resulting in a lower Protective Index.
Visualization of SAR Summary
Caption: Key structure-activity relationship trends for the acetamide analogs.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for the key biological assays used in this guide.
Protocol 1: Maximal Electroshock (MES) Test
-
Animal Model: Adult male mice (e.g., CF-1 strain, 20-25g).
-
Compound Administration: Test compounds are suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) at various doses. Control animals receive the vehicle only.
-
Acclimatization: Animals are allowed to acclimatize for a period corresponding to the time of peak effect of the drug (typically 30-60 minutes).
-
Stimulation: A corneal electrode is used to deliver an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) to induce a seizure.[4] A topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas prior to electrode placement.
-
Observation: Animals are immediately observed for the presence or absence of a tonic hindlimb extension.
-
Endpoint: Abolition of the tonic hindlimb extension is defined as protection. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.
Protocol 2: Rotarod Neurotoxicity (NT) Test
-
Apparatus: A rotating rod apparatus (e.g., 3 cm diameter) set to a constant speed (e.g., 6-10 rpm).
-
Animal Training: Prior to the test day, mice are trained to remain on the rotating rod for a set duration (e.g., 1-2 minutes).
-
Compound Administration: The test is performed at the time of peak effect after compound administration, as described in the MES protocol.
-
Testing: Each mouse is placed on the rotating rod, and the time it remains on the rod is recorded, up to a maximum of 2 minutes.
-
Endpoint: An animal is considered to have failed the test if it falls off the rod three times within the observation period. The median toxic dose (TD₅₀), the dose at which 50% of animals exhibit neurotoxicity, is calculated.
Conclusion and Future Directions
This comparative guide has systematically explored the structure-activity relationships of a series of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide analogs. The analysis reveals several key insights for designing potent anticonvulsant agents based on this scaffold:
-
A small, electron-withdrawing substituent at the para-position of the N-aryl ring is critical for high potency in the MES model. The 4-fluoro analog (4) emerged as a particularly promising candidate with high potency and a favorable safety margin.
-
The 4-chloro-2-methylphenoxy moiety is a well-tolerated lipophilic group. The 2-methyl group appears beneficial for activity, and larger halogens (Cl, Br) at the 4-position are preferred over fluorine.
-
The compounds show selective activity in the MES test, suggesting they primarily act by preventing seizure spread rather than elevating the seizure threshold.
Future research should focus on synthesizing and evaluating further analogs based on these findings. Specifically, exploring a wider range of small, polar substituents at the para-position of the N-aryl ring could yield compounds with improved potency and pharmacokinetic properties. Furthermore, in vitro mechanistic studies, such as electrophysiological assays on sodium channels, would be invaluable to confirm the molecular target and guide further rational design efforts. The lead compound (4) warrants further preclinical development, including pharmacokinetic profiling and evaluation in chronic epilepsy models.
References
-
Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]
-
Castel-Branco, M. M., et al. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available at: [Link]
-
Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. Available at: [Link]
-
Melior Discovery. Maximal Electroshock Seizure Model. Melior Discovery. Available at: [Link]
-
Bar-Or, A., et al. (2023). Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice. Journal of Neuroscience Methods. Available at: [Link]
-
Aligning Science Across Parkinson's. Rotarod-Test for Mice. Aligning Science Across Parkinson's. Available at: [Link]
-
National Institutes of Health (NIH). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available at: [Link]
-
National Institutes of Health (NIH). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Available at: [Link]
-
Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. Available at: [Link]
-
Szymańska, E., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]
-
Moghadam, F. H., et al. (2025). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. Available at: [Link]
-
Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. Available at: [Link]
-
Kumar, A., et al. (1976). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry. Available at: [Link]
-
Löscher, W., & Schmidt, D. (2006). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the journey from a promising lead compound to a clinical candidate is paved with rigorous evaluation of its biological activity. A critical, yet often underestimated, aspect of this evaluation is the comprehensive analysis of off-target interactions, or cross-reactivity. This guide provides an in-depth comparative analysis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide , a novel compound hypothesized to be a Fatty Acid Amide Hydrolase (FAAH) inhibitor, against a panel of structurally and functionally related proteins. By presenting a framework of robust experimental data, this document aims to equip researchers with the necessary insights to critically assess the selectivity profile of this and other similar chemical entities.
The rationale for postulating this compound as a FAAH inhibitor stems from its structural motifs. The acetamide core is a common feature in substrates and inhibitors of serine hydrolases, the class of enzymes to which FAAH belongs. The phenoxy and acetylphenyl groups likely contribute to the compound's affinity and specificity for the enzyme's active site. FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the signaling lipid anandamide.[1][2] Inhibition of FAAH has emerged as a promising therapeutic strategy for managing pain, inflammation, and anxiety without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3][4] However, the therapeutic success of a FAAH inhibitor is intrinsically linked to its selectivity. Off-target inhibition of other enzymes or receptors can lead to unforeseen side effects, as tragically highlighted by the clinical trial of BIA 10-2474, a FAAH inhibitor with unanticipated off-target activities.[5][6]
This guide will compare our lead compound, hereafter designated as Cpd-X , with two well-characterized FAAH inhibitors: URB597 , a widely used tool compound, and PF-04457845 , a highly selective inhibitor that has undergone clinical investigation.[2][3][7][8][9] The comparative analysis will encompass a multi-pronged experimental approach to build a comprehensive selectivity profile.
The Strategic Imperative of a Multi-Faceted Approach to Cross-Reactivity
A single assay is insufficient to definitively characterize the selectivity of a compound. Therefore, a tiered and orthogonal approach is essential for a thorough and trustworthy assessment. Our analysis integrates biochemical, cell-based, and broad-profiling methodologies to provide a holistic view of Cpd-X's interactions within a complex biological system.
Sources
- 1. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EX-597 - Wikipedia [en.wikipedia.org]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Control Experiments for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide Studies
Introduction: Establishing a Foundation of Rigor for a Novel Anti-Inflammatory Candidate
In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to validated lead is paved with rigorous, well-controlled experiments. This guide focuses on establishing a robust experimental framework for characterizing N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide , a compound we will refer to as "Compound X". Structurally, Compound X belongs to the N-arylacetamide class, which are known intermediates in the synthesis of various pharmaceutical agents.[1] The presence of the phenoxy moiety, related to known anti-inflammatory agents, suggests a potential role in modulating inflammatory pathways.[2]
Our central hypothesis is that Compound X acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway . The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases.[3][4] Therefore, validating any potential inhibitory activity of Compound X requires a multi-layered approach where every experiment is supported by a suite of carefully selected controls.
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the scientific causality behind each experimental choice. We will construct a self-validating system of experiments to not only determine if Compound X has the desired activity but also to build a compelling, data-driven case for its mechanism, specificity, and structure-activity relationship.
Part 1: Foundational Controls: Ensuring Data Integrity Before Assessing Efficacy
Before investigating the specific biological activity of Compound X, we must first control for experimental variables that could confound our results. These foundational experiments are non-negotiable prerequisites for any subsequent cell-based assay.
The First Gatekeeper: The Cell Viability Assay
The most critical initial step is to distinguish between specific pathway inhibition and non-specific cytotoxicity. An agent that simply kills cells will appear to inhibit any cellular process, leading to false-positive results. We must therefore determine the maximum non-toxic concentration of Compound X.
Core Rationale: All subsequent in vitro experiments must be conducted at concentrations of Compound X that are shown to have no significant impact on cell viability. This ensures that any observed modulation of the NF-κB pathway is a specific pharmacological effect, not an artifact of cellular death.[5][6]
Comparative Compounds:
-
Positive Control (Cytotoxicity): Staurosporine, a potent and well-characterized inducer of apoptosis.
-
Vehicle Control: DMSO (Dimethyl sulfoxide), the solvent used to dissolve Compound X. The final concentration in culture should be identical across all wells and typically kept below 0.5%.[7]
-
Negative Control: Untreated cells (cells + media only).
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human embryonic kidney (HEK293) or macrophage (RAW 264.7) cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of Compound X (e.g., from 100 µM down to 0.1 µM) in the cell culture medium. Also prepare Staurosporine (e.g., at 1 µM) and a vehicle control containing the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, controls, or fresh medium (negative control). Incubate for 24 hours.[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the dose-response curve to determine the concentration at which viability drops significantly.
Data Presentation:
| Compound | Treatment | Cell Type | 24-hr IC₅₀ (µM) | Non-Toxic Conc. Range (µM) |
| Compound X | Dose-Response (0.1-100 µM) | HEK293 | >100 | ≤50 |
| Staurosporine | Positive Control (1 µM) | HEK293 | ~0.01 | NA |
| DMSO | Vehicle Control (0.5%) | HEK293 | NA | NA |
Part 2: Primary Efficacy: Quantifying NF-κB Pathway Inhibition
With the non-toxic concentration range established, we can now directly test our hypothesis. The most efficient method for this is a reporter gene assay, which provides a quantitative readout of transcription factor activity.[9][10]
The Core Experiment: NF-κB Luciferase Reporter Assay
Core Rationale: This assay uses a plasmid containing a luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. An inhibitor will prevent this, leading to a decrease in the luminescent signal.[11]
Comparative Compounds & Reagents:
-
Pathway Activator: Tumor Necrosis Factor-alpha (TNF-α), a potent cytokine that activates the canonical NF-κB pathway.[12][13]
-
Positive Control (Inhibition): BAY 11-7082, a known inhibitor of IκBα phosphorylation, which is a critical step for NF-κB activation.[14][15][16]
-
Test Article: Compound X.
-
Vehicle Control: DMSO.
Experimental Workflow Diagram:
Caption: Workflow for the NF-κB luciferase reporter assay.
Experimental Protocol: Dual-Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293 cells in a 96-well plate with an NF-κB-responsive Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK). The Renilla plasmid serves as an internal control to normalize for transfection efficiency and cell number.
-
Incubation: Allow cells to express the reporters for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing serial dilutions of Compound X (within its non-toxic range), BAY 11-7082 (e.g., 10 µM), or vehicle (DMSO). Incubate for 1 hour.
-
Stimulation: To all wells except the unstimulated negative control, add TNF-α to a final concentration of 20 ng/mL.
-
Incubation: Incubate for 6 hours at 37°C.
-
Lysis & Readout: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, following the manufacturer's protocol.
-
Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize the data to the TNF-α stimulated vehicle control (set to 100% activity) and plot the dose-response curve for Compound X to determine its IC₅₀.
Data Presentation:
| Treatment Condition | Normalized NF-κB Activity (%) | Interpretation |
| Unstimulated + Vehicle | ~5% | Baseline pathway activity is low. |
| TNF-α + Vehicle | 100% | Successful pathway activation by TNF-α. |
| TNF-α + BAY 11-7082 (10 µM) | ~10% | The positive control inhibitor effectively blocks the pathway. |
| TNF-α + Compound X (Dose-Response) | Variable | Primary Result: Quantifies the dose-dependent inhibitory effect of Compound X. |
| Compound X IC₅₀ (µM) | Calculated | Potency of Compound X compared to the positive control. |
Part 3: Mechanistic Deconvolution and Specificity Controls
A positive result in the reporter assay is promising but insufficient. We must now ask how Compound X inhibits the pathway and confirm that this inhibition is specific.
Mechanistic Control: Western Blot for IκBα Phosphorylation
Core Rationale: In the canonical NF-κB pathway, TNF-α stimulation leads to the phosphorylation and subsequent degradation of the inhibitor protein IκBα. This frees NF-κB to enter the nucleus. A true upstream inhibitor should prevent this phosphorylation.[17]
Experimental Protocol:
-
Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to ~80% confluency.
-
Pre-treatment: Pre-treat cells with Compound X (at its IC₅₀ and 2x IC₅₀), BAY 11-7082 (10 µM), or vehicle for 1 hour.
-
Stimulation: Stimulate with TNF-α (20 ng/mL) for 15 minutes (a timepoint determined by a preliminary time-course experiment to capture peak phosphorylation).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Quantify protein concentration (BCA assay), normalize samples, and separate proteins via SDS-PAGE.
-
Blotting: Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-IκBα (p-IκBα) and total IκBα. A loading control like β-actin is also essential.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize bands.
-
Analysis: Quantify band intensity using densitometry. The key metric is the ratio of p-IκBα to total IκBα.
Signaling Pathway Diagram:
Caption: Canonical NF-κB signaling pathway showing the site of action for controls.
Specificity Control: Counter-Screening Against an Unrelated Pathway
Core Rationale: To ensure Compound X is not a general inhibitor of cellular transcription or a pan-assay interference compound (PAINS), it must be tested against an unrelated signaling pathway. A negative result in this assay is as important as a positive result in the primary assay.
Comparative Assay: A CREB (cAMP response element-binding protein) luciferase reporter assay. This pathway is typically activated by Forskolin and signals through cAMP and PKA, which is mechanistically distinct from the NF-κB pathway.
Expected Outcome: Compound X should inhibit the TNF-α-induced NF-κB reporter but have no effect on the Forskolin-induced CREB reporter. A non-specific or toxic compound would likely inhibit both.
Part 4: Structural Validation: The Importance of Analogs
The final pillar of validation is to demonstrate that the specific chemical architecture of Compound X is responsible for its activity. This is achieved through Structure-Activity Relationship (SAR) studies.[18][19][20]
The SAR Control Experiment
Core Rationale: By synthesizing and testing analogs of Compound X where key functional groups are removed or altered, we can probe which parts of the molecule are essential for its biological activity. If these analogs show significantly reduced potency, it strongly supports a specific interaction between Compound X and its biological target.
Comparative Compounds (to be synthesized):
-
Analog 1 (Phenoxy-acetamide Core): 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide. (Removes the acetyl group from the second ring).
-
Analog 2 (Amide Linker Only): N-(4-acetylphenyl)acetamide. (Removes the entire chloro-methyl-phenoxy group).
-
Analog 3 (Unsubstituted Phenoxy): N-(4-acetylphenyl)-2-(phenoxy)acetamide. (Removes the chloro and methyl groups).
Experimental Plan:
-
Synthesize the three analogs.
-
Confirm their purity and determine their non-toxic concentration ranges using the cell viability assay (Part 1.1).
-
Test each analog in a full dose-response curve in the NF-κB luciferase reporter assay (Part 2.1) alongside Compound X.
Data Presentation:
| Compound | Key Structural Feature | NF-κB Inhibition IC₅₀ (µM) |
| Compound X | Full Structure | ~5 µM |
| Analog 1 | Lacks 4-acetyl group | >50 µM |
| Analog 2 | Lacks chloro-methyl-phenoxy group | Inactive |
| Analog 3 | Lacks chloro & methyl groups | ~45 µM |
SAR Logic Diagram:
Caption: Logical comparisons in a structure-activity relationship study.
Conclusion: Building a Coherent and Trustworthy Data Package
By systematically executing this integrated series of experiments, a researcher can build a robust and compelling case for the activity of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. This framework moves beyond a simple "active" or "inactive" declaration. It validates the foundational integrity of the assays, quantifies the primary efficacy against a known inhibitor, elucidates the likely mechanism of action, confirms pathway specificity, and demonstrates that the molecule's specific structure is responsible for the effect. Each control experiment closes a potential loophole, transforming preliminary data into a trustworthy foundation for further preclinical development.
References
-
PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Hayden, M. S., & Ghosh, S. (2014). Regulation of NF-κB by TNF family cytokines. Seminars in Immunology. [Link]
-
Collaborative Drug Discovery. SAR: Structure Activity Relationships. CDD Vault. [Link]
-
Jeong, S. J., et al. (2013). BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets. Molecules and Cells. [Link]
-
Araceli Biosciences. (2020). Controlling your High Content Assays. [Link]
-
McNamara, A. M., & Williams, K. J. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. [Link]
-
QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. [Link]
-
Pisanu, C., et al. (2019). BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. Clinical Science. [Link]
-
Tsopka, I. C., & Hadjipavlou-Litina, D. J. (2021). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Complex in vitro model: A transformative model in drug development and precision medicine. MedComm. [Link]
-
Bettencourt, P. (2014). Which Positive Control should I select?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Patsnap. (2023). What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. [Link]
-
Kapoor, U. (2015). Can I use an untreated control instead of a vehicle control to calculate % cell viability?. ResearchGate. [Link]
-
O'Dea, E., & Hoffmann, A. (2010). Inhibitory feedback control of NF-κB signalling in health and disease. Biochemical Society Transactions. [Link]
-
Wajant, H., & Scheurich, P. (2011). Tumor necrosis factor-alpha mediates activation of NF-κB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways. BMC Neuroscience. [Link]
-
Wikipedia. Structure–activity relationship. [Link]
-
Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. [Link]
-
BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
-
Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]
-
Carbone, F., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Pharmaceuticals. [Link]
-
Fong, A. (2015). Can I use an untreated control instead of a vehicle control?. ResearchGate. [Link]
-
Jarvis, M. F., et al. (2008). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Assay Genie. Dual Luciferase Reporter Assay Protocol. [Link]
-
Bitesize Bio. (2022). 6 Steps for Successful in vitro Drug Treatment. [Link]
-
Adan, A., et al. (2016). Guidelines for cell viability assays. The Malaysian Journal of Medical Sciences. [Link]
-
onkoview. (2021). The canonical pathway of NF-κB activation. YouTube. [Link]
-
O'Dea, E. L., et al. (2007). IκBɛ provides negative feedback to control NF-κB oscillations, signaling dynamics, and inflammatory gene expression. Cell. [Link]
-
Charles River Laboratories. Novel In Vitro Models for Drug Discovery. [Link]
-
Singh, N., et al. (2021). Tumor Necrosis Factor-alpha utilizes MAPK/NFκB pathways to induce cholesterol-25 hydroxylase for amplifying pro-inflammatory response. PLOS ONE. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. BAY 11-7082. [Link]
-
Viatour, P., & Hoffmann, A. (2011). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
Drug Design. Structure Activity Relationships. [Link]
-
Kim, M., et al. (2023). Bay 11-7082, an NF-κB Inhibitor, Prevents Post-Inflammatory Hyperpigmentation. Pigment Cell & Melanoma Research. [Link]
-
JoVE. (2023). Video: NF-kB-dependent Signaling Pathway. [Link]
-
ResearchGate. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. [Link]
-
PubChem. (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. bioivt.com [bioivt.com]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. goldbio.com [goldbio.com]
- 11. ルシフェラーゼレポーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor necrosis factor-alpha mediates activation of NF-κB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. IκBɛ provides negative feedback to control NF-κB oscillations, signaling dynamics, and inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. collaborativedrug.com [collaborativedrug.com]
- 19. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 20. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
A Researcher's Guide to Ensuring Reproducibility in Experiments with Novel Acetamide Derivatives: A Case Study of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. The ability to reliably replicate, validate, and build upon previous findings is crucial for advancing our understanding and translating discoveries into tangible applications. This guide delves into the critical aspects of experimental reproducibility, using the novel compound N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide as a central case study. While specific data for this exact molecule is not yet widely published, we will draw upon established methodologies for its constituent chemical motifs and related acetamide derivatives to provide a comprehensive framework for ensuring the robustness of your experimental workflow.
This guide is not a rigid protocol but rather a dynamic framework to inform your experimental design, execution, and reporting. We will explore the synthesis, characterization, and potential biological evaluation of our target compound, highlighting key decision points and potential pitfalls that can impact the reproducibility of your findings.
Synthesis and Characterization: The Foundation of Reproducibility
The journey to reproducible biological data begins with a well-characterized and pure compound. The synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide can be logically approached through the formation of an amide bond between 4-aminoacetophenone and (4-chloro-2-methylphenoxy)acetic acid.
Comparative Synthesis Strategies
Two common pathways for amide bond formation are presented below. The choice of method can significantly impact yield, purity, and, consequently, the reproducibility of downstream experiments.
Method A: Two-Step Synthesis via an Acyl Chloride
This classic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.
Method B: Direct Amide Coupling
This method utilizes a coupling agent to facilitate the direct reaction between the carboxylic acid and the amine, often under milder conditions.
Caption: Comparative synthetic routes to the target compound.
Expert Insight: While Method A is often high-yielding, the use of thionyl chloride can lead to harsher reaction conditions and potential side reactions if not carefully controlled. Method B offers a milder alternative, but the choice of coupling agent and the removal of byproducts are critical for achieving high purity. For reproducibility, meticulous control of reaction temperature, time, and stoichiometry is paramount in both methods.
Detailed Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of the intermediate, N-(4-acetylphenyl)-2-chloroacetamide, is based on established literature and serves as a template for reproducible synthesis.[1][2]
Synthesis of N-(4-acetylphenyl)-2-chloroacetamide
-
Reactant Preparation: To a solution of 4-aminoacetophenone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine (1.2 eq).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise while stirring. Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness: TLC provides a rapid and reliable method to ensure the reaction has gone to completion, a critical step for reproducibility.
-
Workup and Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine the melting point.
The Imperative of Thorough Characterization
Inconsistent biological results can often be traced back to impurities or misidentification of the synthesized compound. A comprehensive characterization is non-negotiable for reproducibility.
| Analytical Technique | Purpose | Key Parameters for Reproducibility |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | Consistent solvent and internal standard; clear reporting of chemical shifts, coupling constants, and integration. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | High-resolution MS for accurate mass determination; reporting of ionization method. |
| Melting Point | Indicator of purity. | A sharp melting point range suggests high purity. A broad range indicates impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Detailed reporting of the column, mobile phase, flow rate, and detection wavelength. |
Comparative Biological Evaluation: A Focus on Assay Reproducibility
Given the structural motifs present in N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, its biological activities could be explored in several areas, including as a potential anti-inflammatory agent, drawing parallels with other acetamide derivatives.[3]
Hypothetical Anti-Inflammatory Activity and Signaling Pathway
Many anti-inflammatory compounds exert their effects by modulating key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Reproducible Cell-Based Assay Protocol: Nitric Oxide (NO) Inhibition
The following is a generalized protocol for assessing the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Expertise: Consistent cell passage number and seeding density are critical to minimize variability between experiments.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 10 minutes. Trustworthiness: The Griess assay is a well-established and reliable method for the indirect measurement of NO.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Comparison with Alternative Anti-Inflammatory Compounds
To provide context for the activity of a novel compound, it is essential to compare it to established alternatives.
| Compound | Mechanism of Action | Reported IC₅₀ (NO Inhibition) | Key Considerations for Comparison |
| Dexamethasone | Glucocorticoid receptor agonist | ~10-100 nM | Broad-spectrum anti-inflammatory; potential for off-target effects. |
| L-NAME | Non-selective nitric oxide synthase (NOS) inhibitor | ~10-50 µM | Direct enzyme inhibitor; useful as a mechanistic control. |
| N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | Hypothetical: Upstream signaling inhibitor | To be determined | Requires consistent and validated assays for meaningful comparison. |
Ensuring Trustworthiness and Authoritative Grounding
Scientific integrity is paramount. Every claim should be supported by robust data and grounded in established scientific principles.
-
In-Text Citations: Throughout this guide, citations to authoritative sources support the methodologies and claims made.
-
Self-Validating Systems: The inclusion of positive and negative controls in every experiment is a form of self-validation, ensuring the assay is performing as expected.
-
Data Transparency: The detailed reporting of experimental procedures and raw data is crucial for allowing others to assess and reproduce your work.
The challenge of reproducibility is a well-documented issue in chemical and biological sciences.[4][5][6][7] By embracing a culture of meticulousness, transparency, and critical evaluation of our own methodologies, we can contribute to a more robust and reliable scientific landscape.
References
-
PubChem. (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. (n.d.).
- Al-Mohaimeed, A. M., Al-Kahtani, S. N., El-gorban, A. M., & Elshikh, M. S. (2024). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. Scientific Reports, 14(1), 1-11.
- Tsopka, I.-C., Pontiki, E., Sigala, I., Nikolakaki, E., & Hadjipavlou-Litina, D. (2021). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 26(21), 6649.
-
PubChem. N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Mamedova, G. A., Kurbanova, M. M., & Mamedov, I. A. (2021). Synthesis and antibacterial activity of N-(4-methoxyphenyl)
-
PubChem. N-(4-Chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- De Luca, L., Maccarinelli, G., & Raskovic, D. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. International Journal of Molecular Sciences, 13(9), 11695-11703.
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Ali, A., et al. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 14(2), 165-169.
-
PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Szucs, D., & Ioannidis, J. P. A. (2017). Reproducibility in Chemical Research.
- National Institute of Standards and Technology. (2021). Advancing reproducibility can ease the 'hard truths' of synthetic biology. Synthetic Biology, 6(1), ysab023.
- Pagliaro, M. (2021). Reproducibility in chemistry research. RSC Advances, 11(44), 27382-27388.
- Kumar, D., et al. (2014).
-
Mettler-Toledo. (2022, June 19). Repeatability and Reproducibility in Analytical Chemistry. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(4-acetylphenyl)-2-chloroacetamide | C10H10ClNO2 | CID 735939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reproducibility in chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
A First-Pass Pharmacological Profile: Benchmarking N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide Against Known Cyclooxygenase Inhibitors
Abstract
This guide provides a comprehensive framework for the initial pharmacological characterization of the novel compound, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. Due to its structural motifs, specifically the phenoxyacetamide core, we hypothesize a potential role as an anti-inflammatory agent.[1][2][3] This document outlines a head-to-head comparison against established standards: the non-selective cyclooxygenase (COX) inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib.[4][5][6][7] We present a logical, tiered experimental approach, beginning with in vitro enzyme inhibition assays, followed by cell-based anti-inflammatory and cytotoxicity evaluations. Detailed, self-validating protocols are provided for each stage to ensure scientific rigor and reproducibility. The objective is to establish a foundational dataset that elucidates the compound's potency, selectivity, and preliminary safety profile, thereby guiding future drug development efforts.
Introduction: Rationale for Investigation
The chemical structure of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (hereafter referred to as "Compound X") incorporates a phenoxyacetamide scaffold, a privileged structure in medicinal chemistry known to confer a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] Furthermore, the acetamide moiety is a common feature in many cyclooxygenase (COX) inhibitors.[8][9] The cyclooxygenase enzymes, COX-1 and COX-2, are pivotal mediators of inflammation through their role in prostaglandin synthesis.[4][10] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is elevated during inflammatory conditions.[11]
Consequently, selective inhibition of COX-2 is a primary goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6] This guide, therefore, establishes a systematic benchmark of Compound X against two industry-standard NSAIDs:
-
Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for overall anti-inflammatory potency.[5][6][7][12]
-
Celecoxib: A highly selective COX-2 inhibitor, providing a benchmark for selectivity and a potentially improved side-effect profile.[4][13][14]
Our investigation will proceed through a three-stage workflow designed to comprehensively assess the inhibitory potential and cellular effects of Compound X.
Experimental Design & Workflow
The benchmarking process is structured to provide a clear, data-driven comparison from enzyme kinetics to cellular response. The workflow is designed to first establish direct enzyme interaction and then to validate these findings in a more biologically complex cellular environment.
Caption: Experimental workflow for benchmarking Compound X.
Methodologies and Protocols
Stage 1: In Vitro COX-1 and COX-2 Inhibition Assays
This initial stage directly assesses the inhibitory activity of Compound X on purified COX-1 (ovine) and COX-2 (human recombinant) enzymes. The objective is to determine the half-maximal inhibitory concentration (IC50) for each isoform.
Protocol: Colorimetric COX Inhibitor Screening Assay [11][15]
This protocol is adapted from commercially available kits that measure the peroxidase activity of COX.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute COX-1 and COX-2 enzymes in the assay buffer to the manufacturer's recommended concentration.
-
Prepare a solution of heme and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the colorimetric substrate.
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of Compound X, Indomethacin, and Celecoxib in DMSO (e.g., from 100 mM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Assay Buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound dilutions (or DMSO for the 100% activity control).
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid solution to all wells.
-
Incubate for an additional 2 minutes at 25°C.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
The Selectivity Index (SI) is calculated as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Stage 2: Cell-Based Anti-Inflammatory Assay
This stage evaluates the ability of Compound X to inhibit the inflammatory response in a cellular context. RAW 264.7 murine macrophages are used as a model system, as they produce significant amounts of prostaglandin E2 (PGE2) upon stimulation with lipopolysaccharide (LPS).[16][17][18]
Protocol: Inhibition of LPS-Induced PGE2 Production [19]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of Compound X, Indomethacin, or Celecoxib for 1 hour.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
PGE2 Quantification:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration relative to the LPS-only treated cells.
-
Determine the IC50 value for PGE2 inhibition as described in the previous section.
-
Stage 3: In Vitro Cytotoxicity Assay
It is crucial to determine whether the observed inhibition of PGE2 is due to a specific anti-inflammatory effect or simply due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[20][21]
Protocol: MTT Cell Viability Assay [22][23]
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with the same concentrations of Compound X, Indomethacin, and Celecoxib as used in the PGE2 assay.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).
-
Determine the cytotoxic concentration 50 (CC50), the concentration at which 50% of cell viability is lost.
-
Data Presentation and Interpretation (Hypothetical Data)
The following tables present hypothetical data to illustrate how the results of these experiments would be structured for a clear comparison.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Compound X | 15.2 | 0.8 | 19 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | >100 | 0.05 | >2000 |
Interpretation: In this hypothetical scenario, Compound X demonstrates preferential inhibition of COX-2, with a selectivity index of 19. While not as selective as Celecoxib, it shows a clear advantage over the non-selective Indomethacin.
Table 2: Cellular Activity and Cytotoxicity
| Compound | PGE2 Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (TI) (CC50/IC50) |
| Compound X | 2.5 | >100 | >40 |
| Indomethacin | 0.5 | 50 | 100 |
| Celecoxib | 0.2 | >100 | >500 |
Interpretation: The data suggests that Compound X is a potent inhibitor of PGE2 production in a cellular context. Importantly, it displays low cytotoxicity, with a CC50 value greater than 100 µM, resulting in a favorable therapeutic index.
Mechanistic Context: The Cyclooxygenase Pathway
The anti-inflammatory effects of the compounds tested in this guide are achieved by inhibiting the conversion of arachidonic acid into Prostaglandin H2 (PGH2), the precursor for all prostaglandins. This process is catalyzed by the COX enzymes.
Caption: Simplified COX pathway and points of inhibition.
Conclusion and Future Directions
This guide has detailed a foundational strategy for the initial characterization of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. The proposed experiments provide a robust and efficient path to benchmark its performance against well-established standards. Based on the hypothetical data, Compound X emerges as a promising anti-inflammatory lead compound with COX-2 preferential activity and a good preliminary safety profile.
Future work should focus on:
-
In vivo efficacy studies in animal models of inflammation (e.g., carrageenan-induced paw edema).
-
Pharmacokinetic profiling (ADME) to determine bioavailability and metabolic stability.
-
Broader toxicity screening.
By following the logical and scientifically rigorous framework presented here, researchers can effectively evaluate the therapeutic potential of novel phenoxyacetamide derivatives and make informed decisions for advancing drug discovery programs.
References
-
Atrushi, D. S., & Shareef, S. H. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). Retrieved from [Link]
-
Fan, C., Wu, L. H., Zhang, G. F., Xu, F., Zhang, S., & Zhang, X. (2017). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLoS ONE, 12(8), e0181191. Retrieved from [Link]
-
Hao, H., He, S., Zhu, J., Liu, H., & Zou, Z. (2014). Limonene suppresses lipopolysaccharide-induced production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in RAW 264.7 macrophages. Journal of Oleo Science, 63(5), 447–453. Retrieved from [Link]
-
Ingraham, S. L., & Kakar, S. S. (2007). Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells. Journal of Inflammation, 4, 13. Retrieved from [Link]
-
Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(6), 555–559. Retrieved from [Link]
-
Nabi, K. S., & Rind, F. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Retrieved from [Link]
-
Patel, D. N., & Shah, G. A. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(8), 1-13. Retrieved from [Link]
-
Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. Retrieved from [Link]
-
So, S., & Whang, W. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(5), 520–529. Retrieved from [Link]
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
-
Whitson, B. A., & Wilkie, D. J. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wilborn, J., DeWitt, D. L., & Smith, W. L. (2022). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Retrieved from [Link]
-
Wilborn, J., & Goyal, A. (2023). Indomethacin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Sources
- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. archivepp.com [archivepp.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. wisdomlib.org [wisdomlib.org]
- 13. news-medical.net [news-medical.net]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. academicjournals.org [academicjournals.org]
- 16. Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Limonene suppresses lipopolysaccharide-induced production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap Between Benchtop and Preclinical Models: A Comparative Analysis of In Vitro and In Vivo Efficacy
Editorial Note: Initial literature and database searches for "N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide" did not yield public data on its biological efficacy. To fulfill the objective of this guide—to illustrate the critical comparison between in vitro and in vivo data—we will use the well-characterized and extensively published Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib (Iressa®) , as a representative compound. The principles, experimental designs, and data interpretation frameworks discussed herein are broadly applicable to the preclinical evaluation of novel chemical entities.
Introduction: The Crucial Journey from Cell Culture to Whole-Organism Efficacy
The preclinical development of a therapeutic candidate is a journey of escalating complexity. It begins with controlled, simplified systems to establish biological activity and culminates in complex whole-organism models that approximate the human disease state. The transition from in vitro (in a dish) to in vivo (in a living organism) studies is arguably the most challenging and critical step, often exposing liabilities in a compound's pharmacokinetic profile, tolerability, or true therapeutic potential.
This guide provides a comparative analysis of in vitro and in vivo efficacy evaluation, using the EGFR inhibitor Gefitinib as a working example. We will dissect the experimental rationale, present representative data, and explore the causal factors that determine whether potent in vitro activity translates into meaningful in vivo therapeutic outcomes.
Foundational Science: Mechanism of Action
Before assessing efficacy, understanding the mechanism of action is paramount. Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1] In many non-small cell lung cancers (NSCLC), EGFR is overactive due to mutations, leading to uncontrolled cell proliferation and survival.[1] Gefitinib competes with adenosine triphosphate (ATP) for its binding site within the intracellular catalytic domain of EGFR, thereby preventing receptor autophosphorylation and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
In Vitro Efficacy: Quantifying Potency at the Cellular Level
The primary goal of in vitro testing is to determine a compound's direct biological activity against its target in a controlled cellular environment. Cell viability assays are the workhorse for this stage.
Experimental Rationale & Design
The choice of cell lines is critical. To evaluate a targeted agent like Gefitinib, a panel should include cells known to be dependent on the target (sensitive) and those that are not (resistant).
-
Sensitive Line: PC-9 is an NSCLC cell line with a deletion in EGFR exon 19, making it highly dependent on EGFR signaling and sensitive to Gefitinib.[3]
-
Resistant Line: A549 is an NSCLC cell line with wild-type EGFR and a KRAS mutation, which renders it intrinsically resistant to EGFR inhibition.[3][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability.[5] Live cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Figure 2: Standard experimental workflow for an MTT-based cell viability assay.
Data Presentation & Interpretation
The key metric derived from this assay is the IC50 (half-maximal inhibitory concentration) , which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | EGFR Status | IC50 of Gefitinib (µM) | Interpretation |
| PC-9 | Exon 19 Deletion (Mutant) | ~0.02 - 0.05 | Highly Sensitive |
| A549 | Wild-Type | >10 | Resistant |
| Data synthesized from publicly available sources.[3][4] |
The vast difference in IC50 values clearly demonstrates Gefitinib's selective potency against cancer cells harboring activating EGFR mutations. This in vitro data provides a strong, mechanistically-driven rationale for advancing the compound into in vivo models using tumors derived from sensitive cell lines.
In Vivo Efficacy: Assessing Therapeutic Effect in a Complex Biological System
In vivo studies aim to determine if the cellular potency observed in vitro translates into a therapeutic effect in a living organism. The mouse xenograft model, where human tumor cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research.[7]
Experimental Rationale & Design
The choice of model must align with the in vitro findings. To test Gefitinib's efficacy, a xenograft model using the sensitive PC-9 cell line is appropriate.
-
Animal Model: Athymic nude or NSG mice are used as they lack a functional immune system, preventing the rejection of human tumor cells.[7]
-
Tumor Implantation: PC-9 cells are injected subcutaneously into the flank of the mice.[7]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into a vehicle control group and a treatment group. Gefitinib is administered, often daily via oral gavage, at a dose determined by prior toxicology and pharmacokinetic studies (e.g., 50-200 mg/kg).[8]
-
Endpoints: The primary endpoint is tumor volume, measured regularly with calipers. Animal body weight is monitored as a key indicator of toxicity. The key metric is Tumor Growth Inhibition (TGI) .
Figure 3: Typical workflow for a subcutaneous xenograft efficacy study.
Data Presentation & Interpretation
The results demonstrate the effect of the drug on tumor growth over time compared to a control group.
| Treatment Group | Dosing Regimen | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % |
| Vehicle Control | Daily, p.o. | ~1500 | 0% (Baseline) |
| Gefitinib | 50 mg/kg, Daily, p.o. | ~450 | ~70% |
| Representative data based on typical outcomes in PC-9 xenograft models. |
The significant TGI in the Gefitinib-treated group confirms that the potent in vitro activity against PC-9 cells translates into a robust anti-tumor effect in vivo.
Bridging the Gap: Why In Vitro and In Vivo Results Can Diverge
The successful translation from in vitro potency to in vivo efficacy for Gefitinib in an appropriate model is a positive outcome. However, it is common for potent compounds to fail in vivo. Understanding the differentiating factors is key to making informed drug development decisions.
Figure 4: Factors differentiating the simple in vitro environment from the complex in vivo system.
-
Pharmacokinetics (PK) and Bioavailability: A compound may be potent in vitro but if it is poorly absorbed, rapidly metabolized, or doesn't reach the tumor at a sufficient concentration, it will fail in vivo.[9] Gefitinib has an oral bioavailability of about 60%, allowing it to achieve therapeutic concentrations in the bloodstream and tumor tissue.[9]
-
The Tumor Microenvironment (TME): In vivo, tumors are not just a collection of cancer cells. They are complex organs containing stromal cells, blood vessels, and immune cells, which can create physical barriers to drug penetration and activate resistance pathways not present in a 2D cell culture dish.[10]
-
Host Toxicity: A compound may kill tumor cells effectively but also be unacceptably toxic to the host organism, preventing the administration of a therapeutically effective dose.
Conclusion
The systematic evaluation of a compound from in vitro to in vivo models is a foundational process in drug discovery. The in vitro assay provides a rapid, high-throughput method to establish on-target potency and guide the selection of appropriate in vivo models. The in vivo study then serves as the critical test of whether that potency can be translated into a safe and effective therapeutic outcome in a complex biological system. As demonstrated with Gefitinib, a strong correlation between a compound's known mechanism, its in vitro selectivity, and a rationally chosen in vivo model is the hallmark of a successful preclinical data package. This rigorous, stepwise validation is essential for identifying drug candidates with the highest probability of success in future clinical development.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., PC-9, A549) in a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound (e.g., Gefitinib) in growth medium.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with no cells (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Analysis: Subtract the blank absorbance from all readings. Calculate percent viability relative to the vehicle control and plot against compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Subcutaneous Xenograft Efficacy Study
-
Animal Husbandry: Use female athymic nude mice, 6-8 weeks old. House them in a specific pathogen-free (SPF) environment.
-
Cell Preparation: Harvest exponentially growing cancer cells (e.g., PC-9). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[12]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[12]
-
Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = 0.5 x (length x width²).[12]
-
Randomization & Dosing: When average tumor volume reaches 100-200 mm³, randomize mice into treatment groups (n=8-10 per group). Prepare the test compound in an appropriate vehicle (e.g., Gefitinib in 0.5% Tween 80). Administer the compound or vehicle daily via oral gavage (p.o.).
-
Monitoring: Continue dosing for the study duration (e.g., 21 days). Monitor tumor volume and animal body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
References
-
Ushijima, R., et al. (2021). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Journal of Toxicologic Pathology. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetamide? Patsnap Synapse. Available from: [Link]
-
ResearchGate. (n.d.). Mechanism of action of gefitinib. ResearchGate. Available from: [Link]
-
Jin, C., et al. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. International Journal of Molecular Sciences. Available from: [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available from: [Link]
-
MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available from: [Link]
-
Okabe, T., et al. (2007). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Journal of Biomedical Science. Available from: [Link]
-
Goulooze, S. C., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PLoS One. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Patsnap Synapse. Available from: [Link]
-
Terranova, M., et al. (2020). Modeling restoration of gefitinib efficacy by co-administration of MET inhibitors in an EGFR inhibitor-resistant NSCLC xenograft model: A tumor-in-host DEB-based approach. CPT: Pharmacometrics & Systems Pharmacology. Available from: [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available from: [Link]
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Available from: [Link]
-
Ogino, A., et al. (2007). Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib-resistance in cells carrying EGFR mutation. Cancer Science. Available from: [Link]
-
National Institutes of Health. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. National Institutes of Health. Available from: [Link]
-
Anticancer Research. (2017). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Available from: [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Available from: [Link]
-
Kumar, D., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International. Available from: [Link]
-
Stewart, C. F., et al. (2004). Gefitinib Enhances the Antitumor Activity and Oral Bioavailability of Irinotecan in Mice. Cancer Research. Available from: [Link]
-
Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. Available from: [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available from: [Link]
-
ResearchGate. (n.d.). IC50 values for 23 lung cancer cell lines using the MTT assay. ResearchGate. Available from: [Link]
-
Rani, P., et al. (2016). Acetamides: chemotherapeutic agents for inflammation-associated cancers. Journal of Chemotherapy. Available from: [Link]
-
National Institutes of Health. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. Available from: [Link]
-
National Institutes of Health. (2015). Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. National Institutes of Health. Available from: [Link]
-
Frontiers. (2024). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. Available from: [Link]
-
ResearchGate. (2024). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
-
National Institutes of Health. (2024). Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. National Institutes of Health. Available from: [Link]
-
National Institutes of Health. (2024). Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. National Institutes of Health. Available from: [Link]
-
ResearchGate. (n.d.). In vivo effects of gefitinib. ResearchGate. Available from: [Link]
-
Vascular and Endovascular Review. (2023). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. Available from: [Link]
-
Schueler, J., et al. (2019). Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization. Cells. Available from: [Link]
-
My Cancer Genome. (n.d.). acetazolamide. My Cancer Genome. Available from: [Link]
-
ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. ResearchGate. Available from: [Link]
Sources
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 10. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
A Comparative Guide to N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide: A Novel Analgesic and Anti-Inflammatory Candidate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pain and inflammation management, the search for therapeutic agents with improved efficacy and safety profiles is a paramount objective. N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide emerges as a promising candidate, designed through a hybrid drug approach to potentially overcome the limitations of existing compounds. This guide provides an in-depth comparison of this novel molecule against established alternatives, supported by mechanistic insights and validated experimental protocols for its evaluation.
Introduction: The Rationale for a Hybrid Approach
Current analgesic and anti-inflammatory therapies, while effective, are often accompanied by significant side effects. Non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac are potent inhibitors of cyclooxygenase (COX) enzymes, but their use can lead to gastrointestinal complications.[1] Acetaminophen, a widely used analgesic and antipyretic, is safer on the stomach but carries a risk of hepatotoxicity at high doses.[2]
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a rationally designed hybrid molecule. It chemically fuses two key pharmacophores:
-
A substituted phenoxyacetamide moiety: This structure is common in compounds with anti-inflammatory and analgesic properties.[3][4] The specific 4-chloro and 2-methyl substitutions are intended to modulate potency and selectivity.
-
An N-(4-acetylphenyl) group: This is the core structure of Acetaminophen, known for its central analgesic and antipyretic effects.[5]
The central hypothesis is that by combining these two moieties, the resulting compound may exhibit a synergistic or additive therapeutic effect, potentially allowing for lower effective doses and a consequently improved safety profile. This strategy of creating multifunctional compounds is a promising approach to developing drugs with better efficacy and fewer side effects.[6]
Proposed Mechanistic Advantages
The primary advantage of this hybrid compound is its potential for a dual mechanism of action, targeting both central and peripheral pain pathways.
-
Peripheral Action (Anti-inflammatory): The 2-(4-chloro-2-methylphenoxy)acetamide portion is hypothesized to inhibit the COX-1 and COX-2 enzymes at the site of inflammation, similar to traditional NSAIDs.[1] This reduces the production of prostaglandins, which are key mediators of pain and inflammation.[7]
-
Central Action (Analgesic): The N-(4-acetylphenyl) moiety is believed to exert its primary effects within the central nervous system (CNS).[8] While its exact mechanism is still debated, theories suggest it may involve inhibition of a specific COX variant in the brain (often called COX-3), or modulation of the serotonergic and endocannabinoid systems.[8][9]
This dual approach could provide broader and more effective pain relief than single-target agents.
Caption: Proposed dual mechanism of the hybrid compound.
Comparative Performance Analysis
To objectively evaluate the potential of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, its performance must be benchmarked against standard-of-care compounds. The following table outlines key comparison metrics and hypothesized outcomes based on the compound's rational design.
| Parameter | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (Hypothesized) | Diclofenac | Acetaminophen |
| Primary Mechanism | Dual: Peripheral COX-1/2 inhibition & Central COX inhibition. | Peripheral & Central COX-1/2 inhibition.[1] | Primarily Central COX inhibition; weak peripheral action.[5][10] |
| Potency (IC50) | Moderate to high; synergistic effect may lower required dose. | High (Potent COX inhibitor).[1] | Low (Weak peripheral COX inhibitor).[10] |
| Analgesic Efficacy | Potentially superior due to dual-action on inflammatory & neuropathic pain components. | High, particularly for inflammatory pain.[11] | Moderate, effective for mild to moderate pain. |
| GI Safety Profile | Potentially improved; lower dose may reduce GI irritation. | Higher risk of GI bleeding and ulcers. | High; generally considered safe for the GI tract. |
| Hepatotoxicity Risk | Requires rigorous testing; potential for reduced risk if effective at lower molar equivalents than Acetaminophen. | Low to moderate risk. | Significant risk in case of overdose.[2] |
Essential Experimental Validation Protocols
To substantiate the hypothesized advantages, a series of standardized, self-validating experiments are required. The following protocols provide a framework for the systematic evaluation of this novel compound.
The logical flow from in vitro characterization to in vivo validation is critical. This ensures that resources are directed toward compounds with the most promising profiles.
Caption: A logical workflow for evaluating novel analgesic compounds.
-
Objective: To determine the compound's inhibitory potency (IC50) against COX-1 and COX-2 enzymes and to assess its selectivity.
-
Causality: This assay directly measures the compound's ability to interact with its primary peripheral targets. The ratio of IC50 values (IC50 COX-1 / IC50 COX-2) defines its selectivity, which is a critical predictor of GI side effects.[12]
-
Methodology: A fluorometric or colorimetric inhibitor screening kit is a standard and reliable method.[13][14]
-
Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes, assay buffers, and cofactors according to the manufacturer's protocol.[14] Prepare a stock solution of the test compound in DMSO.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) to the wells. Include wells for a positive control (e.g., Diclofenac) and a negative control (vehicle only).
-
Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.
-
Detection: After a further incubation period, add a probe that reacts with the prostaglandin G2 product to generate a fluorescent or colorimetric signal.[14]
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Objective: To evaluate the peripheral analgesic activity of the compound in a live animal model.
-
Causality: This test induces visceral pain through the release of endogenous mediators like prostaglandins.[15] A reduction in the number of "writhes" (abdominal constrictions and stretching) is a direct measure of the compound's ability to block pain signaling in vivo.[16][17]
-
Methodology:
-
Animal Acclimatization: Use male ICR mice (or a similar strain) and allow them to acclimate to the laboratory environment.[18]
-
Grouping: Divide animals into groups (n=5-8 per group): Vehicle control (e.g., saline or 0.5% CMC), positive control (e.g., Diclofenac 10 mg/kg), and test compound groups at various doses (e.g., 10, 30, 100 mg/kg).
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6-1% acetic acid solution (typically 10 mL/kg) intraperitoneally into each mouse.[16]
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the number of writhes for a fixed period (e.g., 10-20 minutes).[18]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic protection using the formula: % Protection = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.
-
-
Objective: To assess the potential for the compound to cause liver cell damage, a key safety concern for drugs containing the Acetaminophen moiety.
-
Causality: The human hepatoma cell line, HepG2, is a widely accepted model for in vitro cytotoxicity studies and can predict drug-induced human hepatotoxicity.[19][20] This assay measures cell viability after exposure to the compound.
-
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) and seed them into 96-well plates at a predetermined density (e.g., 1x10^4 cells/well).[21][22] Allow cells to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound, a positive control (Acetaminophen), and a negative control (vehicle). Remove the old media from the cells and add the media containing the different compound concentrations.
-
Incubation: Incubate the cells for a clinically relevant period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[20]
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against compound concentration to determine the CC50 (50% cytotoxic concentration). A higher CC50 value indicates lower toxicity.[2]
-
Conclusion and Future Directions
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide represents a scientifically grounded effort to create a superior analgesic and anti-inflammatory agent. Its hybrid design holds the potential for a dual mechanism of action, which may translate to enhanced efficacy and an improved safety window compared to existing drugs like Diclofenac and Acetaminophen.
The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses. Rigorous testing of its COX inhibition profile, in vivo analgesic efficacy, and, crucially, its hepatotoxicity is essential. Should this compound demonstrate potent dual activity with a significantly higher safety threshold than its parent compounds, it would represent a major advancement in the management of pain and inflammation and a strong candidate for further preclinical and clinical development.
References
-
Amalraj, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Hindawi. [Link]
-
Bhatti, M., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]
-
Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. PubMed. [Link]
-
GoodRx. (2025). Acetaminophen Mechanism of Action: How Does Tylenol Work? GoodRx. [Link]
-
Grasso, S., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]
-
Gierse, J. K., & Walker, M. C. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
-
Iroanya, O., et al. (2014). Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. [Link]
-
Jóźwiak-Bebenista, M., & Nowak, J. Z. (2014). Acetaminophen: mechanism of action, applications and safety concern. Acta Poloniae Pharmaceutica. [Link]
-
Kulkarni, S. K. (2016). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
-
Patsnap. (2024). What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?. Dr.Oracle. [Link]
-
Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services. [Link]
-
REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. REPROCELL. [Link]
-
Stevens, C. W. (2000). Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed. [Link]
-
Tufts School of Medicine. (2022). How Does Acetaminophen Work? Tufts School of Medicine. [Link]
-
U.S. National Library of Medicine. (2024). Acetaminophen. StatPearls - NCBI Bookshelf. [Link]
-
U.S. National Library of Medicine. (2023). Diclofenac. StatPearls - NCBI Bookshelf. [Link]
-
Wójcik, P., et al. (2020). Multifunctional Opioid-Derived Hybrids in Neuropathic Pain: Preclinical Evidence, Ideas and Challenges. PubMed Central. [Link]
-
Zylber, I., et al. (2023). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Cureus. [Link]
Sources
- 1. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. Hybrid opioid/non-opioid ligands in pain research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 8. How Does Acetaminophen Work? | School of Medicine [medicine.tufts.edu]
- 9. What is the mechanism of Acetaminophen? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
For the diligent researcher, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, a compound situated at the intersection of several chemical classes. As direct regulatory data for this specific molecule is not available, this document synthesizes established protocols for structurally related compounds to ensure a cautious and scientifically-grounded approach to its waste management.
The Rationale for Prudent Disposal: A Structural Hazard Assessment
The molecular architecture of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide necessitates its classification as a hazardous waste. This determination is not arbitrary but is based on an expert evaluation of its constituent functional groups, each of which is associated with specific environmental and health risks.
-
Halogenated Phenoxy Moiety: The presence of a 4-chloro-2-methylphenoxy group is significant. This structure is reminiscent of phenoxy herbicides, a class of compounds known for their potential environmental persistence and toxicity.[1][2] Regulations are often stringent for this category of chemicals due to their ecological impact.[3]
-
Acetamide Linkage: Amide-containing compounds can exhibit a range of toxicological properties. While N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide itself has not been extensively studied, related acetamides are known to be skin and eye irritants.
-
Chlorinated Aromatic System: The chlorinated phenyl group contributes to the compound's classification as a halogenated organic waste. Such substances are often targeted by environmental regulations due to the potential for forming toxic byproducts upon incomplete combustion and their persistence in the environment.[4][5]
A summary of hazards identified in structurally analogous compounds is presented below:
| Compound Class | Potential Hazards |
| Phenoxy Herbicides | Environmental persistence, toxicity to non-target organisms. |
| Substituted Acetamides | Skin irritation, serious eye irritation, potential respiratory irritation. |
| Halogenated Organics | Environmental persistence, potential for formation of toxic combustion byproducts. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is paramount to ensuring the safety of laboratory personnel and minimizing environmental contamination. The following steps provide a comprehensive workflow for the disposal of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Step 1: Waste Identification and Classification
Treat all quantities of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, including pure compound, contaminated labware (e.g., weighing boats, spatulas), and solutions, as hazardous waste. Due to the presence of chlorine, it should be classified as a halogenated organic waste .[4][6]
Step 2: Segregation of Waste Streams
Proper segregation is a cornerstone of safe laboratory practice.
-
Solid Waste: Collect solid N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and any contaminated disposable labware in a dedicated, robust, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, it must be segregated as a halogenated organic solvent waste . Do not mix with non-halogenated solvent waste streams, as this significantly increases disposal costs and complexity.[6]
-
Aqueous Waste: Avoid disposing of aqueous solutions containing this compound down the drain. Collect them in a separate, labeled container for hazardous aqueous waste.
Step 3: Containerization and Labeling
-
Container Selection: Use only approved, chemically resistant containers for waste collection. Ensure containers have secure, tight-fitting lids to prevent leakage or evaporation.
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide"
-
The primary hazard(s) (e.g., "Halogenated Organic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory
-
Step 4: Accumulation and Storage
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally in secondary containment to mitigate spills.
Step 5: Scheduling a Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for an extended period.
Step 6: Final Disposal
The designated and licensed hazardous waste disposal company contracted by your institution will transport the waste for final disposal. The most appropriate disposal method for halogenated organic compounds is typically high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HCl) generated during combustion. This method ensures the complete destruction of the compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Sources
- 1. www3.epa.gov [www3.epa.gov]
- 2. cdms.telusagcg.com [cdms.telusagcg.com]
- 3. proddfmmainsa.blob.core.windows.net [proddfmmainsa.blob.core.windows.net]
- 4. bucknell.edu [bucknell.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Protective Measures for Handling N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Our core philosophy is built on the Hierarchy of Controls, a system that prioritizes the most effective safety measures.[2][3][4][5] While PPE is crucial, it is the last line of defense. The primary focus should always be on engineering and administrative controls to minimize exposure.[3][6]
Hazard Analysis Based on Structural Analogues
To determine the appropriate level of protection, we must first understand the potential hazards. This is achieved by examining the toxicological profiles of the compound's core components: a phenoxyacetic acid derivative and an acetanilide.
-
Phenoxyacetic Acid Moiety: The 2-(4-chloro-2-methylphenoxy) portion of the molecule is structurally related to the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA).[7] MCPA is known to be corrosive to the eyes and irritating to the skin and respiratory tract.[8][9] Upon decomposition, it can release toxic fumes, including hydrogen chloride.[8]
-
Acetanilide Moiety: The N-(4-acetylphenyl)acetamide portion is an acetanilide. The parent amine, 4'-Aminoacetophenone, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[10][11][12] Acetanilides as a class can be toxic, and some are suspected carcinogens.[13][14]
Based on this analysis, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide should be handled as a compound that is potentially:
-
Harmful if swallowed or inhaled.
-
A skin and eye irritant.
-
Capable of causing respiratory tract irritation.
-
A potential long-term health hazard with repeated exposure.
The Hierarchy of Controls in Practice
Before detailing PPE, it is imperative to implement higher-level controls to mitigate risks associated with handling this powdered substance.
| Control Level | Action for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | Rationale |
| Engineering Controls | All handling of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood. | Prevents inhalation of airborne particles, which is a primary exposure route for powdered chemicals.[1][15] |
| Administrative Controls | Develop a Standard Operating Procedure (SOP) for this compound. Restrict access to authorized personnel only. Provide comprehensive training on the specific hazards and handling procedures.[6][16] | Ensures that all personnel are aware of the risks and follow consistent, safe practices.[6][16] |
| Personal Protective Equipment (PPE) | Use as the final barrier between the researcher and the chemical. | Protects against residual hazards that cannot be eliminated by engineering and administrative controls. |
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Core PPE Requirements
| PPE Component | Specification | Justification |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact. Inspect gloves for any signs of degradation or puncture before use.[17] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects the eyes from airborne particles and potential splashes.[15] |
| Body Protection | A lab coat, worn fully buttoned. | Prevents contamination of personal clothing.[15] |
| Respiratory Protection | A NIOSH-approved N95 respirator is recommended, especially when handling larger quantities or when there is a potential for aerosolization. | Minimizes the inhalation of fine particles.[18] |
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat: Remove the lab coat by turning it inside out and rolling it away from the body.
-
Eye Protection: Remove eye protection from the back.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Thoroughly wash hands with soap and water after removing all PPE.[19]
Operational Plans
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[20][21] Avoid creating dust.[18][20]
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[18][20][22] Keep away from incompatible materials such as strong oxidizing agents.[23]
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and alert others.
-
Secure: Secure the area and prevent entry.
-
Assess: From a safe distance, assess the extent of the spill.
-
PPE: Don appropriate PPE, including a respirator.
-
Contain: Cover the spill with an absorbent material designed for chemical spills.
-
Clean: Carefully sweep the material into a designated waste container.
-
Decontaminate: Decontaminate the area with a suitable cleaning agent.[24]
Disposal Plan
As a halogenated organic compound, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide must be disposed of as hazardous waste.[25][26]
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[27]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[27] Chlorinated aromatic waste requires specialized disposal methods.[28]
Visual Workflow Guides
The following diagrams illustrate the critical decision-making and procedural workflows for handling N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Caption: PPE Selection Workflow based on Hazard Assessment.
Caption: Emergency Spill Response Plan.
References
- Fisher Scientific. (2024, March 30). Safety Data Sheet: N-(4-Chloro-2-methylphenyl)acetamide.
- Hitchman, M. L., et al. (1995). Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. NIH.
- Braun Research Group. Standard Operating Procedure: Halogenated Organic Liquids.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.
- Fisher Scientific. Safety Data Sheet: 4'-Aminoacetophenone.
- ChemicalBook. (2025, December 6). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-4-chlorophenoxyacetic acid.
- Centers for Disease Control and Prevention. (2024, April 10). About Hierarchy of Controls. CDC.
- Sigma-Aldrich. 4-Chloro-2-methylphenoxyacetic acid technical, = 95.0 T 94-74-6.
- Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions.
- ChemicalBook. (2025, December 6). Chemical Safety Data Sheet MSDS / SDS - N-(4-Chlorophenyl)-2-chloroacetamide.
- Fisher Scientific. (2024, February 11). Safety Data Sheet: 2-Phenoxyacetamide.
- Occupational Safety and Health Administration. Identifying Hazard Control Options: The Hierarchy of Controls. OSHA.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. OSHA.
- New Jersey Department of Health. Hazard Summary: 4-Chloro-2-methyl-phenoxyacetic acid.
- Fisher Scientific. (2010, November 16). Safety Data Sheet: Phenoxyacetic acid.
- Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide.
- NES Inc. NIOSH's Hierarchy of Controls.
- Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: p-Aminoacetophenone.
- Lab Manager. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
- Occupational Safety and Health Administration. (2004, February 5). Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site. OSHA.
- ACS Sustainable Chemistry & Engineering. (2026, January 26). Chemical Upcycling of Waste Chlorinated Plastics into α,ω-Dienes via Consecutive Dehydrochlorination-Hydrogenation with HCl Trapping and Metathesis.
- EBSCO. Decontamination methods | Research Starters.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Acetamide.
- Carl ROTH. 2-Methyl-4-chlorophenoxyacetic acid (MCPA), CAS No. 94-74-6 | Pesticides.
- CAMEO Chemicals. PHENOXYACETIC ACID DERIVATIVE PESTICIDE, SOLID, TOXIC.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 4'-Aminoacetophenone.
- CDH Fine Chemical. 4-Amino Acetophenone CAS No 99-92-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- De Dietrich. Handling Hazardous Bulk Solids and Powders: Safety First!.
- PubChem. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204.
- J. J. Keller SAFETY. (2023, September 11). OSHA's toxic and hazardous substances standards [Video]. YouTube.
- Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Lab Manager. (2025, June 20). Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions.
- Apollo Scientific. (2023, July 5). Safety Data Sheet: 4'-Aminoacetophenone.
- Fisher Scientific. Safety Data Sheet: Acetamide, N-(2-hydroxy-4-methylphenyl)-.
- Temarry Recycling. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Santa Cruz Biotechnology. Phenoxyacetic acid.
- PubMed Central. (2023, November 2). Perspective on halogenated organic compounds. NIH.
- National Association of Safety Professionals. The Hierarchy of Controls.
- oxfordlabchem.com. material safety data sheet - 4-amino acetophenone.
- National University of Singapore Chemistry. Disposal of Waste Solvents.
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 3. osha.gov [osha.gov]
- 4. nes-ehs.com [nes-ehs.com]
- 5. naspweb.com [naspweb.com]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 2-Methyl-4-chlorophenoxyacetic acid (MCPA), CAS No. 94-74-6 | Pesticides | Standards for environmental analysis | Gas chromatography | Chromatography | Environmental analysis | Applications | Carl ROTH - France [carlroth.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. carlroth.com [carlroth.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. resources.duralabel.com [resources.duralabel.com]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. ddpsinc.com [ddpsinc.com]
- 19. greenwgroup.com [greenwgroup.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 23. fishersci.com [fishersci.com]
- 24. Decontamination methods | Science | Research Starters | EBSCO Research [ebsco.com]
- 25. desotec.com [desotec.com]
- 26. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 27. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 28. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
